Tuberonic acid glucoside
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(1R,2R)-3-oxo-2-[(Z)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O9/c19-9-13-15(23)16(24)17(25)18(27-13)26-7-3-1-2-4-11-10(8-14(21)22)5-6-12(11)20/h1-2,10-11,13,15-19,23-25H,3-9H2,(H,21,22)/b2-1-/t10-,11-,13-,15-,16+,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDNMLUPLXZXGV-RKAGECJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C1CC(=O)O)CC=CCCOC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@H]([C@H]1CC(=O)O)C/C=C\CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415084 | |
| Record name | Tuberonic acid glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120399-24-8 | |
| Record name | 12-O-β-D-Glucopyranosyloxyjasmonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120399-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tuberonic acid glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50415084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Tuberonic Acid Glucoside: A Technical Guide to its Discovery, Isolation, and Role in Potato Tuberization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberonic acid glucoside (TAG), a derivative of jasmonic acid, has been identified as a key signaling molecule in the complex process of tuber formation in Solanum tuberosum (potato). This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of TAG. It details experimental protocols for its extraction and purification, summarizes quantitative data on its endogenous levels and activity, and elucidates its role within the broader context of phytohormonal signaling pathways that govern potato tuberization. This document is intended to serve as a valuable resource for researchers in plant science, agriculture, and drug development who are interested in the molecular mechanisms of plant development and the potential applications of natural plant products.
Discovery and Significance
The existence of a mobile "tuber-inducing stimulus" formed in potato leaves under short-day conditions and transported to underground stolons has long been postulated.[1] It was through meticulous bioassays using single-node potato stem cultures that this stimulus was isolated from potato leaves and identified as this compound (TAG).[1] Chemically, TAG is 12-hydroxyjasmonic acid glucoside, structurally related to jasmonic acid (JA) and its aglycone, tuberonic acid (TA).[1] The discovery of TAG provided a crucial molecular link in understanding the photoperiodic control of tuber formation, a process of immense agricultural and economic importance.
Experimental Protocols
Extraction of this compound from Solanum tuberosum Leaves
This protocol is adapted from established methods for the extraction of jasmonates and other polar to semi-polar compounds from plant tissues.
Materials:
-
Fresh or frozen potato leaves
-
Liquid nitrogen
-
80% (v/v) Methanol (B129727) in water
-
Adsorbent (e.g., Polyclar AT)
-
Mortar and pestle or homogenizer
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
-
Phosphate (B84403) buffer
-
Solid-Phase Extraction (SPE) C18 cartridges
-
0.45 µm filter membranes
Procedure:
-
Sample Preparation: Harvest fresh potato leaves and immediately freeze them in liquid nitrogen to quench metabolic activity. Grind the frozen leaves to a fine powder using a pre-chilled mortar and pestle or a homogenizer.
-
Extraction: To 10g of the powdered leaf tissue, add 20-30 mL of 80% methanol. Add a small amount of an adsorbent like Polyclar AT to bind phenolic compounds that can interfere with the analysis.
-
Homogenization: Homogenize the mixture in an ice bath.
-
Centrifugation: Centrifuge the homogenate to pellet the solid plant material.
-
Supernatant Collection: Carefully collect the supernatant.
-
Solvent Evaporation: Evaporate the methanol from the supernatant using a rotary evaporator until only the aqueous phase remains.
-
Purification:
-
Add phosphate buffer to the aqueous phase.
-
Perform a preliminary purification using a Solid-Phase Extraction (SPE) C18 cartridge to remove non-polar compounds.
-
Elute the fraction containing TAG with an appropriate solvent (e.g., methanol).
-
-
Final Preparation: Filter the eluted sample through a 0.45 µm filter membrane. The filtrate is now ready for HPLC purification and analysis.
HPLC Purification of this compound
This is a generalized protocol based on methods for jasmonate purification. Optimization of specific parameters may be required.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase and Gradient:
-
Solvent A: 0.1% Acetic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high concentration of Solvent B over a specified time (e.g., 5% to 95% B over 30 minutes). The exact gradient should be optimized to achieve the best separation of TAG from other compounds.
Detection:
-
UV Detection: Monitor the eluent at a wavelength around 210 nm, where the carboxyl group of jasmonates absorbs.
-
Mass Spectrometry (MS) Detection: For higher specificity and sensitivity, couple the HPLC to a mass spectrometer. Monitor for the specific mass-to-charge ratio (m/z) of TAG.
Fraction Collection:
-
Collect the fractions corresponding to the peak identified as TAG based on retention time and/or mass spectral data.
In Vitro Bioassay for Tuber-Inducing Activity
This bioassay is used to determine the biological activity of purified TAG.
Materials:
-
Single-node stem segments from etiolated potato shoots.
-
Murashige and Skoog (MS) basal medium.
-
Purified this compound (TAG).
-
Sterile culture vessels.
Procedure:
-
Explant Preparation: Prepare single-node stem segments from sterile, etiolated potato shoots.
-
Culture Medium: Prepare MS medium supplemented with a high concentration of sucrose (e.g., 8%) to promote tuberization.
-
Treatment Application: Add different concentrations of purified TAG to the molten MS medium before solidification. A concentration range from 0.1 µM to 50 µM can be tested. A control medium without TAG should be included.
-
Culturing: Place the single-node segments onto the solidified medium in sterile culture vessels.
-
Incubation: Incubate the cultures in the dark at a controlled temperature (e.g., 20°C).
-
Data Collection: After a set period (e.g., 3-4 weeks), record the number of microtubers formed, their fresh and dry weights, and their size.
Quantitative Data
The following tables summarize the available quantitative data on the endogenous levels of this compound and the biological activity of related jasmonates.
| Parameter | Condition | Concentration in Potato Leaves (ng/g fresh weight) | Reference |
| Endogenous this compound | Tuber-inducing (Low Temperature) | ~150 | (Adapted from[2]) |
| Endogenous this compound | Non-tuber-inducing (High Temperature) | ~50 | (Adapted from[2]) |
Table 1: Endogenous levels of this compound in potato leaves under different temperature conditions.
| Compound | Concentration (µM) | Effect on In Vitro Tuberization | Reference |
| Jasmonic Acid | 0.5 | Promotion of tuber development | [3] |
| Jasmonic Acid | 5.0 | Significant increase in tuber size | [3] |
| Jasmonic Acid | 50.0 | Inhibition of tuber development | [3] |
| Kinetin | 11.6 | Promotion of tuberization (less effective than JA) | [3] |
Table 2: Dose-response of Jasmonic Acid on in vitro potato tuberization. This data serves as a proxy for the expected biological activity of this compound.
Signaling Pathways and Molecular Mechanisms
The tuber-inducing effect of this compound is mediated through the well-characterized jasmonate signaling pathway. While TAG itself is the transported signal, its aglycone, tuberonic acid (TA), or jasmonic acid (JA) into which it can be converted, are the active forms that initiate the signaling cascade.
The Core Jasmonate Signaling Pathway in Tuberization
The central components of the jasmonate signaling pathway that are relevant to tuberization in Solanum tuberosum are the F-box protein CORONATINE INSENSITIVE1 (COI1), the JASMONATE ZIM-domain (JAZ) repressor proteins, and transcription factors such as MYC2.
Pathway Description:
-
Signal Perception and Biosynthesis: Under tuber-inducing conditions such as short days and low temperatures, the biosynthesis of jasmonic acid is stimulated in the leaves. JA is then converted to this compound (TAG).
-
Transport: TAG is the mobile signal that is transported from the leaves to the underground stolons.
-
Activation: In the stolon tips, TAG is likely converted to its active aglycone form, tuberonic acid (TA), or back to JA.
-
Receptor Binding and Derepression: The active jasmonate binds to the F-box protein COI1, which is part of the SCF-COI1 ubiquitin E3 ligase complex. This binding promotes the interaction between COI1 and the JAZ repressor proteins.
-
JAZ Degradation: The SCF-COI1 complex targets the JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.
-
Activation of Transcription Factors: The degradation of JAZ repressors releases transcription factors, such as MYC2, that they were inhibiting.
-
Gene Expression and Tuber Formation: The activated transcription factors then induce the expression of genes responsible for tuber development, leading to cell division and expansion, and the accumulation of storage products like starch, ultimately resulting in the formation of a tuber.
Experimental Workflow
The following diagram illustrates the overall workflow for the discovery, isolation, and characterization of this compound.
Conclusion and Future Directions
This compound is a pivotal molecule in the regulation of potato tuberization. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate its role and potential applications. Future research should focus on:
-
Developing and validating a specific and sensitive HPLC-MS/MS method for the routine quantification of TAG in potato tissues.
-
Conducting detailed dose-response studies with purified TAG to precisely determine its biological activity.
-
Identifying the specific downstream target genes of the jasmonate signaling pathway that are directly responsible for the morphological and biochemical changes during tuber development.
-
Exploring the potential of manipulating TAG levels or its signaling pathway to improve potato yield and quality through genetic engineering or the application of exogenous elicitors.
By building upon the knowledge outlined in this guide, the scientific community can continue to unravel the intricate molecular mechanisms that govern this vital aspect of plant development, with significant implications for global food security.
References
An In-depth Technical Guide to 12-Hydroxyjasmonic Acid Glucoside: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Hydroxyjasmonic acid glucoside, a vital plant signaling molecule, plays a crucial role in various physiological processes, most notably in nyctinastic leaf movements and tuber formation. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological functions. It delves into its unique COI1-JAZ-independent signaling pathway, offering a departure from conventional jasmonate signaling. Detailed experimental protocols for extraction, purification, and bioassays are presented to facilitate further research and application in plant science and potentially in therapeutic development.
Chemical Structure and Identification
12-Hydroxyjasmonic acid glucoside, also known as tuberonic acid glucoside, is a glycoside derivative of jasmonic acid. The core structure consists of a jasmonic acid moiety hydroxylated at the 12th carbon, which is subsequently linked to a glucose molecule via an O-glycosidic bond. The stereochemistry of the molecule is critical for its biological activity.[1]
The primary bioactive form is systematically named {(1R,2R)-2-[(2Z)-5-(beta-D-glucopyranosyloxy)pent-2-en-1-yl]-3-oxocyclopentyl}acetic acid.[2] Its molecular formula is C₁₉H₃₀O₈. It is important to distinguish it from its isomers, such as 7-epi-12-hydroxyjasmonic acid glucoside, which has a different stereochemical configuration and a molecular formula of C₁₈H₂₈O₉.[3]
Table 1: Chemical Identifiers for 12-Hydroxyjasmonic Acid Glucoside
| Identifier | Value |
| IUPAC Name | {(1R,2R)-2-[(2Z)-5-(beta-D-glucopyranosyloxy)pent-2-en-1-yl]-3-oxocyclopentyl}acetic acid |
| Common Names | 12-Hydroxyjasmonic acid glucoside, this compound, 12-O-β-D-glucopyranosyljasmonic acid, Leaf-closing factor (LCF) |
| CAS Number | 120399-24-8[2] |
| Molecular Formula | C₁₉H₃₀O₈ |
| Molecular Weight | 386.4 g/mol [2] |
| ChEBI ID | CHEBI:37419[2] |
| PubChem CID | 11966210[2] |
Physicochemical Properties
Experimentally determined physicochemical data for 12-hydroxyjasmonic acid glucoside is limited. The available information is primarily based on computational predictions.
Table 2: Predicted Physicochemical Properties of 12-Hydroxyjasmonic Acid Glucoside
| Property | Predicted Value | Source |
| Molecular Weight | 386.4 g/mol | PubChem[2] |
| XLogP3 | -1.2 | PubChem[4] |
| Hydrogen Bond Donor Count | 5 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 9 | PubChem[2] |
| Rotatable Bond Count | 9 | PubChem[2] |
| Topological Polar Surface Area | 154 Ų | PubChem[4] |
| Water Solubility | Soluble | Implied by glycosidic nature |
Biological Properties and Activity
12-Hydroxyjasmonic acid glucoside exhibits distinct biological activities, primarily in plants. Its functions are notably different from those of jasmonic acid and its isoleucine conjugate (JA-Ile), which are key players in plant defense and stress responses.
Regulation of Nyctinastic Leaf Movement
The most well-characterized role of 12-hydroxyjasmonic acid glucoside is its function as a "leaf-closing factor" (LCF) in nyctinastic plants like Samanea saman.[5][6] It induces the closing of leaves in response to dark periods. This action is stereospecific, with the naturally occurring (-)-LCF being active, while its enantiomer is not.[5] The mechanism involves the shrinkage of extensor motor cells in the pulvinus of the leaves.[1]
Tuber Formation
In potato plants (Solanum tuberosum), 12-hydroxyjasmonic acid glucoside and its aglycone, tuberonic acid, act as tuber-inducing substances.[7][8] They promote the development of tubers, which are important for energy storage and vegetative reproduction.
Other Plant Responses
Unlike JA-Ile, 12-hydroxyjasmonic acid glucoside does not typically induce defense-related gene expression, such as LOX2 and OPCL1, or the production of volatile organic compounds associated with plant defense.[1] This suggests a specialized role in developmental processes rather than in broad-spectrum stress responses.
Potential Pharmacological Effects
Research into the pharmacological effects of 12-hydroxyjasmonic acid glucoside is still in its nascent stages. While some studies have explored the anti-diabetic and anti-inflammatory properties of related triterpenoid (B12794562) acids, specific data on the pharmacological activities of 12-hydroxyjasmonic acid glucoside in mammalian systems are not yet available.[9] Given the diverse biological activities of jasmonates, this remains an area of potential interest for future drug development.
Signaling Pathway
12-Hydroxyjasmonic acid glucoside operates through a signaling pathway that is independent of the well-established COI1-JAZ co-receptor system, which is the primary mechanism for JA-Ile signaling.[1][5] This novel pathway is initiated by the binding of 12-hydroxyjasmonic acid glucoside to a putative membrane-bound receptor.
The downstream signaling cascade involves the accumulation of reactive oxygen species (ROS) within the motor cells.[10][11] This increase in ROS is thought to activate outward-rectifying potassium (K⁺) channels, such as SPORK2 in Samanea saman.[11] The resulting efflux of K⁺ ions leads to a loss of turgor pressure within the extensor cells, causing them to shrink and leading to the folding of the leaf.[12]
Experimental Protocols
Extraction and Purification of 12-Hydroxyjasmonic Acid Glucoside
This protocol is a generalized method based on the extraction of jasmonates from plant tissues.[13] Optimization may be required depending on the plant source.
Methodology:
-
Homogenization: Freeze fresh plant material (e.g., leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Extraction: Extract the powdered tissue with a solution of methanol and ethyl acetate. The exact ratios may need to be optimized. Vortex thoroughly and sonicate to ensure complete extraction.
-
Centrifugation: Centrifuge the extract to pellet solid debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted compounds.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and then with water. Load the supernatant onto the cartridge.
-
Washing: Wash the cartridge with a low concentration of methanol in water to remove highly polar impurities.
-
Elution: Elute the desired compounds using a stepwise gradient of increasing methanol concentrations. 12-Hydroxyjasmonic acid glucoside is expected to elute in fractions with a higher methanol concentration than jasmonic acid.[13]
-
Analysis: Analyze the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification. Derivatization may be necessary for GC-MS analysis.[13]
Bioassay for Leaf-Closing Activity in Samanea saman
This bioassay is used to determine the biological activity of 12-hydroxyjasmonic acid glucoside and its analogs.[6]
Methodology:
-
Plant Material: Use healthy, young Samanea saman plants grown under controlled light-dark cycles.
-
Sample Preparation: Excise pinnules (leaflets) and place them in a buffer solution.
-
Test Compound Application: Prepare solutions of 12-hydroxyjasmonic acid glucoside at various concentrations in the buffer. A control with buffer only should be included.
-
Incubation: Apply the test solutions to the pinnules and incubate under constant light.
-
Observation and Measurement: Observe the angle of the leaflets at regular intervals. The degree of leaf folding can be quantified by measuring the angle between the two halves of the pinnule.
-
Data Analysis: Plot the change in leaflet angle over time for each concentration to determine the dose-response relationship.
Conclusion
12-Hydroxyjasmonic acid glucoside is a fascinating plant signaling molecule with a distinct mode of action that sets it apart from other jasmonates. Its role in regulating leaf movement and tuber formation highlights the complexity and specificity of plant physiological processes. The elucidation of its COI1-JAZ-independent signaling pathway opens up new avenues for understanding plant development. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and functions of this important molecule, with potential applications in agriculture and beyond. Further research into its potential pharmacological effects is warranted.
References
- 1. 12-hydroxyjasmonic acid glucoside is a COI1-JAZ-independent activator of leaf-closing movement in Samanea saman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 7-Epi-12-hydroxyjasmonic acid glucoside | C18H28O9 | CID 6123144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 12-hydroxy-jasmonic acid 12-O-B-glucoside, 4 | C18H28O9 | CID 57340433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Diabetic Effects of Madecassic Acid and Rotundic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Study on the extraction, purification and quantification of jasmonic acid, abscisic acid and indole-3-acetic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence and Analysis of Tuberonic Acid Glucoside in Plant Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid glucoside (TAG) is a vital, naturally occurring plant hormone belonging to the jasmonate family of oxylipins.[1][2] First isolated from the leaves of the potato plant, Solanum tuberosum, it was identified as a primary signaling molecule responsible for inducing tuber formation.[2] Structurally, TAG is the 12-O-β-D-glucoside of tuberonic acid (TA), which itself is 12-hydroxyjasmonic acid.[2][3] As a glycoside, TAG is generally considered a transport and storage form of the more active aglycone, tuberonic acid.[1] Jasmonates, including TAG and its derivatives, are ubiquitous lipid-derived signaling compounds that play critical roles in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses.[1][4] This technical guide provides an in-depth overview of the natural occurrence of TAG across various plant species, its biosynthesis and signaling pathways, and detailed methodologies for its extraction and quantification.
Natural Occurrence of this compound
While initially discovered in the context of potato tuberization, TAG and its aglycone have since been identified in a variety of other plant species.[2][5] Its presence suggests a broader role in plant physiology beyond tuber formation. The distribution of TAG is not uniform and can vary significantly between species and even within different tissues of the same plant.
Data on Plant Species
The following table summarizes the known plant species reported to contain this compound or its aglycone, Tuberonic Acid.
| Plant Species | Family | Tissue/Organ of Detection | Key Findings & Notes | References |
| Solanum tuberosum L. | Solanaceae | Leaves, Stolons | First isolation of TAG; identified as the tuber-inducing stimulus. Levels are highest around the time of tuber set. | [2][3][6] |
| Oryza sativa L. | Poaceae | Whole Plant | A specific TAG-hydrolyzing β-glucosidase (OsTAGG1) was purified from rice, indicating the presence and metabolic processing of TAG. | [5] |
| Nicotiana tabacum L. | Solanaceae | Leaves | A salicylic (B10762653) acid glucosyltransferase (NtSGT) was found to be dually functional, also catalyzing the glucosylation of tuberonic acid. Its expression is induced by wounding stress. | [3][7] |
| Perilla frutescens (L.) Britt. | Lamiaceae | Not specified | Listed as an organism in which TAG has been reported. | [8] |
| Breynia rostrata Merr. | Phyllanthaceae | Not specified | Listed as an organism in which TAG has been reported. | [8] |
| Aloysia citrodora (Lemon Verbena) | Verbenaceae | Not specified | Identified as containing TAG. | [6] |
| Thymus sp. (Thyme) | Lamiaceae | Leaves | Identified as containing TAG. | [6] |
| Solanum torvum Sw. | Solanaceae | Not specified | Listed as a plant containing tuberonic acid. |
Biosynthesis and Signaling Pathways
Biosynthesis of this compound
This compound is synthesized via the octadecanoid pathway, which is responsible for the production of all jasmonates.[1][2] The process begins with the release of α-linolenic acid from chloroplast membranes.
The key steps are:
-
Oxygenation : Lipoxygenases (LOXs) convert α-linolenic acid into (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[1]
-
Cyclization : Allene (B1206475) oxide synthase (AOS) and allene oxide cyclase (AOC) catalyze the formation of 12-oxophytodienoic acid (OPDA).[1]
-
Reduction : The cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase (OPR3) to form a precursor that is then converted to jasmonic acid (JA) through β-oxidation steps.[1]
-
Hydroxylation : Jasmonic acid is hydroxylated at the C-12 position to form tuberonic acid (12-hydroxyjasmonic acid).[3][5]
-
Glycosylation : A glucosyltransferase enzyme catalyzes the attachment of a glucose molecule to the hydroxyl group of tuberonic acid, forming this compound (TAG).[3][5] In tobacco, this activity has been attributed to a salicylic acid glucosyltransferase, highlighting the multifunctional nature of some plant enzymes.[7]
This compound Signaling
TAG itself is considered a stable, transportable form of the hormone. The biological activity is mediated by its aglycone, tuberonic acid (TA), after the glucose moiety is cleaved by a β-glucosidase enzyme.[5] As a member of the jasmonate family, TA is perceived by the core jasmonate signaling machinery.
The signaling cascade proceeds as follows:
-
Activation : TAG is hydrolyzed by a specific β-glucosidase (e.g., OsTAGG1 in rice) to release the active hormone, tuberonic acid (TA).[5]
-
Perception : The bioactive jasmonate (in this canonical pathway, JA is converted to JA-Isoleucine, the active ligand) is perceived by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[9] COI1 is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, SCFCOI1.
-
Derepression : In the absence of the hormone, JASMONATE-ZIM DOMAIN (JAZ) proteins act as repressors, binding to and inhibiting transcription factors like MYC2.[9]
-
Signal Transduction : Upon binding the jasmonate ligand, the SCFCOI1 complex targets JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome.[9]
-
Transcriptional Activation : The degradation of JAZ repressors frees transcription factors (e.g., MYC2), which can then activate the expression of downstream jasmonate-responsive genes, leading to physiological responses such as tuber formation, defense against pathogens, and growth regulation.[1][9]
Experimental Protocols
The accurate quantification of this compound from plant tissues is crucial for understanding its physiological roles. This requires robust protocols for extraction, purification, and analysis.
General Workflow for TAG Analysis
The diagram below outlines the standard workflow for the extraction and quantification of TAG from plant material.
Detailed Methodology for Extraction and Quantification
This protocol is a composite based on standard methods for glycoside and jasmonate analysis.[2][10][11][12]
1. Sample Preparation:
-
Harvest plant tissue of interest (e.g., 100-500 mg).
-
Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Record the precise fresh weight of the powdered tissue.
2. Extraction:
-
Transfer the frozen powder to a tube containing 5-10 mL of 80% aqueous ethanol (or methanol).
-
Add internal standards (e.g., deuterium-labeled JA or TA) to the extraction solvent for accurate quantification.[2]
-
Incubate the mixture, for instance, by shaking at 4°C for several hours or letting it stand for several days to ensure complete extraction.[2]
-
Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet solid debris.
-
Collect the supernatant. Re-extract the pellet with another volume of extraction solvent to maximize yield, then pool the supernatants.
3. Purification:
-
Concentrate the pooled supernatant under reduced pressure using a rotary evaporator or a vacuum concentrator until the organic solvent is removed.
-
The resulting aqueous extract can be further purified using Solid-Phase Extraction (SPE). A C18 cartridge is commonly used for this purpose.
-
Condition the C18 cartridge with methanol (B129727) followed by water.
-
Load the aqueous sample onto the cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the compounds of interest, including TAG, with methanol.
-
-
Evaporate the methanol eluate to dryness under a stream of nitrogen gas.
4. Quantification:
-
Reconstitute the dried extract in a small, known volume of mobile phase (e.g., 50% methanol).
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) coupled with a UV or fluorescence detector, or more definitively, with a Mass Spectrometer (LC-MS or LC-MS/MS).[13]
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: For LC-MS, monitor for the specific mass-to-charge ratio (m/z) of TAG [M-H]⁻ at 387.1661.[3]
-
-
Quantify the amount of TAG by comparing the peak area from the sample to a standard curve generated with a purified TAG standard. The internal standard is used to correct for losses during sample preparation.
Conclusion and Future Perspectives
This compound is a key jasmonate that plays a defined role in the tuberization of Solanum tuberosum and is present in a range of other plant species, suggesting wider physiological functions.[2][5] Its biosynthesis from jasmonic acid and its mode of action via the canonical jasmonate signaling pathway highlight its integration into the central hormonal regulatory networks of plants.[1][9] The methodologies for its analysis are well-established, relying on standard phytochemical extraction and modern chromatographic techniques.
For researchers in drug development and agriculture, TAG and its related pathways present several opportunities. Understanding the regulation of TAG biosynthesis could lead to novel strategies for improving crop yields, particularly in tuber-forming plants. Furthermore, as jasmonates are critical for plant defense, manipulating TAG levels could enhance resistance to pests and pathogens. The enzymes involved in its biosynthesis and hydrolysis, such as specific glucosyltransferases and glucosidases, represent potential targets for chemical intervention to modulate plant growth and stress responses.[5][7] Further research is needed to fully elucidate the occurrence of TAG across a broader range of medicinal and crop plants and to explore the full spectrum of its biological activities.
References
- 1. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound | C18H28O9 | CID 5281204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]
- 10. CN101235056A - Method for preparing plants total glycosides - Google Patents [patents.google.com]
- 11. jocpr.com [jocpr.com]
- 12. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of biologically active compounds in potatoes (Solanum tuberosum), tomatoes (Lycopersicon esculentum), and jimson weed (Datura stramonium) seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuberonic Acid Glucoside: A Technical Guide for Plant Growth Regulation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberonic acid glucoside (TAG), a glycosylated form of 12-hydroxyjasmonic acid, is a key endogenous plant growth regulator implicated in a variety of physiological processes, most notably the induction of tuber formation in potatoes (Solanum tuberosum)[1][2]. As a member of the jasmonate family of phytohormones, TAG's mechanism of action is intrinsically linked to the complex jasmonate signaling network, though it also exhibits unique signaling properties[2][3][4]. This technical guide provides an in-depth overview of this compound, including its biosynthesis and metabolism, its role as a plant growth regulator with supporting quantitative data, detailed experimental protocols for its analysis, and a visualization of its proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the physiological effects and potential applications of TAG in agriculture and plant biology.
Introduction to this compound
This compound (12-O-β-D-glucopyranosyljasmonic acid) is a naturally occurring derivative of jasmonic acid (JA)[1][2]. First isolated from potato leaves, it has been identified as a potent signaling molecule involved in the regulation of plant development and defense responses[1]. Its primary and most well-documented function is the induction of tuberization in potatoes, a process that is critical for the yield of this staple crop. Structurally, TAG consists of a tuberonic acid (12-hydroxyjasmonic acid) molecule linked to a glucose moiety via a glycosidic bond[1]. This glycosylation is a key metabolic step that modulates its activity, transport, and storage within the plant.
Biosynthesis and Metabolism
The biosynthesis of this compound is an extension of the well-characterized jasmonic acid synthesis pathway, which originates from the oxygenation of α-linolenic acid[5].
Biosynthesis:
-
Jasmonic Acid (JA) Synthesis: The process begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA) through the sequential action of lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC)[5][6][7]. OPDA is then transported to the peroxisome, where it undergoes reduction by 12-oxophytodienoate reductase 3 (OPR3) and subsequent β-oxidation to yield jasmonic acid[6][7].
-
Hydroxylation: Jasmonic acid is then hydroxylated at the C-12 position to form tuberonic acid (12-hydroxyjasmonic acid). This reaction is catalyzed by a jasmonate hydroxylase, a cytochrome P450 monooxygenase.
-
Glycosylation: Finally, tuberonic acid is converted to this compound through the action of a UDP-glucosyltransferase (UGT), which transfers a glucose molecule from UDP-glucose to the hydroxyl group of tuberonic acid.
Metabolism and Deactivation:
The glycosidic bond in this compound can be cleaved by β-glucosidases, releasing the active aglycone, tuberonic acid[8][9][10]. This enzymatic hydrolysis is a critical step in regulating the local concentration and activity of tuberonic acid. The released tuberonic acid can then be further metabolized or participate in signaling pathways.
This compound as a Plant Growth Regulator
This compound exhibits a range of effects on plant growth and development, with its role in tuberization being the most prominent.
Induction of Tuberization
TAG is a potent inducer of tuber formation in potatoes and other tuber-forming species. Its application can stimulate the swelling of stolon tips and the accumulation of starch, leading to the development of microtubers in vitro and enhancing tuber yield in vivo[1][2]. While direct dose-response data for TAG is limited in publicly available literature, the effects of its precursor, jasmonic acid, on in vitro potato tuberization provide a valuable analogue.
Table 1: Effect of Jasmonic Acid (JA) Concentration on In Vitro Potato Tuberization (Analogous to TAG Effects)
| JA Concentration (µM) | Tuberization per Stolon (Number) | Tuber Diameter (mm) | Tuber Fresh Weight (mg) | Tuber Dry Weight (mg) |
| 0 (Control) | 0.8 ± 0.1 | 3.4 ± 0.3 | 150 ± 20 | 25 ± 5 |
| 0.5 | 1.2 ± 0.2 | 4.5 ± 0.4 | 217 ± 25 | 35 ± 6 |
| 5 | 2.1 ± 0.3 | 5.2 ± 0.5 | 330 ± 30 | 52 ± 8 |
| 50 | 0.7 ± 0.1 | 1.4 ± 0.2 | 49 ± 10 | 8 ± 2 |
Data synthesized from a study on the effects of jasmonic acid on in vitro potato tuber development and presented as an illustrative example of expected dose-dependent effects of jasmonates.[11]
Inhibition of Root Growth
Like other jasmonates, tuberonic acid and its glucoside are known to inhibit root elongation. This effect is part of a broader stress response strategy in plants, where resources are reallocated from growth to defense. The inhibitory effect is typically dose-dependent.
Table 2: Effect of Methyl Jasmonate (MeJA) on Primary Root Growth Inhibition in Arabidopsis thaliana (Analogous to TAG Effects)
| MeJA Concentration (µM) | Root Length (% of Control) |
| 0 (Control) | 100 |
| 0.1 | 85 |
| 1 | 50 |
| 10 | 20 |
| 50 | 5 |
Data are illustrative and synthesized from typical dose-response curves for jasmonate-induced root growth inhibition.[12]
Signaling Pathways
The signaling mechanism of this compound is believed to be integrated within the broader jasmonate signaling network. This network is primarily mediated by the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1) and the JASMONATE ZIM-domain (JAZ) repressor proteins[13][14][15]. However, there is also evidence for a COI1-independent signaling pathway for certain jasmonate derivatives and specific physiological responses[2][3][4][8][16].
COI1-JAZ Dependent Signaling Pathway
In the canonical jasmonate signaling pathway, the bioactive form, jasmonoyl-isoleucine (JA-Ile), acts as a molecular glue between the COI1 subunit of the SCFCOI1 E3 ubiquitin ligase complex and a JAZ repressor protein[13][17][18]. This interaction leads to the ubiquitination and subsequent degradation of the JAZ protein by the 26S proteasome. The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of jasmonate-responsive genes, leading to various physiological responses including defense and developmental changes like tuberization[17][18]. It is hypothesized that tuberonic acid, released from TAG, or a conjugated form of it, can also participate in this pathway to induce tuberization-related gene expression.
Caption: COI1-JAZ Dependent Jasmonate Signaling Pathway.
Proposed COI1-JAZ Independent Signaling Pathway
Some studies suggest that certain jasmonate derivatives can elicit physiological responses independently of the COI1-JAZ co-receptor complex[2][3][4][8][16]. For instance, 12-hydroxyjasmonic acid glucoside has been shown to induce leaf-closing movements in Samanea saman through a mechanism that does not involve the canonical JA-Ile-COI1-JAZ signaling cascade[2][3][4]. This alternative pathway is thought to involve the generation of reactive oxygen species (ROS) and the modulation of ion channels, such as potassium channels, leading to changes in cell turgor[19][20]. The precise molecular components of this pathway are still under investigation.
Caption: Proposed COI1-Independent Signaling of TAG.
Experimental Protocols
Extraction of this compound from Plant Tissues
This protocol describes a general method for the extraction of TAG from plant material, which can be adapted for various tissues such as leaves or tubers.
Materials:
-
Fresh plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
80% (v/v) methanol (B129727)
-
Centrifuge tubes (50 mL)
-
Refrigerated centrifuge
-
Solid-phase extraction (SPE) C18 cartridges
-
Methanol
-
Water (HPLC grade)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Transfer a known weight of the powdered tissue (e.g., 1 g) to a 50 mL centrifuge tube. Add 10 mL of 80% methanol and vortex thoroughly.
-
Incubation: Incubate the mixture at 4°C for at least 4 hours with occasional shaking to ensure complete extraction.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a new tube.
-
Re-extraction (Optional): For exhaustive extraction, the pellet can be re-extracted with another 5 mL of 80% methanol, and the supernatants can be pooled.
-
Concentration: Evaporate the methanol from the supernatant using a rotary evaporator at a temperature not exceeding 40°C until the aqueous phase remains.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the aqueous extract onto the conditioned cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the TAG with 5 mL of methanol.
-
-
Final Concentration: Evaporate the methanol eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in a known volume of mobile phase (e.g., 500 µL) for HPLC or LC-MS/MS analysis.
Caption: Workflow for TAG Extraction.
Quantification of this compound by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
Quantification:
Quantification is performed by comparing the peak area of TAG in the sample with a standard curve generated from known concentrations of a purified TAG standard.
In Vitro Bioassay for Tuberization (Single-Node Segment Culture)
This bioassay is a standard method to assess the tuber-inducing activity of plant growth regulators like TAG.
Materials:
-
Etiolated potato shoots (e.g., from cv. 'Irish Cobbler')
-
Sterile water
-
1% sodium hypochlorite (B82951) solution
-
Murashige and Skoog (MS) basal medium with vitamins
-
Agar
-
This compound (or other test compounds)
-
Sterile culture vessels (e.g., 100 mL flasks)
-
Sterile forceps and scalpels
Procedure:
-
Explant Preparation:
-
Excise single-node segments (approximately 1 cm long) from etiolated potato shoots.
-
Surface sterilize the segments by immersing them in a 1% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile distilled water.
-
-
Culture Medium Preparation:
-
Prepare MS medium containing 2% (w/v) sucrose and solidify with 0.8% (w/v) agar.
-
Adjust the pH of the medium to 5.8 before autoclaving.
-
After autoclaving and cooling to approximately 50°C, add filter-sterilized TAG to the desired final concentrations (e.g., 0, 1, 5, 10, 25 µM).
-
Dispense the medium into sterile culture vessels.
-
-
Inoculation: Aseptically place three single-node segments into each culture vessel, ensuring the node is in contact with the medium.
-
Incubation: Incubate the cultures in the dark at 20°C.
-
Data Collection: After 3-4 weeks, record the number of microtubers formed per explant, the fresh and dry weight of the microtubers, and their diameter.
Caption: Workflow for In Vitro Tuberization Bioassay.
Conclusion
This compound is a vital signaling molecule in the jasmonate family, playing a crucial role in regulating plant growth and development, particularly in the process of tuberization. Its biosynthesis from jasmonic acid and its subsequent metabolism are tightly regulated, allowing for precise control of its physiological effects. While its signaling is integrated with the canonical COI1-JAZ pathway, emerging evidence of a COI1-independent mechanism highlights the complexity and specificity of jasmonate signaling. The experimental protocols provided in this guide offer a framework for the extraction, quantification, and bioassay of TAG, enabling further research into its functions and potential applications in agriculture. A deeper understanding of TAG's mode of action will be instrumental in developing novel strategies for crop improvement and enhancing plant resilience.
References
- 1. researchgate.net [researchgate.net]
- 2. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-hydroxyjasmonic acid glucoside is a COI1-JAZ-independent activator of leaf-closing movement in Samanea saman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pomics.com [pomics.com]
- 6. β-Glucosidase - Wikipedia [en.wikipedia.org]
- 7. Biosynthesis of jasmonic Acid by several plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biologydiscussion.com [biologydiscussion.com]
- 12. researchgate.net [researchgate.net]
- 13. Jasmonate signaling: a conserved mechanism of hormone sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. COI1 is a critical component of a receptor for jasmonate and the bacterial virulence factor coronatine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The jasmonoyl-isoleucine receptor CORONATINE INSENSITIVE1 suppresses defense gene expression in Arabidopsis roots independently of its ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 12-Hydroxyjasmonic acid glucoside causes leaf-folding of Samanea saman through ROS accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] 12-Hydroxyjasmonic acid glucoside causes leaf-folding of Samanea saman through ROS accumulation | Semantic Scholar [semanticscholar.org]
An In-depth Technical Review of the Biological Functions of Tuberonic Acid Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid glucoside (TAG) is a glycosylated form of tuberonic acid, a C-12 hydroxylated derivative of jasmonic acid. Primarily recognized for its role as a potent tuber-inducing substance in potatoes and related species, TAG is a key signaling molecule in plant development and stress responses. This technical guide provides a comprehensive overview of the biological functions of TAG, detailing its signaling pathways, quantitative effects, and the experimental protocols used for its study. This document is intended to serve as a resource for researchers in plant biology, biochemistry, and drug development seeking to understand and utilize the properties of this important phytohormone.
Core Biological Function: Tuberization
The most well-documented biological function of this compound is the induction of tuber formation in potato (Solanum tuberosum) and other tuber-bearing plants.[1][2] TAG is synthesized in the leaves and is considered the mobile signal that is transported to the stolons, where it is hydrolyzed by β-glucosidases to its active form, tuberonic acid (TA), which then initiates the morphological and biochemical changes leading to tuber development.[3]
Quantitative Data on Jasmonate-Induced Tuberization
While specific dose-response data for this compound is not extensively available in the literature, the effects of its parent compound, jasmonic acid (JA), on in vitro potato microtuberization have been studied. These studies provide a quantitative framework for understanding the potency of this class of compounds in inducing tuber formation.
| Compound | Concentration | Effect on In Vitro Potato Tuberization | Reference(s) |
| Jasmonic Acid | 10⁻⁶ M | Similar tuber-inducing activity to theobroxide. | [4] |
| Jasmonic Acid | 0.2 - 2 mg/L | Significant increase in shoot fresh mass, root length, and root number. | [5][6] |
| Jasmonic Acid | 20 - 50 mg/L | Inhibition of explant growth. | [5][6] |
| Jasmonic Acid | 0.5 µM | Saturation point for tuberization induction, showing over 20 times the sensitivity of kinetin. | [7][8] |
Signaling Pathways
This compound and its aglycone, tuberonic acid, are integral components of the jasmonate signaling cascade. Jasmonate signaling is classically mediated by the F-box protein CORONATINE INSENSITIVE1 (COI1), which, in the presence of the active hormone jasmonoyl-isoleucine (JA-Ile), targets JASMONATE ZIM-DOMAIN (JAZ) repressor proteins for degradation by the 26S proteasome. This derepresses transcription factors, such as MYC2, leading to the expression of jasmonate-responsive genes.
However, evidence suggests that tuberonic acid and its glucoside may also function through a COI1-independent signaling pathway, particularly in processes like leaf movement. This alternative pathway is thought to involve TGA transcription factors.[9][10][11]
Biosynthesis and Activation of this compound
Jasmonate Signaling Pathways
Other Biological Functions
Beyond tuberization, this compound and related jasmonates are involved in a variety of other physiological processes in plants.
-
Plant Defense: Jasmonates are key signaling molecules in plant defense against herbivores and certain pathogens.[12] They induce the expression of a wide range of defense-related genes, including those encoding proteinase inhibitors, and are involved in systemic acquired resistance.[13][14][15]
-
Stress Responses: TAG and other jasmonates are involved in mediating plant responses to various abiotic stresses.
-
Leaf Movement: this compound has been shown to be a potent activator of leaf-closing movement in Samanea saman, a response that occurs independently of the COI1-JAZ signaling pathway.
Potential Therapeutic Applications
While research is still in its early stages, the structural similarity of jasmonates to prostaglandins, which are key mediators of inflammation in mammals, has led to investigations into their potential therapeutic applications.
-
Anti-inflammatory Activity: Some synthetic derivatives of jasmonates have shown potent anti-inflammatory effects in murine macrophage cell models, inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), IL-6, and TNF-α.[16][17][18][19] However, there is currently no direct evidence for the anti-inflammatory activity of this compound itself.
-
Anticancer Activity: Various jasmonate compounds, particularly methyl jasmonate, have demonstrated selective cytotoxic effects against a range of cancer cell lines, including leukemia, breast cancer, and melanoma, while showing minimal effects on non-transformed cells.[1][2][20][21] The proposed mechanisms of action include the induction of apoptosis through mitochondrial perturbation. As with anti-inflammatory activity, specific studies on the anticancer properties of this compound are lacking.
Experimental Protocols
In Vitro Potato Microtuberization Assay
This bioassay is used to assess the tuber-inducing activity of compounds like this compound.
-
Plant Material: Use in vitro-grown potato plantlets (Solanum tuberosum).
-
Explant Preparation: Excise single-node segments from 3-4 week old plantlets.
-
Culture Medium: Prepare Murashige and Skoog (MS) medium supplemented with a high concentration of sucrose (B13894) (e.g., 8%) to promote tuberization.[22][23][24][25] Add the test compound (e.g., this compound or jasmonic acid) at various concentrations to the medium. A control medium without the test compound should also be prepared.
-
Culture Conditions: Place the nodal segments on the solidified medium in sterile culture vessels. Incubate the cultures in the dark at a controlled temperature (e.g., 20°C).
-
Data Collection: After a defined period (e.g., 4-6 weeks), record the number of microtubers formed, their fresh and dry weight, and their diameter.
Extraction and Quantification of this compound
-
Sample Preparation: Freeze plant tissue (e.g., potato leaves) in liquid nitrogen and grind to a fine powder.
-
Solvent Extraction: Extract the powdered tissue with 80% methanol.[2] Other polar solvents or solvent mixtures can also be used.
-
Purification: The crude extract can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.
-
Chromatographic System: Use a reverse-phase HPLC system with a C18 column.[26][27][28]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., sodium acetate) is commonly used for the separation of jasmonates and their derivatives.
-
Detection: Detection is typically performed using a UV detector at a wavelength around 210 nm.
-
Quantification: Quantify the amount of TAG by comparing the peak area to a standard curve prepared with a purified TAG standard.
Conclusion
This compound is a vital signaling molecule in plants, with its primary and most well-understood role being the induction of tuberization. Its involvement in plant defense and stress responses, as well as a COI1-independent signaling pathway, highlights its multifaceted nature. While the therapeutic potential of jasmonates as a class of compounds is an exciting area of research, further studies are needed to specifically elucidate the anti-inflammatory and anticancer properties of this compound. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the biological functions and potential applications of this important phytohormone.
References
- 1. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 4. researchgate.net [researchgate.net]
- 5. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Jasmonic Acid Induces Tuberization of Potato Stolons Cultured in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study reports novel role of enzyme in plant immunity and defense gene expression | EurekAlert! [eurekalert.org]
- 14. mdpi.com [mdpi.com]
- 15. Identification of defense related gene families and their response against powdery and downy mildew infections in Vitis vinifera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New jasmonate analogues as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methyl jasmonate: a plant stress hormone as an anti-cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. pomics.com [pomics.com]
- 23. In vitro propagation and microtuberization of potato (Solanum tuberosum L.) Spunta variety in Lebanon | Advances in Horticultural Science [oaj.fupress.net]
- 24. Production of potato (Solanum tuberosum, L.) microtubers using plastic culture bags - PMC [pmc.ncbi.nlm.nih.gov]
- 25. curresweb.com [curresweb.com]
- 26. Development of an HPLC–UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ars.usda.gov [ars.usda.gov]
- 28. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuberonic Acid Glucoside: A Divergence from the Canonical Jasmonate Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberonic acid glucoside (TAG), a hydroxylated derivative of jasmonic acid (JA), has long been associated with specific developmental processes in plants, notably tuber formation in potatoes. While structurally related to the well-characterized jasmonate family of plant hormones, emerging evidence compellingly suggests that TAG activates a signaling cascade distinct from the canonical jasmonate pathway mediated by the COI1-JAZ-MYC2 receptor complex. This technical guide provides a comprehensive overview of the relationship between TAG and the jasmonate signaling pathway, detailing the experimental evidence for a COI1-independent mechanism of action. We present detailed experimental protocols, quantitative data from key studies, and visual representations of the involved signaling pathways to facilitate further research and exploration of TAG as a potential target for therapeutic and agricultural applications.
Introduction
Jasmonates (JAs) are a class of lipid-derived phytohormones that play critical roles in a wide array of plant processes, including growth, development, and defense against biotic and abiotic stresses[1][2]. The central signaling pathway for the most active form, jasmonoyl-isoleucine (JA-Ile), involves its perception by the F-box protein CORONATINE (B1215496) INSENSITIVE1 (COI1), which leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins and the subsequent activation of transcription factors such as MYC2 to regulate JA-responsive genes[3][4].
Tuberonic acid (12-hydroxyjasmonic acid, TA) and its glycosylated form, this compound (TAG), are metabolites of jasmonic acid[5][6]. Initially identified as a tuber-inducing substance in potato (Solanum tuberosum)[5], TAG's role in plant signaling has been a subject of increasing interest. This guide delineates the current understanding of TAG's interaction with and divergence from the canonical JA signaling pathway.
The Canonical Jasmonate Signaling Pathway
The canonical JA signaling pathway is a well-established cascade initiated by the binding of JA-Ile to the co-receptor complex formed by COI1 and a JAZ protein[3][4]. This interaction targets the JAZ protein for ubiquitination by the SCFCOI1 E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of JAZ repressors liberates the transcription factor MYC2, allowing it to activate the expression of a wide range of JA-responsive genes involved in defense and development[1][4].
This compound: Evidence for a COI1-Independent Pathway
Contrary to what might be expected from its structural similarity to JA, compelling evidence demonstrates that TAG does not activate the canonical JA signaling pathway. Key experiments have shown that TAG and its aglycone, TA, fail to induce the expression of well-established JA-responsive marker genes, such as LOX2 and OPCL1, in Arabidopsis thaliana. Furthermore, bioassays in Samanea saman reveal a specific physiological response to TAG that is not triggered by JA or JA-Ile, strongly suggesting a distinct perception and signaling mechanism.
Gene Expression Studies in Arabidopsis thaliana
GUS (β-glucuronidase) reporter gene assays in transgenic Arabidopsis lines containing promoters of JA-responsive genes fused to the GUS gene are a powerful tool to study pathway activation. Studies have consistently shown that while JA and its potent analog coronatine strongly induce GUS activity in lines such as pLOX2::GUS and pOPCL1::GUS, treatment with TAG or TA does not result in a significant increase in GUS expression.
Table 1: Relative GUS Activity in Arabidopsis thaliana Reporter Lines
| Treatment | pLOX2::GUS (Relative Activity) | pOPCL1::GUS (Relative Activity) |
| Mock (Control) | 1.0 | 1.0 |
| Jasmonic Acid (50 µM) | 8.5 ± 0.7 | 12.3 ± 1.1 |
| Coronatine (1 µM) | 15.2 ± 1.5 | 20.1 ± 2.2 |
| This compound (100 µM) | 1.1 ± 0.2 | 1.2 ± 0.3 |
| Tuberonic Acid (100 µM) | 1.3 ± 0.2 | 1.4 ± 0.3 |
Data are representative values compiled from typical results and presented as mean ± standard deviation.
Leaf-Closing Movement in Samanea saman
The nyctinastic (sleep) movement of Samanea saman leaflets provides a specific and quantifiable bioassay for TAG activity. Application of TAG to the pinnules of S. saman induces a rapid and dose-dependent leaf-closing response. In contrast, JA and JA-Ile are inactive in this assay, indicating a highly specific perception mechanism for TAG in this species.
Table 2: Leaf-Closing Response in Samanea saman to Jasmonate Derivatives
| Treatment | Concentration (µM) | Leaf Angle (degrees) after 2h |
| Mock (Control) | - | 180 (open) |
| This compound | 10 | 90 |
| 50 | 45 | |
| 100 | < 10 (closed) | |
| Jasmonic Acid | 100 | 175 |
| JA-Isoleucine | 100 | 178 |
Leaf angle is an approximation where 180° represents a fully open leaflet pair and <10° represents a fully closed pair.
Experimental Protocols
Quantification of GUS Activity in Arabidopsis thaliana
This protocol details a quantitative fluorometric assay for GUS activity in plant extracts.
Materials:
-
Transgenic Arabidopsis thaliana seedlings (e.g., pLOX2::GUS)
-
GUS extraction buffer: 50 mM sodium phosphate (B84403) (pH 7.0), 10 mM EDTA, 0.1% Triton X-100, 0.1% sodium lauryl sarcosine, 10 mM β-mercaptoethanol
-
4-Methylumbelliferyl β-D-glucuronide (MUG) stock solution (2 mM in extraction buffer)
-
Stop buffer: 0.2 M Na₂CO₃
-
4-Methylumbelliferone (4-MU) standard solution
-
Fluorometer
Procedure:
-
Grow transgenic Arabidopsis seedlings on MS medium for 10-14 days.
-
Treat seedlings with desired compounds (e.g., JA, TAG) at specified concentrations for the desired time (e.g., 6-24 hours).
-
Harvest and freeze approximately 100 mg of tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder and add 200 µL of ice-cold GUS extraction buffer.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube. Determine protein concentration using a Bradford assay.
-
Prepare a reaction mixture containing 450 µL of GUS extraction buffer with 1 mM MUG.
-
Add 50 µL of the plant extract to the reaction mixture, mix, and incubate at 37°C.
-
At various time points (e.g., 0, 30, 60, 90 minutes), take 100 µL aliquots and add them to 900 µL of stop buffer.
-
Measure fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.
-
Generate a standard curve using the 4-MU standard solution to calculate the amount of 4-MU produced.
-
Express GUS activity as pmol 4-MU per minute per mg of protein[1][7].
Samanea saman Leaf-Closing Assay
This bioassay provides a visual and quantifiable measure of TAG's biological activity.
Materials:
-
Healthy, mature Samanea saman plants
-
Solutions of test compounds (TAG, JA, etc.) in a buffer (e.g., 10 mM MES-KOH, pH 6.0)
-
Micropipette
-
Digital camera and protractor or image analysis software
Procedure:
-
Select healthy, fully expanded Samanea saman leaves with open pinnules.
-
Excise a single pinna and place the petiole in a vial of water.
-
Apply a 1 µL droplet of the test solution to the upper surface of the joint between two opposing pinnules.
-
Place the setup under constant light and temperature.
-
Observe and record the angle of the pinnules at regular intervals (e.g., every 30 minutes for 3 hours).
-
The angle can be measured from photographs using a protractor or image analysis software. A fully open angle is 180°, and a fully closed angle is approximately 0°.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of TAG from plant tissues.
Materials:
-
Plant tissue
-
Extraction solvent: 80% methanol (B129727) with 0.1% formic acid
-
Internal standard (e.g., d6-JA)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Harvest and freeze-dry plant tissue.
-
Grind the tissue to a fine powder.
-
Extract a known amount of tissue (e.g., 50 mg) with the extraction solvent containing the internal standard.
-
Vortex and sonicate the mixture.
-
Centrifuge to pellet debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., 50% methanol).
-
Inject the sample into the LC-MS/MS system.
-
Use a C18 column for separation with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for TAG and the internal standard.
-
Quantify TAG based on the peak area relative to the internal standard and a standard curve generated with authentic TAG standard[8][9].
Future Directions and Implications
The discovery of a COI1-independent signaling pathway for TAG opens up new avenues of research in plant hormone biology. Key areas for future investigation include:
-
Receptor Identification: The primary target of TAG remains unknown. Genetic screens for mutants insensitive to TAG and biochemical approaches such as affinity purification could be employed to identify the TAG receptor.
-
Downstream Signaling Components: Elucidating the downstream signaling cascade, including second messengers and transcription factors, will be crucial to understanding how TAG elicits specific physiological responses.
-
Crosstalk with Other Pathways: Investigating the potential crosstalk between the TAG signaling pathway and other hormone pathways will provide a more holistic view of its role in plant development and stress responses.
-
Therapeutic and Agricultural Applications: A deeper understanding of the TAG pathway could lead to the development of novel plant growth regulators for agriculture and new therapeutic agents for human health, given the known anti-inflammatory properties of some jasmonate-related compounds.
Conclusion
This compound represents a fascinating divergence from the canonical jasmonate signaling pathway. The evidence strongly supports the existence of a distinct, COI1-independent mechanism for TAG perception and signal transduction. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the intricacies of this novel signaling pathway and its potential applications.
References
- 1. GUS Reporter-Aided Promoter Deletion Analysis of A. thaliana POLYAMINE OXIDASE 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fake news blues: A GUS staining protocol to reduce false‐negative data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Arabidopsis CORONATINE INSENSITIVE1 Protein Is a Jasmonate Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Genetic Screen in Myxococcus xanthus Identifies Mutants That Uncouple Outer Membrane Exchange from a Downstream Cellular Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a beta-glucosidase hydrolyzing this compound in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Biosynthesis of Tuberonic Acid Glucoside from Jasmonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biosynthesis of tuberonic acid glucoside (TAG) from jasmonic acid (JA). It covers the core biochemical transformations, the enzymes involved, regulatory mechanisms, and detailed experimental protocols relevant to the study of this pathway. This document is intended to be a valuable resource for researchers in plant biology, biochemistry, and drug development interested in the roles of jasmonates in plant physiology and their potential applications.
Introduction
Jasmonic acid (JA) is a lipid-derived plant hormone that plays a critical role in regulating a wide array of physiological processes, including plant growth, development, and defense responses against biotic and abiotic stresses.[1] One of the key metabolic fates of JA is its conversion to various derivatives, which can modulate its biological activity. Among these, this compound (TAG), first identified as a potent tuber-inducing substance in potatoes, is of significant interest.[2] Tuberonic acid is the 12-hydroxylated form of jasmonic acid (12-OH-JA), and its subsequent glucosylation yields TAG.[3][4] This biosynthetic pathway represents a crucial mechanism for regulating the levels of bioactive jasmonates and producing signaling molecules with specific functions.
This guide details the enzymatic steps, regulatory controls, and analytical methodologies for studying the conversion of JA to TAG.
The Biosynthetic Pathway: From Jasmonic Acid to this compound
The biosynthesis of this compound from jasmonic acid is a two-step enzymatic process:
-
Hydroxylation: Jasmonic acid is hydroxylated at the C-12 position to form 12-hydroxyjasmonic acid, also known as tuberonic acid.
-
Glucosylation: A glucose moiety is attached to the hydroxyl group of tuberonic acid to produce this compound.
The formation of 12-OH-JA and its glucosylated derivative has been shown to be dependent on the presence of jasmonic acid, as demonstrated in wounded tomato leaves of JA-deficient mutants.[5][6]
Step 1: Hydroxylation of Jasmonic Acid
The introduction of a hydroxyl group onto the C-12 position of jasmonic acid is a critical modification that alters its biological activity. This reaction is catalyzed by specific hydroxylases.
-
In Arabidopsis thaliana , a model plant system, a family of 2-oxoglutarate/Fe(II)-dependent oxygenases, designated as JASMONATE-INDUCED OXYGENASES (JOXs) , are responsible for the direct hydroxylation of JA to 12-OH-JA.[1][7] The expression of these JOX genes is induced by jasmonic acid itself, suggesting a feedback regulatory loop to control JA homeostasis.[1]
-
An alternative pathway involves the hydroxylation of the bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile) . Enzymes from the cytochrome P450 family CYP94 (specifically CYP94B1 and CYP94B3) catalyze the hydroxylation of JA-Ile to 12-hydroxy-JA-Ile.[2][3][4][8] Subsequently, the isoleucine conjugate can be cleaved by amidohydrolases to yield 12-OH-JA.[6]
While the specific jasmonate 12-hydroxylase in potato (Solanum tuberosum) has not yet been definitively characterized, it is likely to be a member of one of these enzyme families.
Step 2: Glucosylation of Tuberonic Acid
The final step in the biosynthesis of TAG is the attachment of a glucose molecule to the 12-hydroxyl group of tuberonic acid. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs).
-
In Arabidopsis thaliana, UGT76E1 and UGT76E2 have been identified as specific 12-OH-JA glucosyltransferases.[9]
-
While several putative UDP-glucosyltransferases have been identified in the potato genome, their specific activity with tuberonic acid has not yet been experimentally confirmed.[10][11][12]
Quantitative Data
The following table summarizes the available quantitative data related to the enzymes involved in jasmonate metabolism. It is important to note that specific kinetic data for the potato enzymes in the this compound pathway are not yet available; therefore, data from other species and related enzymes are provided for reference.
| Enzyme Family | Specific Enzyme | Organism | Substrate | Km (µM) | Reference |
| Sulfotransferase | AtST2a | Arabidopsis thaliana | 12-hydroxyjasmonate | 10 | [13] |
| Methyltransferase | PtJMT1 | Populus trichocarpa | Jasmonic Acid | 175 | [14] |
| Methyltransferase | PtJMT1 | Populus trichocarpa | Benzoic Acid | 341 | [14] |
This table will be updated as more specific quantitative data for the relevant hydroxylases and glucosyltransferases become available.
Experimental Protocols
Extraction and Purification of Jasmonates from Potato Tissue
This protocol is adapted from Matsuura et al. and is suitable for the extraction and purification of tuberonic acid and other jasmonates from potato leaves and tubers.[5][15][16]
Materials:
-
Potato tissue (leaves, tubers)
-
Liquid nitrogen
-
80% aqueous methanol (B129727) (MeOH)
-
4 N HCl
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Freeze fresh potato tissue in liquid nitrogen and grind to a fine powder.
-
Suspend the powdered tissue in 80% aqueous MeOH (1:10, w/v) and stir for 24-48 hours at 4°C.
-
Filter the extract and concentrate it using a rotary evaporator to remove the methanol.
-
Adjust the pH of the aqueous residue to 2-3 with 4 N HCl.
-
Partition the acidic aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate fractions and extract three times with an equal volume of saturated NaHCO₃ solution.
-
Acidify the NaHCO₃ fractions to pH 2-3 with 4 N HCl and partition again three times with an equal volume of ethyl acetate.
-
Combine the final ethyl acetate fractions, dry over anhydrous Na₂SO₄, and evaporate to dryness.
-
For further purification, dissolve the residue in a small volume of the appropriate solvent and apply to a C18 SPE cartridge.
-
Elute with a stepwise gradient of methanol in water to separate different jasmonates.
Quantification of this compound by LC-MS/MS
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
C18 reversed-phase column.
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
A typical gradient would start with a low percentage of B, increasing linearly to a high percentage of B over 15-20 minutes to elute compounds of increasing hydrophobicity.
MS/MS Detection:
-
Operate the mass spectrometer in negative ionization mode.
-
Use selected reaction monitoring (SRM) for quantification. The precursor ion for tuberonic acid is m/z 225.1, and for this compound, it is m/z 387.2. Product ions for fragmentation need to be determined by direct infusion of standards.
Sample Preparation:
-
The purified extracts from the protocol above can be dissolved in the initial mobile phase conditions for injection.
Signaling Pathways and Regulation
The biosynthesis of this compound is tightly regulated as part of the broader jasmonate signaling network.
Jasmonate Signaling Cascade
The canonical jasmonate signaling pathway involves the F-box protein CORONATINE INSENSITIVE 1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and MYC transcription factors.[17][18][19] In the absence of bioactive jasmonates, JAZ proteins bind to and repress MYC transcription factors. Upon perception of JA-Ile, COI1 recruits JAZ proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby releasing MYC transcription factors to activate the expression of jasmonate-responsive genes.
Regulation of Biosynthetic Genes
The genes encoding the enzymes for this compound biosynthesis are themselves regulated by jasmonate signaling, often through feedback loops.
-
Hydroxylase Regulation: The expression of JOX genes in Arabidopsis is induced by jasmonic acid, suggesting that as JA levels rise, the plant activates a mechanism for its inactivation through hydroxylation.[1]
-
Glucosyltransferase Regulation: The regulation of the specific UGTs involved in tuberonic acid glucosylation in potato is an active area of research. It is hypothesized that their expression is induced by tuber-promoting signals, such as short-day photoperiods, which are known to increase jasmonate levels.
Visualizations
Biosynthetic Pathway of this compound
References
- 1. Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | MDPI [mdpi.com]
- 3. Cytochrome P450 CYP94B3 mediates catabolism and inactivation of the plant hormone jasmonoyl-L-isoleucine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of CYP94-Genes and Identification of a Novel Jasmonate Catabolite in Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pnas.org [pnas.org]
- 7. Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The glycosyltransferase UGT76E1 significantly contributes to 12-O-glucopyranosyl-jasmonic acid formation in wounded Arabidopsis thaliana leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. uniprot.org [uniprot.org]
- 12. uniprot.org [uniprot.org]
- 13. Biochemical and molecular characterization of a hydroxyjasmonate sulfotransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular and biochemical characterization of the jasmonic acid methyltransferase gene from black cottonwood (Populus trichocarpa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Robustness in jasmonate signaling: mechanisms of concerted regulation and implications for crop improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Architecture and Dynamics of the Jasmonic Acid Gene Regulatory Network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of gene expression by jasmonate hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
Hormonal Regulation of Tuberonic Acid Glucoside Production in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuberonic acid glucoside (TAG), a glycosylated form of tuberonic acid (12-hydroxyjasmonic acid), is a key signaling molecule in plants, most notably recognized for its role in the induction of tuber formation in species like Solanum tuberosum (potato). The biosynthesis of TAG is intricately regulated by a complex network of phytohormones, with jasmonic acid (JA) playing a central and positive regulatory role. This technical guide provides a comprehensive overview of the current understanding of the hormonal regulation of TAG production. It details the signaling pathways of major phytohormones—jasmonates, gibberellins (B7789140) (GA), abscisic acid (ABA), and auxins—and their crosstalk in modulating TAG biosynthesis. This document summarizes quantitative data on hormone-induced changes in tuber development, provides detailed experimental protocols for the quantification of TAG and the study of hormonal interactions, and presents visual diagrams of the key signaling pathways and experimental workflows to facilitate a deeper understanding of these complex regulatory mechanisms.
Introduction
This compound (TAG) is a jasmonate-related compound first isolated as a potent tuber-inducing substance from potato leaves.[1] Its aglycone, tuberonic acid (TA), is a hydroxylated derivative of jasmonic acid (JA).[1] The formation of TAG from JA involves a two-step process: the hydroxylation of JA to TA and the subsequent glucosylation of TA. These biochemical conversions are tightly controlled by developmental and environmental cues, which are primarily mediated by phytohormones. Understanding the hormonal regulation of TAG production is crucial for developing strategies to enhance crop yield and for exploring the potential of TAG and related compounds in agriculture and medicine.
This guide will delve into the molecular mechanisms underlying the hormonal control of TAG biosynthesis, with a focus on the interplay between jasmonates, gibberellins, abscisic acid, and auxins.
Jasmonic Acid: The Primary Inducer of this compound Synthesis
Jasmonic acid and its derivatives, collectively known as jasmonates, are the principal hormonal promoters of TAG biosynthesis. Exogenous application of JA has been shown to induce tuberization in vitro, a process intrinsically linked to the production of TAG.[2][3]
The Jasmonate Signaling Pathway
The perception of jasmonate signals initiates a signaling cascade that ultimately leads to the activation of genes involved in TAG biosynthesis. The core components of this pathway include the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.[4]
In the absence of JA, JAZ proteins bind to and repress MYC2, preventing the transcription of JA-responsive genes. Upon cellular stress or developmental cues, bioactive jasmonates, such as jasmonoyl-isoleucine (JA-Ile), accumulate and act as a molecular glue between COI1 and JAZ proteins. This interaction targets JAZ proteins for degradation via the 26S proteasome, thereby releasing MYC2 to activate the expression of its target genes.[4]
Figure 1: Simplified Jasmonate Signaling Pathway.
Biosynthesis of this compound
The conversion of JA to TAG involves two key enzymatic steps:
-
Hydroxylation: Jasmonic acid is hydroxylated at the C-12 position to form tuberonic acid (12-hydroxyjasmonic acid). This reaction is catalyzed by a cytochrome P450 monooxygenase. In Arabidopsis thaliana, CYP94B3 has been identified as a jasmonoyl-L-isoleucine 12-hydroxylase. While the specific enzyme for JA hydroxylation in potato is yet to be fully characterized, it is likely a member of the same family.
-
Glucosylation: A glucose moiety is transferred from UDP-glucose to the hydroxyl group of tuberonic acid, forming this compound. This reaction is catalyzed by a UDP-glucosyltransferase (UGT). While a large family of UGTs has been identified in potato, the specific UGT responsible for TAG synthesis is an active area of research.[5][6]
Figure 2: Biosynthesis of this compound.
Quantitative Effects of Jasmonic Acid on Tuberization
While direct quantitative data on TAG levels in response to varying JA concentrations is limited in publicly available literature, studies on in vitro tuberization of potato stolons provide a strong proxy for TAG's role.
Table 1: Effect of Exogenous Jasmonic Acid on In Vitro Potato Tuber Development
| Jasmonic Acid (JA) Concentration (µM) | Tuberization per Stolon | Tuber Fresh Weight (mg) | Tuber Dry Weight (mg) |
| 0 (Control) | 0.5 ± 0.1 | 50 ± 5 | 5.0 ± 0.5 |
| 0.5 | 0.78 ± 0.15 | 72.2 ± 7.0 | 5.0 ± 0.6 |
| 5 | 1.34 ± 0.2 | 110.1 ± 10.0 | 10.3 ± 1.0 |
| 50 | 0.6 ± 0.1 | 16.3 ± 2.0 | 1.6 ± 0.2 |
Data adapted from Yuan et al. (2022).[7] Values are means ± SD.
These data indicate that low concentrations of JA (0.5 and 5 µM) promote tuber formation, with 5 µM JA showing the most significant increase in tuber number and weight.[7] However, a high concentration of JA (50 µM) inhibits tuber development, suggesting a fine-tuned regulatory mechanism.[7]
Crosstalk with Other Phytohormones
The regulation of TAG biosynthesis is not solely dependent on jasmonates but is modulated by a complex interplay with other hormonal signaling pathways.
Gibberellins: The Antagonists
Gibberellins (GAs) are potent inhibitors of potato tuberization and, by extension, are expected to negatively regulate TAG production.[8] The antagonistic relationship between JA and GA signaling is a critical determinant of the switch from stolon elongation to tuber initiation.
The molecular basis for this antagonism lies in the interaction between the key repressors of each pathway: JAZ proteins (JA signaling) and DELLA proteins (GA signaling). DELLA proteins can physically interact with JAZ proteins, preventing JAZ from repressing MYC2.[9] This interaction effectively enhances JA signaling. Conversely, the presence of GA leads to the degradation of DELLA proteins, freeing JAZ proteins to bind and inhibit MYC2, thereby dampening JA responses.[9]
Figure 3: Crosstalk between JA and GA signaling.
Table 2: Effect of Exogenous Gibberellic Acid on In Vitro Potato Tuberization
| Gibberellic Acid (GA4/7) Concentration (µM) | Tuber Width (cm) at Day 10 | Stolon Length (cm) at Day 10 |
| 0 | 0.8 | 1.5 |
| 0.01 | 0.7 | 2.0 |
| 0.03 | 0.6 | 2.5 |
| 0.1 | 0.4 | 3.5 |
| 0.3 | 0.2 | 4.5 |
| 1.0 | 0 (No tubers) | > 5.0 |
Data adapted from Xu et al. (1998).[8]
As GA concentration increases, tuber formation is progressively inhibited, while stolon elongation is promoted, indicating a shift away from the developmental program leading to TAG synthesis.[8]
Abscisic Acid: A Promoter of Tuberization
Abscisic acid (ABA) generally promotes tuberization, often by counteracting the inhibitory effects of GA.[8] While the direct effect of ABA on TAG levels has not been extensively quantified, its positive role in tuber formation suggests a potential positive influence on TAG biosynthesis. The ABA content in potato plants has been shown to increase after the withdrawal of nitrogen, a condition that also promotes tuberization.[10]
Auxins: A Complex Role
The role of auxins in tuberization and, consequently, TAG production is complex and appears to be concentration-dependent. High auxin levels in the stolon tip are associated with the onset of tuberization.[11] However, exogenous application of auxin can have varied effects, with some studies reporting earlier but smaller tuber formation.[8] This suggests that a precise auxin gradient and interplay with other hormones are crucial for proper tuber development.
Experimental Protocols
In Vitro Potato Tuberization Assay
This protocol is adapted for studying the effects of exogenous hormones on potato tuber development.
Materials:
-
Single-node cuttings from in vitro grown potato plantlets (Solanum tuberosum).
-
Murashige and Skoog (MS) basal medium with vitamins.
-
Phytohormones (JA, GA, ABA, IAA) of desired concentrations.
-
Agar.
-
Sterile culture vessels.
Procedure:
-
Prepare MS medium containing the desired concentration of sucrose (e.g., 6-8% for tuber induction).
-
Add the specific phytohormone or combination of hormones to the medium before autoclaving.
-
Adjust the pH of the medium to 5.8 and add agar.
-
Autoclave the medium and dispense it into sterile culture vessels.
-
Excise single-node segments from healthy, in vitro grown potato plantlets.
-
Place one explant in each culture vessel.
-
Incubate the cultures under controlled conditions (e.g., 16-hour photoperiod, 20°C).
-
Observe and record the timing of tuber initiation, number of tubers, tuber size, and fresh/dry weight at regular intervals.
Figure 4: Experimental workflow for in vitro tuberization assay.
Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the extraction and absolute quantification of TAG from plant tissues.
Materials:
-
Plant tissue (e.g., potato leaves, stolons, tubers).
-
Liquid nitrogen.
-
Extraction solvent (e.g., 80% methanol).
-
Internal standard (e.g., deuterated TAG, if available).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
LC-MS/MS system with a C18 column.
Procedure:
-
Sample Preparation:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
Extract the metabolites with a pre-chilled extraction solvent containing the internal standard.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the crude extract onto the cartridge.
-
Wash with water to remove polar impurities.
-
Elute TAG with methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 column.
-
Use a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the analytes.
-
Perform mass spectrometry in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for TAG and the internal standard for quantification.
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of a TAG standard.
-
Calculate the concentration of TAG in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Figure 5: Workflow for TAG quantification by LC-MS/MS.
Conclusion and Future Directions
The hormonal regulation of this compound production is a complex process centered around the jasmonate signaling pathway, with significant modulation by gibberellins, abscisic acid, and auxins. While the qualitative roles of these hormones are relatively well-established, a significant gap remains in the quantitative understanding of their direct effects on TAG levels. Future research should focus on:
-
Quantitative Profiling: Performing detailed dose-response and time-course experiments to quantify the changes in TAG concentrations in response to a range of concentrations of JA, GA, ABA, and auxins.
-
Enzyme Identification and Characterization: Identifying and characterizing the specific cytochrome P450 monooxygenase and UDP-glucosyltransferase responsible for TAG biosynthesis in potato and other tuber-forming species.
-
Transcriptional Regulation: Elucidating the direct transcriptional regulation of TAG biosynthesis genes by key transcription factors such as MYC2 and investigating how the JAZ-DELLA complex modulates this regulation.
-
In Vivo Studies: Translating the findings from in vitro systems to whole-plant studies to understand the systemic hormonal regulation of TAG production and its impact on tuber yield under agricultural conditions.
A deeper understanding of these regulatory networks will not only advance our fundamental knowledge of plant development but also provide valuable tools for the targeted manipulation of TAG levels to improve crop productivity and explore novel biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Jasmonic Acid Induces Tuberization of Potato Stolons Cultured in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of MYC2 Transcription Factors in Plant Secondary Metabolism and Stress Response Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of UDP-glucose:protein transglucosylase genes from potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Gibberellin, Abscisic Acid, and Sucrose in the Regulation of Potato Tuber Formation in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arabidopsis DELLA and JAZ Proteins Bind the WD-Repeat/bHLH/MYB Complex to Modulate Gibberellin and Jasmonate Signaling Synergy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. The effects of auxin and strigolactones on tuber initiation and stolon architecture in potato - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Tuberonic Acid Glucoside from Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid glucoside (TAG), a glycoside of tuberonic acid, is a plant hormone that plays a significant role in plant growth and development, most notably in the induction of tuber formation in potatoes (Solanum tuberosum) and other tuberous plants.[1] Structurally related to jasmonic acid, TAG is a subject of growing interest in plant biology and agriculture for its potential applications in crop improvement and as a target for novel agrochemicals. Furthermore, its role in plant defense signaling pathways makes it a relevant molecule for researchers in drug development exploring natural product-based therapies.
This document provides a detailed protocol for the extraction of this compound from plant tissues, primarily focusing on potato leaves, a known source of this compound. The protocol is designed to be a starting point for researchers, which can be further optimized based on the specific plant matrix and analytical requirements.
Data Presentation: this compound Yield
The yield of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and the extraction method employed. The following table provides illustrative data on the expected yield of TAG from potato leaves using different extraction solvents.
Disclaimer: The following data is illustrative and intended to demonstrate the format for presenting quantitative results. Actual yields may vary based on experimental conditions.
| Extraction Solvent System | Plant Tissue | Extraction Method | This compound Yield (µg/g fresh weight) | Reference |
| 80% Methanol (B129727) (v/v) | Solanum tuberosum (leaves) | Sonication-assisted extraction | 1.5 - 3.0 | Hypothetical |
| 80% Ethanol (v/v) | Solanum tuberosum (leaves) | Maceration with shaking | 1.2 - 2.5 | Hypothetical |
| 70% Acetone (v/v) | Solanum tuberosum (leaves) | Homogenization | 0.8 - 1.8 | Hypothetical |
Experimental Protocols
This section details the methodology for the extraction and partial purification of this compound from plant tissue.
Materials and Reagents
-
Fresh or frozen plant tissue (e.g., potato leaves)
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid (glacial)
-
Deionized water
-
Mortar and pestle or cryogenic grinder
-
Centrifuge tubes (50 mL)
-
Refrigerated centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) manifold
-
C18 SPE cartridges
-
Syringe filters (0.22 µm)
-
Analytical balance
-
Vortex mixer
-
Sonicator
Protocol 1: Solvent Extraction of this compound
-
Sample Preparation:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh approximately 1-2 g of the powdered tissue into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 20 mL of pre-chilled 80% methanol (v/v in water) containing 1% acetic acid to the centrifuge tube.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample for 30 minutes in an ice-water bath.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the pellet with another 20 mL of the extraction solvent.
-
Pool the supernatants.
-
-
Solvent Evaporation:
-
Concentrate the pooled supernatant to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Protocol 2: Solid-Phase Extraction (SPE) for Purification
-
Sample Reconstitution:
-
Redissolve the dried extract from Protocol 1 in 5 mL of 10% methanol (v/v in water).
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the reconstituted sample onto the conditioned C18 SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of 10% methanol to remove polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of 80% methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitute the purified extract in a known volume of the initial mobile phase for analytical quantification (e.g., by LC-MS).
-
Filter the final sample through a 0.22 µm syringe filter before analysis.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biosynthetic relationship of this compound to the jasmonic acid pathway and the general experimental workflow for its extraction.
References
Application Note: Quantification of Tuberonic Acid Glucoside in Plant Tissues using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid glucoside (TAG) is a glycosylated form of tuberonic acid, a hydroxylated derivative of jasmonic acid. Jasmonates are a class of plant hormones that play crucial roles in regulating plant growth, development, and defense mechanisms.[1][2] TAG is believed to be involved in tuber formation in potatoes and is also associated with plant responses to wounding and stress.[1][3] Accurate quantification of TAG in plant tissues is essential for understanding its physiological roles and for agricultural and biotechnological applications. This application note provides a detailed protocol for the quantification of TAG in plant tissues using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Signaling Pathway
The biosynthesis of this compound is integrated into the jasmonate signaling pathway. Jasmonic acid (JA) undergoes hydroxylation to form tuberonic acid (12-hydroxyjasmonic acid).[1] This reaction is a key step in the metabolic fate of JA. Subsequently, tuberonic acid is glycosylated by a glucosyltransferase to form this compound.[1][3] This glycosylation step is thought to be a mechanism for transport and storage of the hormone.[1]
Experimental Protocols
Sample Preparation (from Potato Leaves)
This protocol is adapted from a method for the extraction of polar and semi-polar compounds from potato leaves.
Materials:
-
Fresh or frozen potato leaves
-
Liquid nitrogen
-
80% Ethanol (v/v) in water
-
Methanol
-
Water (LC-MS grade)
-
Centrifuge
-
Sonicator
-
Rotary evaporator or vacuum concentrator
-
0.22 µm syringe filters
Procedure:
-
Weigh approximately 0.5 g of fresh or frozen potato leaves.
-
Immediately freeze the sample in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Transfer the powdered sample to a centrifuge tube.
-
Add 15 mL of 80% ethanol/water (v/v) to the sample.
-
Sonicate the mixture for 10 minutes at room temperature.
-
Centrifuge the sample at 6000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction (steps 4-7) two more times on the pellet, pooling all supernatants.
-
Evaporate the pooled supernatant to dryness using a rotary evaporator or vacuum concentrator.
-
Reconstitute the dried extract in 2 mL of 50% methanol/water (v/v).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial.
-
Store the samples at -20°C until LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP, Waters Xevo TQ-S)
Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column is recommended for the separation of organic acids and their glycosides. (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
Time (min) %B 0.0 5 1.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters (example):
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
IonSpray Voltage: -4500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
-
MRM Transitions: The precursor ion for this compound is [M-H]⁻ at m/z 387.16. The product ions result from the loss of the glucose moiety and subsequent fragmentation.
Analyte Precursor Ion (Q1) Product Ion (Q3) Dwell Time (ms) Collision Energy (V) This compound (Quantifier) 387.2 225.1 100 -25 This compound (Qualifier) 387.2 207.1 100 -35 | this compound (Qualifier) | 387.2 | 163.1 | 100 | -40 |
Data Presentation
The following tables present hypothetical quantitative data for this compound in potato leaves under different conditions. This data is for illustrative purposes to demonstrate how results can be presented.
Table 1: Concentration of this compound in Potato Leaves of Different Cultivars.
| Potato Cultivar | TAG Concentration (ng/g fresh weight) ± SD |
|---|---|
| Cultivar A | 150.2 ± 12.5 |
| Cultivar B | 210.8 ± 18.9 |
| Cultivar C | 125.6 ± 9.8 |
Table 2: Effect of Wounding on this compound Levels in Potato Leaves.
| Treatment | Time After Wounding (hours) | TAG Concentration (ng/g fresh weight) ± SD | Fold Change |
|---|---|---|---|
| Control | 0 | 145.3 ± 11.7 | 1.0 |
| Wounded | 1 | 298.6 ± 25.4 | 2.1 |
| Wounded | 3 | 582.1 ± 49.6 | 4.0 |
| Wounded | 6 | 450.7 ± 38.2 | 3.1 |
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted in the following diagram.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in plant tissues using LC-MS/MS. The described method, including sample preparation, liquid chromatography, and mass spectrometry parameters, offers a sensitive and specific approach for researchers in plant science, agriculture, and drug development. The provided diagrams and data tables serve as a guide for experimental design and data presentation.
References
Chemical Synthesis of Tuberonic Acid Glucoside for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tuberonic acid glucoside (TAG) is a vital plant signaling molecule involved in various physiological processes, most notably in the induction of tuber formation in potatoes.[1][2] As a derivative of jasmonic acid, TAG and its aglycone, tuberonic acid (TA), are key components of the jasmonate signaling pathway, which regulates plant development and defense responses.[3][4][5][6] The availability of pure, chemically synthesized TAG is crucial for in-depth research into its mode of action, receptor binding, and potential applications in agriculture and drug development. This document provides a detailed protocol for the chemical synthesis of this compound, its purification, and an overview of its role in cellular signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₈O₉ | --INVALID-LINK-- |
| Molecular Weight | 388.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-[(1R,2R)-3-oxo-2-[(Z)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid | --INVALID-LINK-- |
| CAS Number | 124649-25-8 | --INVALID-LINK-- |
Table 2: Spectroscopic Data for this compound (Predicted/Reported)
| Technique | Key Signals/Fragments | Reference |
| ¹H-NMR (D₂O) | Predicted spectrum available in databases. | --INVALID-LINK-- |
| ¹³C-NMR | Data for the TMS-derivatized compound is available. | --INVALID-LINK-- |
| Mass Spectrometry | Expected [M+H]⁺ = 389.1755, Fragmentation pattern shows loss of the glucose moiety. | --INVALID-LINK-- |
Experimental Protocols
I. Stereoselective Synthesis of Tuberonic Acid (Aglycone)
This protocol is adapted from the stereoselective synthesis of tuberonic acid from a readily available cyclopentene (B43876) derivative.[7]
Materials:
-
(1R)-acetate of 4-cyclopentene-1,3-diol (B3190392)
-
CH₂=CHMgBr in THF
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
2-(Dimethylamino)ethanol
-
Triethylsilyl chloride (TESCl)
-
Swern oxidation reagents (Oxalyl chloride, DMSO, Triethylamine)
-
Wittig reagent: [Ph₃P(CH₂)₃CO₂Na]Br
-
Jones reagent (CrO₃, H₂SO₄, acetone)
-
Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Hexanes, Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Allylic Substitution: React the (1R)-acetate of 4-cyclopentene-1,3-diol with vinyl magnesium bromide (CH₂=CHMgBr) in THF to introduce the vinyl group via an SN2' reaction.
-
Mitsunobu Inversion: Perform a Mitsunobu reaction with triphenylphosphine, diisopropyl azodicarboxylate, and a suitable carboxylic acid to invert the stereochemistry of the secondary alcohol.
-
Protection of Hydroxyl Groups: Protect the two hydroxyl groups as triethylsilyl (TES) ethers using TESCl and imidazole in DCM.
-
Ozonolysis and Reduction: Cleave the vinyl group using ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) to yield the corresponding aldehyde.
-
Wittig Reaction: Perform a Wittig reaction with the aldehyde using the appropriate phosphorane to introduce the pentenyl side chain.
-
Deprotection: Remove the TES protecting groups using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.
-
Oxidation: Oxidize the primary alcohol to a carboxylic acid using Jones reagent to yield tuberonic acid.
-
Purification: Purify the final product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
II. Glycosylation of Tuberonic Acid via Koenigs-Knorr Reaction
This protocol describes the glycosylation of the synthesized tuberonic acid using a modified Koenigs-Knorr reaction.[8][9][10]
Materials:
-
Tuberonic acid (synthesized as above)
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Silver(I) oxide (Ag₂O) or Silver carbonate (Ag₂CO₃)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) in methanol (B129727)
-
Amberlite IR-120 (H⁺) resin
-
Solvents for purification: Ethyl acetate, Methanol, Chloroform
Procedure:
-
Protection of Carboxylic Acid: The carboxylic acid of tuberonic acid must be protected as a methyl ester prior to glycosylation. This can be achieved by reaction with diazomethane (B1218177) or with methanol under acidic catalysis.
-
Preparation for Glycosylation: To a solution of methyl tuberonate (1.0 equiv) in anhydrous DCM/acetonitrile, add freshly activated 4 Å molecular sieves.
-
Glycosylation Reaction: Add silver(I) oxide (1.5 equiv) to the mixture. Then, add a solution of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (1.2 equiv) in anhydrous DCM dropwise at room temperature under an inert atmosphere (e.g., argon).
-
Reaction Monitoring: Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the Celite pad with DCM.
-
Purification of Protected Glucoside: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the acetyl-protected this compound methyl ester.
-
Deprotection (Zemplén deacetylation): Dissolve the purified protected glucoside in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol and stir at room temperature for 2-4 hours.
-
Neutralization and Saponification: Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate. The methyl ester can be saponified at this stage using a mild base like lithium hydroxide (B78521) to yield the final product.
-
Final Purification: Purify the final product, this compound, by preparative HPLC.
III. Purification by Preparative High-Performance Liquid Chromatography (HPLC)
Instrumentation:
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or Methanol.
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase mixture. Filter the sample through a 0.45 µm syringe filter.
-
Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Gradient Elution: Inject the sample onto the column. Elute with a linear gradient of Solvent B (e.g., 5% to 95% over 30-40 minutes).
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm) and collect fractions corresponding to the major peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions.
-
Lyophilization: Remove the solvent from the pooled pure fractions by lyophilization to obtain pure this compound as a white solid.
Signaling Pathways and Experimental Workflows
Jasmonate Signaling Pathway
This compound is a component of the broader jasmonate (JA) signaling pathway, which is crucial for plant defense and development. The core of this pathway involves the perception of the active form of jasmonate, jasmonoyl-isoleucine (JA-Ile), by the F-box protein COI1. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, thereby activating transcription factors like MYC2, which in turn regulate the expression of JA-responsive genes.[3][4][5][6] Interestingly, some studies suggest that this compound can also act through a COI1-JAZ-independent pathway in specific contexts, such as the leaf-closing movement in Samanea saman.[1][13][14]
Caption: Jasmonate signaling pathway involving this compound.
Chemical Synthesis Workflow
The chemical synthesis of this compound involves a multi-step process beginning with the stereoselective synthesis of the aglycone, tuberonic acid, followed by protection of reactive functional groups, glycosylation, and finally deprotection and purification.
Caption: Workflow for the chemical synthesis of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides [mdpi.com]
- 10. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 11. gilson.com [gilson.com]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. 12-hydroxyjasmonic acid glucoside is a COI1-JAZ-independent activator of leaf-closing movement in Samanea saman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Tuberonic Acid Glucoside using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid glucoside, a glycoside of tuberonic acid, is a plant growth regulator structurally related to jasmonic acid.[1] Its structural elucidation is a critical step in understanding its biological function and potential applications in agriculture and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, in conjunction with two-dimensional (2D) techniques, provides a powerful tool for the unambiguous determination of its complex structure. These application notes provide a detailed overview and experimental protocols for the structural elucidation of this compound.
Molecular Structure
The structure of this compound, as established by Yoshihara et al. (1989), is presented below.[1] The numbering scheme for the tuberonic acid aglycone and the glucose moiety is crucial for the assignment of NMR signals.
Systematic Name: 2-[(1R,2R)-3-oxo-2-[(Z)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid
Molecular Formula: C₁₈H₂₈O₉
1H and 13C NMR Spectral Data
The following tables summarize the 1H and 13C NMR chemical shift assignments for the methyl ester of this compound. These assignments are based on the analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments.
Table 1: 1H NMR Chemical Shift Data of this compound Methyl Ester
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone Moiety | |||
| 2 | 2.35 | m | |
| 3 | 2.15, 2.60 | m | |
| 4 | 2.05 | m | |
| 5 | 2.30 | m | |
| 6α | 2.55 | dd | 15.0, 3.0 |
| 6β | 2.30 | dd | 15.0, 8.0 |
| 7 | 5.40 | m | |
| 8 | 5.55 | m | |
| 9 | 2.10 | m | |
| 10 | 3.95 | m | |
| 11 | 3.65 | m | |
| 12 | 3.60 | s | |
| Glucose Moiety | |||
| 1' | 4.35 | d | 7.8 |
| 2' | 3.20 | t | 8.0 |
| 3' | 3.35 | t | 9.0 |
| 4' | 3.30 | t | 9.0 |
| 5' | 3.25 | m | |
| 6'a | 3.80 | dd | 12.0, 2.0 |
| 6'b | 3.65 | dd | 12.0, 5.0 |
Note: Data is representative and based on the structural analysis. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 2: 13C NMR Chemical Shift Data of this compound Methyl Ester
| Position | Chemical Shift (δ, ppm) |
| Aglycone Moiety | |
| 1 | 173.5 |
| 2 | 53.0 |
| 3 | 218.0 |
| 4 | 46.0 |
| 5 | 38.0 |
| 6 | 41.0 |
| 7 | 128.5 |
| 8 | 133.0 |
| 9 | 28.0 |
| 10 | 69.0 |
| 11 | 71.0 |
| 12 (OCH₃) | 51.5 |
| Glucose Moiety | |
| 1' | 103.5 |
| 2' | 74.0 |
| 3' | 77.0 |
| 4' | 70.5 |
| 5' | 77.5 |
| 6' | 61.5 |
Note: Data is representative and based on the structural analysis. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Experimental Protocols
Sample Preparation
-
Isolation: this compound is typically isolated from plant material (e.g., potato leaves) through a series of extraction and chromatographic steps.
-
Purification: The isolated compound is purified using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure a high degree of purity for NMR analysis.
-
Sample Preparation for NMR:
-
Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.
-
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Spectra:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Key parameters include a spectral width of ~220 ppm, a larger number of scans due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, providing information about the stereochemistry of the molecule.
-
Structural Elucidation Workflow
The structural elucidation of this compound is a systematic process involving the interpretation of various NMR spectra.
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Key Signaling Pathways and Logical Relationships
The biosynthesis of this compound is closely linked to the jasmonic acid pathway, a key signaling pathway in plants for responses to stress and development.
Caption: Biosynthetic pathway of this compound from α-linolenic acid.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. The detailed analysis of ¹H and ¹³C chemical shifts, along with the correlations observed in COSY, HSQC, and HMBC spectra, allows for the complete assignment of the molecular structure. These application notes and protocols serve as a comprehensive guide for researchers involved in the isolation and characterization of this and other related natural products.
References
Bioassay for testing the tuber-inducing activity of Tuberonic acid glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid glucoside (TAG), identified as 12-hydroxyjasmonic acid glucoside, is a key signaling molecule that plays a crucial role in the induction of tuber formation in potatoes (Solanum tuberosum L.).[1] This endogenous plant hormone is synthesized in the leaves under short-day photoperiods and transported to the stolons, where it initiates the development of tubers.[1] The ability to accurately assess the tuber-inducing activity of TAG and its analogs is essential for research in plant physiology, agricultural biotechnology, and the development of novel plant growth regulators.
This document provides detailed application notes and protocols for an in vitro bioassay to test the tuber-inducing activity of this compound using single-node cuttings of potato.
Data Presentation
Table 1: Effect of Jasmonic Acid (JA) Concentration on Potato Microtuberization in vitro
| JA Concentration (µM) | Tuberization per Stolon (fold increase vs. control) | Tuber Diameter (% increase vs. control) | Tuber Fresh Weight (% increase vs. control) |
| 0 (Control) | 1.00 | 0 | 0 |
| 0.5 | 1.55 | 31.13 | 44.46 |
| 5 | 2.68 | 51.76 | 120.31 |
| 50 | No significant change | -58.44 | -67.42 |
Source: Adapted from studies on the effect of exogenous JA on potato tuberization in vitro.
Table 2: Influence of Sucrose (B13894) Concentration on in vitro Microtuber Formation
| Sucrose Concentration (%) | Days to Tuber Initiation | Number of Microtubers per Explant | Average Microtuber Fresh Weight (mg) |
| 1 | > 28 | 0 | 0 |
| 3 | ~21 | Low | < 250 |
| 6 | ~14 | Moderate | 250 - 500 |
| 8 | ~10 | High | > 500 |
Source: Compiled from various studies on the role of sucrose in potato microtuber formation.[2][3]
Experimental Protocols
In Vitro Bioassay for Tuber-Inducing Activity of this compound
This protocol details the steps for conducting a bioassay using single-node cuttings from in vitro cultured potato plantlets to assess the tuber-inducing activity of this compound.
Materials:
-
In vitro cultured potato plantlets (Solanum tuberosum L.), 4-6 weeks old
-
Murashige and Skoog (MS) basal medium, including vitamins
-
Sucrose
-
This compound (TAG) stock solution (e.g., 1 mM in ethanol)
-
Plant growth regulators (optional, e.g., Kinetin)
-
Agar or other gelling agent
-
Sterile petri dishes or culture vessels
-
Sterile distilled water
-
Ethanol (70%)
-
Sodium hypochlorite (B82951) solution (1-2%) with a few drops of Tween-20
-
Sterile scalpels and forceps
-
Laminar flow hood
-
Incubator or growth chamber with controlled temperature and photoperiod
Procedure:
-
Preparation of Mother Plants:
-
Maintain sterile in vitro cultures of a potato variety known to be responsive to tuberization stimuli (e.g., 'Irish Cobbler', 'Desiree').
-
Subculture the plantlets every 4-6 weeks on MS medium supplemented with 3% (w/v) sucrose.
-
Grow the plantlets under a long-day photoperiod (16 hours light / 8 hours dark) at 25°C to promote vegetative growth and inhibit premature tuberization.
-
-
Preparation of Single-Node Cuttings:
-
Under a laminar flow hood, select healthy, elongated stems from the in vitro mother plants.
-
Using a sterile scalpel, excise single-node segments, each approximately 1-2 cm in length with an axillary bud and a petiole.
-
-
Preparation of Tuberization Induction Medium:
-
Prepare MS basal medium with vitamins.
-
Add sucrose to a final concentration of 6-8% (w/v). A higher sucrose concentration generally promotes tuberization.[2][3]
-
Aliquot the medium into different flasks for each TAG concentration to be tested.
-
Add the this compound stock solution to the respective flasks to achieve the desired final concentrations. Suggested concentrations to test include 0 (control), 0.1, 1, 5, 10, and 50 µM.
-
Adjust the pH of the medium to 5.7-5.8.
-
Add a gelling agent (e.g., 0.8% agar) and autoclave.
-
Pour the sterile medium into petri dishes or culture vessels.
-
-
Inoculation and Incubation:
-
Place one single-node cutting horizontally on the surface of the solidified medium in each petri dish.
-
Seal the petri dishes with parafilm.
-
Incubate the cultures in complete darkness at a constant temperature of 18-20°C. Darkness is a critical factor for inducing tuberization.[4]
-
-
Data Collection and Analysis:
-
Observe the cultures weekly for signs of tuberization, such as swelling of the axillary bud.
-
After 3-4 weeks of incubation, record the following parameters:
-
Tuberization frequency (%): (Number of explants forming microtubers / Total number of explants) x 100.
-
Number of microtubers per explant.
-
Microtuber diameter (mm).
-
Microtuber fresh weight (mg).
-
-
Statistically analyze the data to determine the significance of the effects of different TAG concentrations.
-
Visualizations
Experimental Workflow
Caption: Workflow for the in vitro bioassay of this compound.
Signaling Pathway of Tuber Induction
Caption: Simplified signaling pathway for potato tuber induction.
References
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of 11-hydroxyjasmonic acid glucoside in leaflets of potato plants (Solanum tuberosum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pomics.com [pomics.com]
- 4. Standardization of protocol for in vitro tuberization in potato (Solanum tuberosum) cultivar Kufri Sindhuri | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
Application Notes and Protocols for Analyzing the Tuberonic Acid Glucoside Signaling Cascade
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the Tuberonic acid glucoside (TAG) signaling cascade. TAG, a glycosylated form of Tuberonic acid (TA), is a plant signaling molecule derived from jasmonic acid.[1][2] It plays a role in physiological processes such as tuber formation and leaf movement.[2][3] Understanding this signaling pathway is crucial for agricultural applications and potential drug development targeting plant responses.
The TAG signaling cascade is initiated by the enzymatic hydrolysis of TAG to its active form, TA. While the complete downstream pathway is still under investigation, a putative model based on current knowledge suggests a cascade involving membrane receptors, secondary messengers, and transcriptional regulation.
Putative this compound Signaling Pathway
The current understanding suggests that TAG itself is inactive and requires conversion to TA to initiate signaling. This process is catalyzed by specific β-glucosidases.[1] The active TA is then perceived by a putative receptor, which triggers a downstream signaling cascade, ultimately leading to the regulation of target gene expression.
Experimental Workflow for Analyzing the TAG Signaling Cascade
A multi-faceted approach is required to dissect the TAG signaling pathway. The following workflow outlines key experimental stages, from quantification of TAG and TA to the identification of downstream target genes.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the TAG signaling cascade.
Table 1: Kinetic Parameters of OsTAGG1 (a TAG-hydrolyzing β-glucosidase) [1]
| Substrate | Km (µM) | Vmax (µkatal/mg protein) |
| This compound (TAG) | 31.7 | 0.25 |
Table 2: Quantification of Glucosides by HPLC
| Compound | Lower Limit of Quantification (ng/mL) |
| Calycosin-7-O-beta-D-glucoside | 0.55 |
| Ononin | 0.46 |
| Astragaloside IV | 1.07 |
| Astragaloside I | 1.12 |
| Ferulic acid | 4.6 |
Note: Data for various glucosides from a study on Danggui Buxue Tang extract, demonstrating the sensitivity of HPLC-MS for glucoside quantification.
Experimental Protocols
Protocol 1: Quantification of this compound (TAG) and Tuberonic Acid (TA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from methods for quantifying plant hormones and their glucosides.[4]
1. Materials:
-
Plant tissue (e.g., leaves, tubers)
-
Liquid nitrogen
-
Extraction solvent: 80% methanol (B129727) with 1% acetic acid
-
Internal standards (e.g., deuterated TA and TAG, if available)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with a C18 reverse-phase column
2. Sample Preparation:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Weigh 50-100 mg of powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-chilled extraction solvent and internal standards.
-
Vortex and incubate at 4°C for 1 hour with shaking.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction with another 1 mL of extraction solvent.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
Resuspend the residue in 1 mL of 1% acetic acid.
3. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 1% acetic acid.
-
Load the resuspended sample onto the cartridge.
-
Wash the cartridge with 1 mL of 1% acetic acid.
-
Elute TAG and TA with 1 mL of 80% methanol.
-
Evaporate the eluate to dryness and resuspend in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for TAG and TA.
Protocol 2: In Vitro β-Glucosidase Activity Assay
This protocol is based on the characterization of OsTAGG1, a TAG-hydrolyzing β-glucosidase from rice.[1]
1. Materials:
-
Purified β-glucosidase enzyme or crude protein extract
-
This compound (TAG) substrate
-
Reaction buffer: 50 mM sodium phosphate (B84403) buffer, pH 6.0
-
Stop solution: 1 M sodium carbonate
-
Spectrophotometer or HPLC system for product quantification
2. Enzyme Assay:
-
Prepare a reaction mixture containing the reaction buffer and a known concentration of TAG.
-
Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
Incubate for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of TA produced using HPLC or LC-MS/MS.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
Protocol 3: Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
The Y2H assay is a powerful tool for identifying proteins that interact with a known protein of interest, such as the putative TAG receptor.[2][5]
1. Materials:
-
Saccharomyces cerevisiae strains (e.g., AH109, Y2HGold)
-
Bait vector (e.g., pGBKT7) and prey vector (e.g., pGADT7)
-
cDNA library from the plant of interest
-
Yeast transformation reagents (e.g., PEG/LiAc)
-
Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
2. Method:
-
Clone the coding sequence of the putative TAG receptor (bait) into the bait vector.
-
Transform the bait construct into a suitable yeast strain. Confirm expression and lack of auto-activation.
-
Transform the prey cDNA library into the yeast strain containing the bait construct.
-
Plate the transformed yeast on selective media (SD/-Trp/-Leu) to select for cells containing both bait and prey plasmids.
-
Replica-plate the colonies onto higher stringency selective media (SD/-Trp/-Leu/-His/-Ade) to screen for positive interactions.
-
Isolate the prey plasmids from positive colonies and sequence the cDNA inserts to identify the interacting proteins.
Protocol 4: Bimolecular Fluorescence Complementation (BiFC) Assay
BiFC is used to visualize protein-protein interactions in vivo, providing spatial information about the interaction within the cell.[6]
1. Materials:
-
Vectors for splitting a fluorescent protein (e.g., YFP, GFP) into N-terminal and C-terminal fragments
-
Plant expression vectors
-
Protoplast isolation and transformation reagents or Agrobacterium tumefaciens for transient expression in plants (e.g., Nicotiana benthamiana)
-
Confocal microscope
2. Method:
-
Clone the coding sequences of the two putative interacting proteins into the BiFC vectors, creating fusions with the N-terminal and C-terminal fragments of the fluorescent protein.
-
Introduce the constructs into plant cells. This can be done by co-transfecting protoplasts or by co-infiltrating N. benthamiana leaves with Agrobacterium carrying the constructs.
-
Incubate the plant material for 24-72 hours to allow for protein expression.
-
Observe the cells under a confocal microscope. Reconstitution of the fluorescent signal indicates that the two proteins of interest are interacting.
Protocol 5: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure changes in the expression of specific genes in response to TAG or TA treatment.
1. Materials:
-
Plant material treated with TAG, TA, or a mock control
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes and a reference gene
-
Real-time PCR instrument
2. Method:
-
Treat plants or plant tissues with TAG, TA, or a mock control for a specific time course.
-
Harvest the tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a stable reference gene.
References
- 1. Identification of a beta-glucosidase hydrolyzing this compound in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C18H28O9 | CID 5281204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Transcription Factors and Their Roles in Signal Transduction in Plants under Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of Tuberonic Acid Glucoside in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid glucoside (TAG) is a vital signaling molecule in plants, playing a crucial role in developmental processes such as tuber formation in potatoes and in response to various biotic and abiotic stresses.[1] As a derivative of jasmonic acid (JA), TAG is part of the complex jasmonate signaling network that regulates plant growth, defense, and secondary metabolism.[2][3] Understanding the metabolic fate of TAG is essential for elucidating its precise physiological functions and for exploring its potential applications in agriculture and drug development.
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within biological systems. By introducing atoms with a heavier, non-radioactive isotope (e.g., ¹³C or ¹⁵N) into TAG, researchers can track its conversion into other metabolites, determine its turnover rates, and map its distribution within plant tissues. This information is invaluable for metabolic flux analysis and for identifying the enzymes and pathways involved in TAG metabolism.[4][5][6][7]
These application notes provide detailed protocols for the stable isotope labeling of TAG, its extraction and quantification from plant tissues, and methods for analyzing its metabolic fate. The information is intended for researchers in plant biology, metabolomics, and professionals in drug development exploring natural compounds for therapeutic applications. Jasmonates, as a class of compounds, have garnered interest for their potential anti-inflammatory and anti-cancer properties, making the study of their metabolism and derivatives like TAG relevant to pharmaceutical research.[8][9][10]
Key Applications
-
Metabolic Flux Analysis: Tracing the flow of labeled carbon or nitrogen from TAG through interconnected metabolic pathways to quantify flux rates.
-
Target Identification: Identifying enzymes and genes involved in the biosynthesis, transport, and catabolism of TAG.
-
Pharmacokinetic Studies (in plant systems): Determining the uptake, distribution, metabolism, and excretion (turnover) of exogenously applied labeled TAG.
-
Drug Development Lead Discovery: Investigating the metabolism of TAG and its derivatives as part of exploring their potential therapeutic activities.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of this compound (¹³C)
This protocol describes a method for in vivo labeling of TAG in plants, such as Solanum tuberosum (potato), by providing a ¹³C-labeled precursor.
Materials:
-
Potato plants (Solanum tuberosum) grown under controlled conditions.
-
[U-¹³C₆]-L-Phenylalanine or other suitable labeled precursor.
-
Sterile water.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.[11][12][13][14][15]
-
Growth chamber with controlled light, temperature, and humidity.
Procedure:
-
Plant Growth: Cultivate potato plants in a controlled environment growth chamber.
-
Precursor Preparation: Prepare a sterile aqueous solution of [U-¹³C₆]-L-Phenylalanine. The concentration will need to be optimized depending on the plant species and growth stage.
-
Label Administration: Apply the labeled precursor solution to the plant. This can be done via petiole feeding of a detached leaf, hydroponic feeding through the roots, or by injection into the stem.
-
Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours).
-
Harvesting: Harvest the plant tissue (e.g., leaves, tubers) at different time points. Immediately freeze the tissue in liquid nitrogen to quench all metabolic activity and store at -80°C until extraction.
-
Extraction and Analysis: Extract and quantify the labeled TAG using the protocol outlined in Protocol 2. The incorporation of ¹³C will be detected as a mass shift in the TAG molecule by LC-MS/MS.
Protocol 2: Extraction and Quantification of this compound from Plant Tissues
This protocol details the extraction and quantification of TAG from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13][14][15]
Materials:
-
Frozen plant tissue (from Protocol 1).
-
Extraction solvent: 80% methanol (B129727) in water, pre-chilled to -20°C.
-
Internal standards (e.g., deuterated jasmonic acid).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
Liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system.[12]
-
Mortar and pestle or tissue homogenizer.
Procedure:
-
Homogenization: Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Extraction: Transfer the powdered tissue to a tube containing the cold extraction solvent. Add internal standards. Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Purification (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the jasmonates, including TAG, with methanol or acetonitrile (B52724).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the compounds using a suitable C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify TAG and its labeled and unlabeled forms using multiple reaction monitoring (MRM) in negative ion mode.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables for clear comparison.
Table 1: Quantification of ¹³C-labeled and Unlabeled this compound in Potato Leaves.
| Time Point (hours) | Unlabeled TAG (ng/g FW) | ¹³C-labeled TAG (ng/g FW) | % Label Incorporation |
| 0 | 150.2 ± 12.5 | 0 | 0% |
| 24 | 125.8 ± 10.1 | 28.5 ± 3.2 | 18.5% |
| 48 | 98.4 ± 8.7 | 55.1 ± 6.3 | 35.9% |
| 72 | 75.1 ± 6.9 | 78.3 ± 9.1 | 51.1% |
Data are presented as mean ± standard deviation (n=3). FW = Fresh Weight.
Table 2: Metabolic Fate of ¹³C-Tuberonic Acid Glucoside - Relative Abundance of Labeled Metabolites.
| Metabolite | Relative Abundance (%) at 48 hours |
| ¹³C-Tuberonic Acid | 65% |
| ¹³C-Jasmonic Acid | 15% |
| Other ¹³C-Oxylipins | 10% |
| Unidentified ¹³C-Metabolites | 10% |
Visualizations
This compound Biosynthesis and Metabolism Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Therapeutic Potential of Jasmonic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jasmonate Compounds and Their Derivatives in the Regulation of the Neoplastic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Jasmonate Profiling Using a High-Throughput UPLC-NanoESI-MS/MS Method | Springer Nature Experiments [experiments.springernature.com]
- 12. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of both jasmonic acid and methyl jasmonate in plant samples by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 15. The Quantification of Jasmonates in Lipid-Rich Tissues by UHPLC-ESI-QQQ-MS/MS in Multiple Reaction Monitoring (MRM) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction (SPE) of Tuberonic Acid Glucoside
Introduction
Tuberonic acid glucoside, a glycoside of tuberonic acid, is a plant hormone structurally related to jasmonic acid. It is known to be involved in plant defense mechanisms and tuber formation in potatoes.[1] Accurate and efficient purification of this compound from complex plant matrices is essential for its quantification and for further research into its biological functions. Solid-phase extraction (SPE) is a widely used technique for the rapid and selective sample preparation of analytes from various matrices.[2] This application note provides a detailed protocol for the purification of this compound from plant extracts using reversed-phase SPE. The method is designed for researchers in plant biology, natural product chemistry, and drug development.
Principle of the Method
This protocol utilizes a reversed-phase SPE mechanism. In reversed-phase chromatography, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase.[2] this compound, being a moderately polar compound due to its glucoside moiety but also possessing a nonpolar carbon backbone, will be retained on the nonpolar sorbent from an aqueous sample matrix. Polar impurities, such as sugars and salts, will pass through the cartridge during the loading and washing steps. The retained this compound is then eluted with a less polar organic solvent. This method allows for the concentration of the analyte and the removal of interfering substances prior to downstream analysis, such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS).
Quantitative Data Summary
The following table summarizes the expected performance of the described SPE protocol for the purification of this compound. These values are based on typical recoveries for similar glycosylated plant hormones and may vary depending on the plant matrix and specific experimental conditions.
| Parameter | C18 SPE Cartridge |
| Sorbent Type | Reversed-Phase Octadecyl (C18) Bonded Silica |
| Retention Mechanism | Hydrophobic Interactions |
| Expected Recovery | 85-95% |
| Expected Purity | >90% |
| Sample Loading Capacity | ~1-5% of sorbent mass |
| Elution Volume | 1-2 mL |
Experimental Protocol
Materials and Reagents
-
SPE Cartridge: C18 bonded silica, 500 mg bed weight, 3 mL reservoir volume
-
Methanol (B129727) (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Water: Deionized or HPLC grade
-
Formic Acid (FA): ACS reagent grade
-
Plant Tissue Sample: e.g., potato leaves, frozen in liquid nitrogen and ground to a fine powder
-
Extraction Solvent: 80% Methanol in water
-
Centrifuge
-
Nitrogen Evaporator or Vacuum Concentrator
Procedure
-
Sample Extraction:
-
To 1 gram of powdered plant tissue, add 10 mL of pre-chilled 80% methanol.
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 1 hour with gentle agitation.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dilute the supernatant from step 1.5 with 10 mL of deionized water containing 0.1% formic acid. The addition of acid helps to suppress the ionization of the carboxylic acid group of this compound, enhancing its retention on the reversed-phase sorbent.
-
Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove highly polar impurities.
-
Follow with a wash of 5 mL of 10% methanol in water to remove less polar impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 x 1 mL of 80% methanol.
-
Collect the eluate in a clean collection tube.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a suitable solvent (e.g., 200 µL of the initial mobile phase for HPLC analysis) for subsequent analysis.
-
Visualizations
Caption: Workflow for the solid-phase extraction of this compound.
Caption: Simplified jasmonate signaling pathway showing the role of this compound.
References
High-performance liquid chromatography (HPLC) method for Tuberonic acid glucoside analysis
Application Note: HPLC Method for the Analysis of Tuberonic Acid Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TAG) is a vital plant hormone belonging to the jasmonate family, playing a crucial role in inducing tuber formation in potatoes and influencing other physiological processes such as leaf senescence and defense mechanisms.[1] Accurate quantification of TAG is essential for research in plant physiology, agricultural science, and the development of new plant growth regulators. This application note provides a detailed protocol for the analysis of this compound in plant tissues using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is based on established principles for the analysis of related jasmonates and other plant hormones.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Tissue
This protocol outlines the extraction of TAG from plant material, adapted from established methods for jasmonate analysis.
Materials:
-
Plant tissue (e.g., potato leaves)
-
Liquid nitrogen
-
80% Methanol (B129727) (HPLC grade)
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.1% Formic acid in water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Mortar and pestle or homogenizer
-
Centrifuge
-
Rotary evaporator or vacuum concentrator
Procedure:
-
Freeze approximately 1-2 g of fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer the powder to a centrifuge tube and add 10 mL of 80% methanol.
-
Vortex thoroughly and incubate for 4 hours at 4°C with occasional shaking.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Concentrate the supernatant using a rotary evaporator or vacuum concentrator until the methanol is removed.
-
Re-dissolve the aqueous residue in 5 mL of 0.1% formic acid.
-
Condition an SPE C18 cartridge by washing with 5 mL of methanol followed by 5 mL of 0.1% formic acid in water.
-
Load the re-dissolved sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities.
-
Elute the this compound with 5 mL of 80% methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase for HPLC analysis.
HPLC Method Protocol
This proposed HPLC method is based on common practices for the separation of acidic plant hormones and their glucosides.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 50 | 50 |
| 25.0 | 10 | 90 |
| 30.0 | 10 | 90 |
| 30.1 | 90 | 10 |
| 35.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 210 nm
Data Presentation
The following tables present typical validation parameters for an HPLC method for a related compound, methyl jasmonate, and can be used as a guideline for the expected performance of the proposed method for this compound.[2]
Table 1: Linearity and Range
| Analyte | Linear Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound (Example) | 1 - 100 | y = mx + c | > 0.999 |
Table 2: Precision and Accuracy
| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| This compound (Example) | 10 | < 2.0 | < 2.0 | 98 - 102 |
| 50 | < 2.0 | < 2.0 | 98 - 102 | |
| 100 | < 2.0 | < 2.0 | 98 - 102 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound (Example) | 0.5 | 1.0 |
Mandatory Visualizations
Biosynthesis and Signaling Pathway of this compound
Caption: Biosynthesis of this compound and its signaling pathway.
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
References
Tuberonic Acid Glucoside: A Key Biomarker for Plant Stress Responses
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberonic acid glucoside (TAG) is a glycosylated form of tuberonic acid, a derivative of jasmonic acid. Jasmonates are a class of lipid-based plant hormones that play crucial roles in regulating plant growth, development, and defense mechanisms. Emerging research has highlighted TAG as a significant biomarker for monitoring plant stress responses. Its accumulation is indicative of the activation of the jasmonate signaling pathway, which is a central component of the plant's defense against a wide range of biotic and abiotic stresses, including wounding, pathogen attacks, and drought. The presence and concentration of TAG can, therefore, provide valuable insights into the physiological state of a plant and its ability to cope with environmental challenges. These application notes provide an overview of the role of TAG in plant stress responses and detailed protocols for its extraction and quantification.
Data Presentation
The following tables summarize representative quantitative data on the accumulation of this compound and related jasmonates in response to various stress factors. This data illustrates the potential of TAG as a quantitative biomarker for assessing the level of stress experienced by a plant.
Table 1: this compound (TAG) Levels in Potato (Solanum tuberosum) Leaves Following Mechanical Wounding
| Time Post-Wounding (hours) | TAG Concentration (ng/g fresh weight) | Fold Change vs. Control |
| 0 (Control) | 15.2 ± 2.1 | 1.0 |
| 1 | 45.8 ± 5.3 | 3.0 |
| 3 | 112.6 ± 10.8 | 7.4 |
| 6 | 258.9 ± 21.5 | 17.0 |
| 12 | 150.4 ± 15.2 | 9.9 |
| 24 | 75.1 ± 8.9 | 4.9 |
Note: Data are hypothetical and for illustrative purposes based on qualitative descriptions of wounding responses in scientific literature.
Table 2: Jasmonate Profile in Arabidopsis thaliana Under Simulated Drought Stress
| Treatment | Jasmonic Acid (ng/g fresh weight) | Jasmonoyl-isoleucine (ng/g fresh weight) | This compound (ng/g fresh weight) |
| Well-watered (Control) | 25.4 ± 3.5 | 5.1 ± 0.8 | 8.9 ± 1.2 |
| Mild Drought | 78.2 ± 8.1 | 15.7 ± 2.3 | 29.4 ± 4.5 |
| Severe Drought | 155.9 ± 15.7 | 32.4 ± 4.1 | 68.7 ± 8.3 |
Note: Data are hypothetical and for illustrative purposes based on qualitative descriptions of drought responses in scientific literature.
Table 3: this compound (TAG) Accumulation in Tomato (Solanum lycopersicum) Leaves after Pathogen Inoculation (Pseudomonas syringae)
| Time Post-Inoculation (hours) | TAG Concentration in Control Plants (ng/g fresh weight) | TAG Concentration in Inoculated Plants (ng/g fresh weight) |
| 0 | 12.5 ± 1.8 | 13.1 ± 2.0 |
| 6 | 13.2 ± 2.1 | 55.8 ± 6.7 |
| 12 | 12.8 ± 1.9 | 124.3 ± 13.5 |
| 24 | 13.5 ± 2.3 | 210.6 ± 22.1 |
| 48 | 14.1 ± 2.5 | 115.2 ± 11.9 |
Note: Data are hypothetical and for illustrative purposes based on qualitative descriptions of pathogen responses in scientific literature.
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved in TAG synthesis and analysis, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Jasmonate signaling pathway leading to TAG synthesis.
Caption: Experimental workflow for TAG extraction and analysis.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Tissues
This protocol outlines a general method for the extraction of TAG from plant leaf material, which can be adapted for other tissues.
Materials and Reagents:
-
Plant tissue (leaves, roots, etc.)
-
Liquid nitrogen
-
Mortar and pestle or cryogenic grinder
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (e.g., d2-JA or a commercially available labeled TAG standard)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Procedure:
-
Sample Collection and Preparation:
-
Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Store samples at -80°C until extraction.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
-
Extraction:
-
Weigh approximately 100 mg of the frozen plant powder into a pre-chilled 1.5 mL microcentrifuge tube.
-
Prepare the extraction solvent: 80% methanol in water (v/v) containing 0.1% formic acid.
-
Add 1 mL of the extraction solvent to the microcentrifuge tube.
-
If using an internal standard, add it to the extraction solvent at a known concentration.
-
Vortex the mixture vigorously for 1 minute to ensure thorough homogenization.
-
Incubate the mixture on ice for 30 minutes, with intermittent vortexing every 10 minutes.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant into a new clean microcentrifuge tube.
-
-
Sample Filtration and Storage:
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Store the filtered extract at -20°C until analysis.
-
Protocol 2: Quantification of this compound by HPLC-MS/MS
This protocol provides a general framework for the quantification of TAG using a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system. Instrument parameters should be optimized for the specific system being used.
Instrumentation and Columns:
-
HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reversed-phase HPLC column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: 0.1% Formic acid in water (v/v)
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) (v/v)
HPLC Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Flow Rate: 0.3 mL/min Injection Volume: 5 µL Column Temperature: 40°C
MS/MS Parameters (Example for a Triple Quadrupole):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound (TAG): Precursor ion [M-H]⁻ (m/z 387.2) -> Product ions (e.g., m/z 225.1, m/z 163.1)
-
Internal Standard (e.g., d2-JA): Precursor ion [M-H]⁻ (m/z 211.1) -> Product ion (e.g., m/z 59.0)
-
Note: The specific MRM transitions and collision energies should be optimized by infusing a standard solution of TAG.
Quantification:
-
Prepare a calibration curve using a series of known concentrations of a certified TAG standard.
-
The concentration of TAG in the plant extracts is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
This compound serves as a valuable and quantifiable biomarker for assessing plant stress responses. The protocols provided herein offer a robust framework for the extraction and analysis of TAG from plant tissues. By monitoring the levels of this key metabolite, researchers and professionals in drug development can gain deeper insights into plant defense mechanisms, screen for stress-tolerant plant varieties, and evaluate the efficacy of compounds designed to enhance plant resilience. The continued investigation into the role of TAG and other jasmonates will undoubtedly advance our understanding of the complex signaling networks that govern plant survival in challenging environments.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tuberonic Acid Glucoside
Welcome to the technical support center for the synthesis of Tuberonic acid glucoside (TAG). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important bioactive compound.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve common issues encountered during the synthesis of this compound, focusing on improving reaction yield and purity.
Problem: Low or No Yield of this compound
Low or no yield is a frequent challenge in glycosylation reactions. Follow this step-by-step guide to identify and address the root cause.
Caption: A logical workflow for diagnosing the cause of low glycosylation yields.
-
Verify Reagent & Precursor Quality:
-
Moisture: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and solvents are anhydrous. The use of molecular sieves is highly recommended.
-
Purity of Tuberonic Acid: The purity of the tuberonic acid (12-hydroxyjasmonic acid) precursor is critical. Impurities can compete in the reaction or inhibit the catalyst/enzyme. Confirm purity via NMR or LC-MS.
-
Glycosyl Donor Quality: Whether using a chemical donor (e.g., acetobromo-α-D-glucose) or an enzymatic one (e.g., UDP-glucose), ensure its purity and stability. Degradation of the donor is a common cause of reaction failure.
-
-
Evaluate Reaction Conditions:
-
Temperature: Temperature is a critical parameter. Many chemical glycosylations are initiated at low temperatures (e.g., -78°C) and slowly warmed. Enzymatic reactions have an optimal temperature range (e.g., 30-45°C) that must be maintained.
-
pH (for enzymatic synthesis): The pH of the reaction buffer significantly impacts enzyme activity. The optimal pH for many UDP-glucosyltransferases (UGTs) is often slightly basic (pH 7.5-8.5).
-
Reaction Time: Insufficient or excessive reaction time can lead to low yields of the desired product. Monitor the reaction progress using TLC or LC-MS to determine the optimal time.
-
-
Assess Protecting Group Strategy (for chemical synthesis):
-
Carboxylic Acid Protection: The carboxylic acid group of tuberonic acid must be protected, typically as an ester (e.g., methyl or benzyl (B1604629) ester), to prevent side reactions.[1][2]
-
Hydroxyl Group Protection on Glucose: For chemical synthesis, the hydroxyl groups on the glucose donor (except for the anomeric position) must be protected (e.g., with acetyl or benzyl groups) to ensure regioselectivity.
-
Stability of Protecting Groups: Ensure the chosen protecting groups are stable under the reaction conditions and that the deprotection steps are efficient and do not degrade the final product.
-
-
Analyze Glycosyl Donor Activation:
-
Chemical Synthesis (e.g., Koenigs-Knorr): The choice and amount of promoter (e.g., silver carbonate, silver triflate, mercury(II) cyanide) are crucial for activating the glycosyl halide.[3] Inefficient activation will result in a sluggish or failed reaction.
-
Enzymatic Synthesis: Ensure the presence of necessary co-factors for the UGT enzyme, such as Mg²⁺, and an adequate supply of the activated sugar donor (UDP-glucose).
-
-
Investigate Acceptor Reactivity:
-
Steric Hindrance: The secondary hydroxyl group at the C-12 position of tuberonic acid can be sterically hindered, potentially slowing down the reaction. More forcing conditions (higher temperature, longer reaction time, more active catalyst) may be required in chemical synthesis.
-
Solubility: Poor solubility of tuberonic acid in the reaction solvent can limit its availability for the reaction. For enzymatic reactions, co-solvents like DMSO may be needed, but their concentration must be optimized to avoid inactivating the enzyme.
-
-
Optimize Purification:
-
Chromatography: this compound is a polar molecule. Purification is typically achieved by silica (B1680970) gel column chromatography or, for higher purity, by reversed-phase high-performance liquid chromatography (HPLC).[4][5][6]
-
Product Degradation: The glycosidic bond can be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure purification conditions are mild to prevent product loss.
-
Frequently Asked Questions (FAQs)
Chemical Synthesis
Q1: Which chemical synthesis method is most suitable for preparing this compound?
A1: The Koenigs-Knorr reaction is a classic and widely used method for O-glycosylation.[3][7][8] It involves the reaction of a glycosyl halide (e.g., acetobromo-α-D-glucose) with the alcohol (protected tuberonic acid) in the presence of a promoter, such as a silver or mercury salt.[3] Modifications of this method, such as using silver triflate as a promoter, can improve yields and reaction times.
Q2: What are the critical protecting groups to use for the chemical synthesis of this compound?
A2: A robust protecting group strategy is essential.
-
Tuberonic Acid: The carboxylic acid must be protected, for example, as a methyl ester. This is typically done by reacting the acid with methanol (B129727) under acidic conditions. The ketone group is generally stable under glycosylation conditions and may not require protection.
-
Glucose Donor: The hydroxyl groups of the glucose donor must be protected to prevent self-glycosylation and ensure the formation of the desired linkage. Acetyl (Ac) or benzoyl (Bz) groups are commonly used as participating groups to favor the formation of 1,2-trans glycosides (β-linkage).[9][10]
Q3: My Koenigs-Knorr reaction is giving a mixture of α and β anomers. How can I improve the stereoselectivity for the desired β-glucoside?
A3: The stereochemical outcome is often influenced by the protecting group at the C-2 position of the glycosyl donor. Using a participating group like an acetyl or benzoyl group at C-2 promotes the formation of a 1,2-trans product (the β-anomer for glucose) through anchimeric assistance.[3][10] Non-participating groups like benzyl ethers can lead to mixtures of anomers. The choice of solvent can also influence stereoselectivity.
Enzymatic Synthesis
Q4: What are the advantages of using an enzymatic approach for this compound synthesis?
A4: Enzymatic synthesis using UDP-glucosyltransferases (UGTs) offers several advantages over chemical methods:
-
High Regio- and Stereoselectivity: Enzymes typically glycosylate a specific hydroxyl group with a specific stereochemistry (α or β), eliminating the need for complex protecting group strategies.
-
Mild Reaction Conditions: Enzymatic reactions are conducted in aqueous buffers at or near physiological pH and moderate temperatures, which helps to prevent the degradation of sensitive molecules.
-
Environmentally Friendly: This approach avoids the use of heavy metal promoters and organic solvents often required in chemical synthesis.
Q5: How do I select a suitable UDP-glucosyltransferase (UGT) for the glycosylation of Tuberonic acid?
A5: UGTs exhibit substrate specificity. For the glycosylation of tuberonic acid (12-hydroxyjasmonic acid), UGTs known to act on jasmonates or other plant hormones are good candidates. For example, UGTs from Arabidopsis thaliana such as UGT76E1 have shown activity towards 12-hydroxyjasmonic acid.[11] It is often necessary to screen a panel of UGTs to find one with optimal activity and selectivity for your specific substrate.
Q6: My enzymatic reaction has a low conversion rate. How can I improve the yield?
A6: Several factors can be optimized to improve the conversion rate of an enzymatic glycosylation:
-
Enzyme Concentration: Increasing the concentration of the UGT can increase the reaction rate.
-
Substrate Concentration: While a higher substrate concentration can increase the overall yield, high concentrations of the aglycone (tuberonic acid) can sometimes lead to substrate inhibition. The optimal concentration should be determined experimentally.
-
Co-solvent: Tuberonic acid has limited water solubility. A small amount of a co-solvent like DMSO (typically 1-5%) can be used to improve its solubility without significantly denaturing the enzyme.
-
UDP-Glucose Supply: Ensure that UDP-glucose is not a limiting reagent. In some cases, a UDP-glucose regeneration system can be employed to maintain its concentration throughout the reaction.
-
Reaction Time and Temperature: Monitor the reaction over time to find the point of maximum product accumulation before potential product degradation occurs. Ensure the temperature is optimal for the specific UGT being used.
Data on Yield Optimization
The yield of this compound synthesis can be influenced by various factors. The following tables summarize how different parameters can affect the yield in both chemical and enzymatic glycosylation reactions, based on data from related glycosylation studies.
Table 1: Influence of Promoters on Yield in Koenigs-Knorr Type Reactions
| Promoter System | Glycosyl Donor | Glycosyl Acceptor | Solvent | Yield (%) | Reference |
| Ag₂CO₃ | Acetobromo-α-D-glucose | Secondary Alcohol | Dichloromethane (B109758) | 50-70 | [3] |
| AgOTf | Acetobromo-α-D-glucose | Secondary Alcohol | Dichloromethane | 75-90 | [3] |
| Hg(CN)₂ | Acetobromo-α-D-glucose | Secondary Alcohol | Toluene/Nitromethane | 60-85 | [3] |
| CdCO₃ | Acetobromo-α-D-glucose | Secondary Alcohol | Toluene | 50-60 | [7] |
| Ag₂O / TMSOTf (cat.) | Per-O-benzoylated α-D-glucopyranosyl bromide | Secondary Alcohol | Dichloromethane | >95 | [12] |
Yields are generalized from studies on secondary alcohols and may vary for tuberonic acid.
Table 2: Effect of Reaction Parameters on Enzymatic Glycosylation Yield
| Enzyme Source | Aglycone | Co-solvent | Temperature (°C) | pH | Conversion Yield (%) | Reference |
| Bacillus subtilis UGTs | Maslinic Acid | 5% DMSO | 40-45 | 8.0-10.0 | ~100 | [13] |
| Catharanthus roseus CaUGT2 | Carvacrol | Aqueous | 30 | 7.5 | 97 | [14] |
| Starmerella bombicola SbUGTA1 | 16-hydroxy palmitic acid | Aqueous | 30 | 7.5 | 88 | [14] |
| Almond β-glucosidase | Tyrosol | 10% t-butanol | 50 | 5.0 | ~60 | [15] |
Experimental Protocols
General Protocol for Chemical Synthesis of this compound (Koenigs-Knorr Method)
This protocol is a general guideline and may require optimization.
1. Protection of Tuberonic Acid:
-
Dissolve tuberonic acid in anhydrous methanol.
-
Add a catalytic amount of acetyl chloride or sulfuric acid.
-
Stir the reaction at room temperature or under gentle reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralize the acid, remove the solvent under reduced pressure, and purify the resulting methyl tuberonate by column chromatography.
2. Glycosylation:
-
Dissolve the protected methyl tuberonate (glycosyl acceptor) and a silver salt promoter (e.g., silver carbonate or silver triflate) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the mixture to the desired starting temperature (e.g., -40°C).
-
Add a solution of the glycosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) in the same solvent dropwise.
-
Allow the reaction to slowly warm to room temperature and stir until the starting materials are consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the silver salts and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure.
3. Deprotection:
-
Deacetylation: Dissolve the crude product in anhydrous methanol and add a catalytic amount of sodium methoxide (B1231860) (Zemplén deacetylation). Stir at room temperature until the reaction is complete. Neutralize with an acidic resin, filter, and concentrate.
-
Saponification (Ester Hydrolysis): Dissolve the deacetylated product in a mixture of methanol and water, and add a base such as lithium hydroxide (B78521) (LiOH). Stir until the methyl ester is hydrolyzed. Acidify the reaction mixture to pH 3-4 and extract the product with an organic solvent (e.g., ethyl acetate).
4. Purification:
-
Purify the final product by silica gel column chromatography or reversed-phase HPLC to obtain pure this compound.
General Protocol for Enzymatic Synthesis of this compound
1. Reaction Setup:
-
Prepare a buffer solution at the optimal pH for the chosen UGT (e.g., 50 mM Tris-HCl, pH 8.0).
-
To the buffer, add UDP-glucose (in slight excess), MgCl₂, and the purified UGT enzyme.
-
Prepare a stock solution of tuberonic acid in a minimal amount of DMSO.
-
Add the tuberonic acid stock solution to the reaction mixture to the desired final concentration (e.g., 1 mM). The final DMSO concentration should be kept low (e.g., <5% v/v).
2. Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by LC-MS.
3. Reaction Quenching and Product Isolation:
-
Once the reaction has reached completion or the desired conversion, quench the reaction by adding an equal volume of cold methanol or acetonitrile.
-
Centrifuge the mixture to precipitate the enzyme and other proteins.
-
Collect the supernatant containing the this compound.
4. Purification:
-
Concentrate the supernatant under reduced pressure.
-
Purify the product from the remaining starting materials and byproducts using reversed-phase HPLC.
Signaling Pathway and Synthesis Workflow Diagrams
Caption: Simplified biosynthesis pathway of this compound from α-Linolenic Acid.
Caption: General workflow for the chemical synthesis of this compound.
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 4. Isolation and Purification of Glycoconjugates from Complex Biological Sources by Recycling HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 11. The glycosyltransferase UGT76E1 significantly contributes to 12-O-glucopyranosyl-jasmonic acid formation in wounded Arabidopsis thaliana leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzymes for Alcohol Yield Improvement: What is Alcohol Yield Improvement, Industry Challenges, and Key Enzyme Types [biolaxienzymes.com]
- 14. Glucosylation of aroma chemicals and hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A selective and mild glycosylation method of natural phenolic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tuberonic Acid Glucoside (TAG) Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Tuberonic Acid Glucoside (TAG) from plant leaves.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAG) and why is it important?
This compound (TAG) is a glycoside of tuberonic acid, a derivative of jasmonic acid.[1] Jasmonates, including TAG, are lipid-derived signaling molecules in plants that play crucial roles in growth, development, and stress responses.[2][3][4] TAG, specifically, has been identified as a tuber-inducing substance in plants like potatoes (Solanum tuberosum).[1][5] Its biological activities make it a compound of interest for agricultural and pharmaceutical research.
Q2: What are the general principles for extracting TAG from plant leaves?
The extraction of TAG, a polar glycoside, generally involves disrupting the plant cell walls to release the compound and then dissolving it in a suitable solvent.[6] Key considerations include:
-
Plant Material Preparation: Proper drying and grinding of the leaf material are crucial to increase the surface area for solvent penetration and to minimize enzymatic degradation of TAG.[7][8]
-
Solvent Selection: Polar solvents are effective for extracting glycosides. Ethanol (B145695), methanol (B129727), and their aqueous mixtures are commonly used.[8][9]
-
Temperature and pH: These parameters must be carefully controlled to maximize extraction efficiency without causing degradation of the TAG molecule through hydrolysis of the glycosidic bond.[7]
-
Extraction Technique: Advanced methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve yield and reduce extraction time compared to conventional methods.[10]
Q3: What are the key factors that influence the stability of TAG during extraction?
TAG, like other glycosides, is susceptible to degradation, which can lead to lower yields. The primary factors affecting its stability are:
-
pH: Glycosides can be unstable in strongly acidic or alkaline conditions, which can lead to the hydrolysis of the glycosidic bond.[7] Maintaining a near-neutral or slightly acidic pH is often recommended.
-
Temperature: High temperatures can accelerate the degradation of TAG.[7] It is essential to find a balance where the temperature is high enough to improve extraction efficiency but not so high as to cause significant compound degradation.
-
Enzymatic Degradation: The presence of endogenous plant enzymes, such as β-glucosidases, can hydrolyze TAG into tuberonic acid and glucose, reducing the yield of the intact glycoside.[1] Proper inactivation of these enzymes, for instance, through appropriate drying or initial heating, is important.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound.
Problem 1: Low Extraction Yield
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Improper Sample Preparation | Ensure leaves are thoroughly dried (e.g., 40-50°C oven) and ground to a fine, uniform powder.[7][8] | Increases surface area for solvent contact and minimizes enzymatic degradation.[7] |
| Suboptimal Solvent Choice | Experiment with different polar solvents such as 70-80% ethanol or methanol in water.[8] | The polarity of the solvent mixture can be optimized to match that of TAG for improved solubility. |
| Inadequate Solvent-to-Solid Ratio | Increase the volume of solvent used for extraction. A common starting point is a 10:1 to 20:1 (v/w) ratio. | Ensures complete immersion of the plant material and provides a sufficient concentration gradient to drive extraction. |
| Insufficient Extraction Time or Temperature | Gradually increase the extraction time and/or temperature while monitoring for potential degradation. | Enhances the diffusion rate of TAG from the plant matrix into the solvent. |
| Compound Degradation (Hydrolysis) | Control the pH of the extraction solvent, aiming for a slightly acidic to neutral range. Avoid excessively high temperatures.[7] | The glycosidic bond in TAG is susceptible to hydrolysis under harsh pH and temperature conditions.[7] |
Problem 2: Inconsistent Extraction Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Heterogeneity of Plant Material | Homogenize the powdered leaf sample thoroughly before taking aliquots for extraction. | Ensures that each extraction is performed on a representative sample. |
| Fluctuations in Extraction Conditions | Precisely control and monitor parameters such as temperature, time, and solvent composition for each extraction. | Consistency in experimental parameters is key to reproducible results. |
| Variability in Moisture Content | Ensure consistent and complete drying of the plant material before extraction. | Residual moisture can affect the final concentration of the extract and may promote enzymatic activity. |
Problem 3: Impure Extract
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Co-extraction of Undesired Compounds | Employ a preliminary wash with a non-polar solvent (e.g., hexane) to remove lipids and pigments before the main extraction. | This step can selectively remove interfering non-polar compounds. |
| Inefficient Post-Extraction Cleanup | Utilize purification techniques such as solid-phase extraction (SPE) or column chromatography.[11][12] | These methods can separate TAG from other co-extracted compounds based on their chemical properties. |
Data Presentation: Comparative Extraction Parameters
The following tables summarize optimized extraction parameters for glycosides and phenolic compounds from Solanum tuberosum (potato) leaves and tubers using advanced extraction techniques. While not specific to TAG, these provide a valuable starting point for method development.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Anthocyanins from Potato [13][14]
| Parameter | Optimized Value |
| Solvent | 60% Methanol in Water |
| Temperature | 70°C |
| pH | 2.90 |
| Extraction Time | 15 minutes |
| Ultrasonic Amplitude | 70% |
Table 2: General Extraction Parameters for Phenolic Compounds from Potato Tubers [15]
| Extraction Method | Solvent | Extraction Time |
| Method 1 | 80% Ethanol in Water | 3 x 10 minutes |
| Method 2 | 70% Acetone in Water | 3 x 30 minutes |
| Method 3 | Methanol with 1% HCl | 3 x 30 minutes |
| Method 4 | 70% Methanol in Water with 0.1% HCl | 3 x 30 minutes |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of TAG
This protocol is adapted from methodologies for extracting glycosides from potato leaves.[13][14]
-
Sample Preparation:
-
Dry fresh leaves at 40-50°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 1 gram of the powdered leaf sample into a flask.
-
Add 20 mL of 70% ethanol in water.
-
Place the flask in an ultrasonic bath.
-
Set the temperature to 50°C and the sonication frequency to 40 kHz.
-
Extract for 30 minutes.
-
-
Post-Extraction:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Re-extract the pellet twice more with the same procedure.
-
Combine the supernatants.
-
Filter the combined extract through a 0.45 µm filter.
-
The extract is now ready for analysis or further purification.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of TAG
This protocol is based on general principles of MAE for plant compounds.[16][17]
-
Sample Preparation:
-
Prepare the dried and powdered leaf sample as described in the UAE protocol.
-
-
Extraction:
-
Place 1 gram of the powdered sample into a microwave extraction vessel.
-
Add 20 mL of 70% ethanol in water.
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the temperature to 60°C.
-
Set the extraction time to 5 minutes.
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract and process it as described in the UAE protocol.
-
Visualizations
Caption: Biosynthesis pathway of this compound from α-Linolenic Acid.
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield of this compound.
References
- 1. Identification of a beta-glucosidase hydrolyzing this compound in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Jasmonates in plant growth and development and elicitation of secondary metabolites: An updated overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. media.neliti.com [media.neliti.com]
- 9. Extraction of glycosides | DOCX [slideshare.net]
- 10. Ultrasound-Assisted Extraction of Verbascoside from Clerodendrum glandulosum Leaves for Analysis of Antioxidant and Antidiabetic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Novel Ultrasound-Assisted Extraction Method for the Analysis of Anthocyanins in Potatoes (Solanum tuberosum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Ultrasound-Assisted Extraction Method for the Analysis of Anthocyanins in Potatoes (Solanum tuberosum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Extraction Conditions for Phenolic Compounds from Potato Tubers: LC-MS Phenolic Profile as a Powerful Tool to Assess the Genotypes, Vegetation Period, and Production Systems of Potato [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Microwave-assisted rapid plant sample preparation for transmission electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in LC-MS analysis of Tuberonic acid glucoside
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the common issue of peak tailing in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Tuberonic acid glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for this compound in my LC-MS analysis?
Peak tailing for this compound is often multifactorial, stemming from its chemical properties and interactions within the LC system. The most common causes include:
-
Secondary Interactions: this compound is a polar compound containing a carboxylic acid group.[1][2] This acidic group can engage in strong secondary interactions, such as hydrogen bonding, with active sites on the stationary phase, particularly with residual silanol (B1196071) groups on silica-based C18 columns.[3] These interactions cause some analyte molecules to lag behind the main peak, resulting in a tail.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to broadened and tailing peaks.[4][5]
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or the degradation of the column bed over time can create alternative interaction sites, disrupting the uniform flow path and causing peak distortion.[3][6]
-
Mobile Phase Mismatch: An inappropriate mobile phase pH or a mismatch between the sample solvent and the mobile phase can exacerbate tailing.[7]
Q2: How does the mobile phase pH influence the peak shape of this compound?
The mobile phase pH is critical for controlling the ionization state of this compound. As a carboxylic acid, it is a weakly acidic compound.[2]
-
At a higher pH (well above its pKa), the carboxylic acid group will be deprotonated (negatively charged), which can increase its interaction with any positively charged sites or free silanols on the column packing, leading to significant tailing.
-
To achieve a sharp, symmetrical peak, it is crucial to suppress this ionization. By maintaining a low mobile phase pH (typically between 2.5 and 3.5), the carboxylic acid group remains in its neutral, protonated form. This minimizes secondary electrostatic interactions and generally results in better peak shape in reversed-phase chromatography.[8]
Q3: What MS-compatible mobile phase additives can I use to mitigate peak tailing?
Using a suitable additive in the mobile phase is a highly effective strategy to improve peak shape. For LC-MS, these additives must be volatile to avoid contaminating the mass spectrometer.
-
Acidic Modifiers: Adding a small amount of a volatile acid like formic acid or acetic acid is standard practice. An addition of 0.1% formic acid is very common and helps to keep this compound in its neutral form, while also protonating silanol groups on the column surface, thereby reducing unwanted interactions.[9][10][11]
-
Buffers: To provide better pH control, a volatile buffer system can be used. A combination of ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) with formic acid or acetic acid, respectively, can effectively buffer the mobile phase and mask residual silanol interactions, leading to improved peak symmetry.[12][13][14] The ammonium ions can also compete with the analyte for active silanol sites.
Q4: I've optimized my mobile phase, but the peak is still tailing. Could my column be the issue?
Yes, if mobile phase optimization does not resolve the issue, the column is the next logical component to investigate.
-
Column Overload: Before changing the column, verify you are not simply overloading it. Prepare and inject a series of dilutions of your sample (e.g., 1:10, 1:100). If the peak shape improves significantly with dilution, you need to reduce your sample concentration or injection volume.[5]
-
Column Contamination: The inlet frit may be partially blocked with particulates from your sample. Try flushing the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent). If the column manufacturer allows it, you can try reversing the column and flushing it to waste to dislodge contaminants.[6][8]
-
Column Choice: Not all C18 columns are the same. For polar acidic compounds like this compound, using a modern, high-purity silica (B1680970) column that is well end-capped is crucial. End-capping involves converting residual silanol groups into less polar functional groups, which minimizes the potential for secondary interactions.[9] Columns specifically designed for polar analytes, such as those with a polar-embedded phase, may also offer improved peak shape.
Q5: What instrumental factors outside of the column and mobile phase should I check for persistent peak tailing?
If both the method and column seem appropriate, the issue may lie with the physical setup of your LC system.
-
Extra-Column Volume: Peak broadening and tailing can be caused by excessive volume in the flow path outside of the column.[6] Inspect your system for:
-
Tubing: Use tubing with the smallest possible internal diameter and shortest possible length, especially between the column and the detector.
-
Fittings and Connections: Ensure all fittings are properly tightened and that the tubing is seated correctly within the connection. A poor connection can create a small void, or dead volume, leading to peak distortion.[7]
-
-
Blocked Filters: Particulates can clog in-line filters or frits within the system, disrupting the flow path and causing peak shape issues.[6][9]
Q6: Can my sample preparation or injection solvent contribute to peak tailing?
Absolutely. The composition of the solvent used to dissolve your sample is very important.
-
Solvent Strength Mismatch: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase of your gradient, it can cause peak distortion, including tailing or splitting.[5][7] The strong solvent carries the analyte band too far into the column in a diffuse manner before the separation process properly begins.
-
Solution: As a best practice, always try to dissolve your sample in the initial mobile phase conditions or in a solvent that is weaker than the mobile phase.[5]
Troubleshooting Workflow and Protocols
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Recommended Experimental Protocol
This protocol provides a robust starting point for the LC-MS analysis of this compound, designed to minimize peak tailing.
1. Sample Preparation:
-
Dissolve the purified this compound standard or extracted sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Method Parameters:
| Parameter | Recommended Setting |
| LC System | UHPLC/HPLC system coupled to a mass spectrometer |
| Column | Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) or equivalent end-capped C18 column suitable for polar analytes.[13] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-1.0 min: 5% B1.0-8.0 min: 5% to 95% B8.0-9.0 min: 95% B9.1-12.0 min: 5% B (Re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detector | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -3.0 kV |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psi |
| Monitored Ion (SIM) | m/z 387.166 (for [M-H]⁻)[15] |
Data Presentation: Impact of Mobile Phase Additives
The choice of mobile phase additive can dramatically improve peak shape. The following table illustrates the expected effect of common additives on the analysis of this compound.
Table 1: Effect of Mobile Phase Additive on Peak Asymmetry and Efficiency
| Mobile Phase Condition | Expected Peak Asymmetry Factor (As)* | Expected Column Efficiency (N) | Comments |
| Water / Acetonitrile (No Additive) | > 2.0 | Low | Severe tailing is expected due to strong secondary interactions with residual silanols. |
| 0.1% Formic Acid in Water / Acetonitrile | 1.2 - 1.5 | Moderate | Significant improvement as the acid suppresses the ionization of both the analyte and silanol groups.[9] |
| 5 mM Ammonium Formate + 0.1% Formic Acid in Water / ACN | 1.0 - 1.2 | High | Optimal peak shape. The buffer controls pH effectively and the ammonium ions compete for active sites.[12] |
*The Asymmetry Factor (As) is measured at 10% of the peak height. A value of 1.0 represents a perfectly symmetrical Gaussian peak. Values > 1.2 are generally considered to indicate significant tailing.
References
- 1. This compound | C18H28O9 | CID 5281204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 12-Hydroxyjasmonic acid glucoside (FDB001489) - FooDB [foodb.ca]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. support.waters.com [support.waters.com]
- 8. benchchem.com [benchchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 12. youtube.com [youtube.com]
- 13. Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PubChemLite - this compound (C18H28O9) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Overcoming Signal Suppression in NMR Analysis of Tuberonic Acid Glucoside
This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the NMR analysis of Tuberonic acid glucoside and other complex glycosides.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in my ¹H NMR spectrum of this compound very weak or absent?
A1: Low signal-to-noise is a common hurdle in NMR spectroscopy. The issue typically stems from either sample preparation or instrument settings.[1] Key factors include:
-
Insufficient Sample Concentration: Signal intensity is directly proportional to the number of molecules in the NMR tube. For a compound with the molecular weight of this compound (388.4 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is recommended for ¹H NMR.[1][2] For the less sensitive ¹³C nucleus, a higher concentration, often 50-100 mg, is required.[3][4]
-
Poor Solubility: Complete dissolution of this compound is critical. Any undissolved material will not contribute to the NMR signal and can degrade the overall quality of the spectrum.[1][3]
-
Particulate Matter: Suspended solids can disrupt the homogeneity of the magnetic field, which leads to broadened peaks and a reduction in signal height.[1][2] It is essential to filter all samples directly into the NMR tube.[2]
-
Incorrect Sample Volume: The sample solution must fill the active detection volume of the spectrometer's coil. For standard 5 mm tubes, this corresponds to a sample height of 4-5 cm (about 0.6-0.7 mL).[1]
-
Instrumental Issues: Suboptimal magnetic field shimming, incorrect receiver gain settings, or other spectrometer malfunctions can also result in weak signals.[5]
Q2: How can I resolve the significant signal overlap in my this compound spectrum, particularly between the sugar and aglycone protons?
A2: Signal overlap is a frequent challenge with glycosidic compounds due to the numerous similar protons in the carbohydrate moiety and their potential to overlap with signals from the aglycone part of the molecule. The following strategies can help resolve these signals:
-
Change the NMR Solvent: Switching to a different deuterated solvent (e.g., from methanol-d₄ to pyridine-d₅ or DMSO-d₆) can alter the chemical shifts of various protons, potentially improving signal dispersion.[6]
-
Employ 2D NMR Techniques: Two-dimensional NMR is a powerful tool for deciphering complex, overlapping spectra.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment separates proton signals based on the chemical shifts of the carbons they are attached to, providing excellent resolution for overlapping proton signals connected to different carbon atoms.[6]
-
TOCSY (Total Correlation Spectroscopy): This technique helps identify all protons within a coupled spin system, such as all the protons of the glucose unit, even in the presence of significant overlap.
-
HSQC-TOCSY: This advanced experiment combines the features of both HSQC and TOCSY, offering superior resolution for complex molecules.[6]
-
-
Utilize a Higher Field NMR Spectrometer: Access to a higher field instrument (e.g., 600 MHz or greater) will enhance chemical shift dispersion, leading to better signal separation.[6]
-
Consider "Pure Shift" NMR: These advanced 1D experiments can collapse complex multiplets into single lines, drastically reducing spectral overlap and simplifying analysis.[7]
Q3: The signal from my non-deuterated solvent is obscuring the signals from my this compound sample. What suppression techniques can I use?
A3: Overcoming a dominant solvent signal is a common requirement in NMR analysis. Several effective techniques are available:
-
Presaturation: This is a straightforward method where a selective, low-power radiofrequency pulse is applied at the solvent's resonance frequency to saturate and therefore reduce its signal.[8] A key drawback is that this method can also suppress signals of exchangeable protons (like the -OH groups in the sugar part of this compound) and other analyte signals that are very close to the solvent peak.[9]
-
Advanced Solvent Suppression Pulse Sequences: More sophisticated methods use tailored pulse sequences and magnetic field gradients to eliminate the solvent signal while preserving nearby analyte signals.
-
WATERGATE (Water Suppression by Gradient Tailored Excitation): A widely used technique that provides excellent solvent suppression while retaining signals from exchangeable protons.[8][10]
-
WET (Water suppression Enhanced through T1 effects): Another robust and effective solvent suppression method.[11]
-
Binomial Pulse Sequences (e.g., 1-1 jump-return, 1331): These sequences use a non-uniform excitation profile that avoids exciting the solvent resonance.[12]
-
Troubleshooting Guides
Common NMR Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad NMR Peaks | 1. Poor magnetic field homogeneity (shimming).2. Inhomogeneous sample due to undissolved material.3. Overly concentrated sample leading to high viscosity.[2]4. Presence of paramagnetic impurities.[4] | 1. Re-shim the magnet before acquisition.2. Ensure the sample is fully dissolved and filter it to remove particulates.[2]3. Dilute the sample to an appropriate concentration.4. Treat the sample with a chelating agent or pass it through a small plug of a suitable resin. |
| Presence of Residual Solvent Peaks (e.g., H₂O, Acetone) | 1. Contamination of the NMR tube.2. The deuterated solvent has absorbed moisture from the air.[13] | 1. Ensure NMR tubes are thoroughly cleaned and dried. Avoid oven-drying as it may not effectively remove all solvent vapors.[2]2. Use fresh, high-purity deuterated solvent. For samples in D₂O, lyophilizing the sample from D₂O one or more times can significantly reduce the residual HDO signal.[13] |
| Inaccurate Signal Integrations | 1. Overlap of analyte peaks with solvent or impurity signals.2. Incomplete relaxation of nuclei, especially ¹³C, between scans.[3]3. Unintentional saturation of signals near a suppressed solvent peak.[13] | 1. Change the solvent or use 2D NMR techniques to resolve overlapping peaks.2. Increase the relaxation delay (d1) to allow for full relaxation of all nuclei.3. Employ a solvent suppression technique like WATERGATE that minimizes saturation transfer to nearby signals.[12] |
| Missing -OH Proton Signals | 1. Chemical exchange with the deuterium (B1214612) in the solvent (e.g., CD₃OD, D₂O).2. Saturation transfer from a suppressed water signal. | 1. Use a non-exchanging deuterated solvent such as DMSO-d₆ or acetone-d₆. To confirm an -OH peak, add a drop of D₂O to the sample and re-acquire the spectrum; the peak should disappear.2. Use a solvent suppression method like WATERGATE, which is designed to preserve signals from exchangeable protons.[8][10] |
Experimental Protocols
Protocol 1: Optimized Sample Preparation for this compound
-
Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in a small, clean vial.
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., methanol-d₄, pyridine-d₅, DMSO-d₆).[6] Gently vortex or sonicate until the sample is completely dissolved.
-
Filtration: Take a glass Pasteur pipette and firmly pack a small plug of glass wool into the narrow section.[2] Filter the sample solution through this plug directly into a clean, high-quality 5 mm NMR tube. This step is crucial for removing any micro-particulates.[2][3]
-
Final Steps: Cap the NMR tube securely, label it clearly, and place it into a spinner turbine, adjusting for the correct depth before inserting it into the spectrometer.
Protocol 2: ¹H NMR with WATERGATE Solvent Suppression
This protocol is ideal for suppressing a water signal while retaining signals from exchangeable protons.
-
Initial Scan: Acquire a quick 1D ¹H spectrum (e.g., 1 scan) without suppression to determine the exact frequency of the solvent peak.
-
Set Pulse Program: Select a WATERGATE pulse program (e.g., zggpwg on Bruker systems).[12]
-
Set Solvent Frequency: Set the transmitter frequency offset (O1) to the center of the solvent resonance.
-
Set Acquisition Parameters:
-
The WATERGATE sequence uses a gradient pulse, typically around 1 ms (B15284909) in duration, and shaped selective pulses.[12]
-
Ensure other parameters like the number of scans (nt), and acquisition time (aq) are set appropriately for your sample concentration.
-
-
Acquire Spectrum: Start the acquisition. The WATERGATE sequence will dephase the solvent magnetization while retaining the signal from other protons.
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise in NMR.
Caption: Decision-making process for resolving suppressed or overlapping NMR signals.
References
- 1. benchchem.com [benchchem.com]
- 2. NMR Sample Preparation [nmr.chem.umn.edu]
- 3. benchchem.com [benchchem.com]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. New qNMR experiments - Mestrelab Resources [mestrelab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Suppression in Pure Shift NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. magritek.com [magritek.com]
- 12. NMR | Solvent Suppression | Chemical Research Support [weizmann.ac.il]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Technical Support Center: Tuberonic Acid Glucoside (TAG) Tuberization Bioassay
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reduce variability in the Tuberonic Acid Glucoside (TAG) tuberization bioassay.
Frequently Asked Questions (FAQs)
Q1: What is the this compound (TAG) tuberization bioassay?
A1: The this compound (TAG) tuberization bioassay is an in vitro method used to assess the tuber-inducing activity of substances, particularly TAG and related compounds.[1] The bioassay typically utilizes single-node stem segments of potato (Solanum tuberosum L.) cultured in a defined medium.[1] The formation of microtubers at the axillary buds of these segments is the primary endpoint, providing a quantitative measure of the tuberization-promoting effects of the tested compounds.
Q2: What is the relationship between this compound (TAG), Tuberonic Acid (TA), and Jasmonic Acid (JA)?
A2: this compound (TAG) is the glycoside of Tuberonic Acid (TA).[1] Both TA and TAG are structurally related to Jasmonic Acid (JA), a well-known plant hormone involved in various developmental processes and stress responses.[1][2] TAG has been identified as a potent natural tuber-inducing stimulus in potato leaves.[1] The bioactivity of TAG is thought to be mediated through the jasmonate signaling pathway. In some plant tissues, TAG can be hydrolyzed by β-glucosidases to release the physiologically active Tuberonic Acid (TA).[3]
Q3: What are the critical factors that can introduce variability into the bioassay?
A3: Variability in the TAG tuberization bioassay can arise from several sources:
-
Genetic Material: The potato cultivar used can significantly influence the responsiveness to tuber-inducing stimuli.
-
Explant Quality: The physiological state, age, and size of the single-node cuttings are critical.
-
Culture Medium: The composition of the basal medium (e.g., Murashige and Skoog - MS), sucrose (B13894) concentration, and the presence of other growth regulators can affect tuberization.
-
Environmental Conditions: Temperature, photoperiod, and light intensity during culture are crucial for consistent results. Complete darkness is often essential for microtuber induction.
-
Aseptic Technique: Contamination can lead to the complete loss of experimental units.
Q4: How sensitive is the bioassay to this compound?
A4: The bioassay is highly sensitive to TAG. Tuber-inducing activity has been observed at concentrations as low as 0.01 mg/l (approximately 3 x 10-8 M). Jasmonic acid, a related compound, shows strong tuber-inducing activity in the micromolar range.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No microtuber formation in any treatment, including positive controls. | 1. Inappropriate environmental conditions: Incubation in light instead of darkness; incorrect temperature. 2. Suboptimal medium composition: Insufficient sucrose concentration. 3. Poor quality explants: Explants taken from physiologically old or stressed mother plants. 4. Inactive TAG solution: Degradation of the TAG stock solution. | 1. Verify environmental conditions: Ensure cultures are incubated in complete darkness at the optimal temperature (e.g., 18-20°C). 2. Optimize sucrose level: Increase the sucrose concentration in the tuberization medium to 6-8%. 3. Standardize explant source: Use single-node cuttings from healthy, vigorously growing in vitro plantlets of a consistent physiological age. 4. Prepare fresh TAG solution: Prepare a fresh stock solution of TAG for each experiment and store it properly. |
| High variability in microtuber number and size between replicates of the same treatment. | 1. Inconsistent explant size: Variation in the size and developmental stage of the single-node cuttings. 2. Uneven application of treatment: Inaccurate pipetting of TAG solution into the culture medium. 3. "Edge effect" in culture plates: Wells or vessels at the edge of a plate experiencing different environmental conditions. 4. Genetic variability: Somaclonal variation in the mother plant stock. | 1. Select uniform explants: Use a consistent size of single-node cuttings with a similar bud stage. 2. Ensure accurate pipetting: Calibrate pipettes regularly and use proper technique to ensure consistent dosing. 3. Randomize plate layout: Randomize the placement of replicates within the culture plates to minimize edge effects. Fill outer wells with sterile water to maintain humidity. 4. Use a stable plant line: If variability persists, consider re-establishing the mother plant culture from certified virus-free stock. |
| Microtuber formation in negative control treatments. | 1. Endogenous tuber-inducing signals: The potato cultivar used may have a high endogenous potential for tuberization under the basal culture conditions. 2. Cross-contamination: Accidental addition of TAG or other inducing agents to the control medium. | 1. Optimize basal medium: Reduce the sucrose concentration or add a low concentration of a gibberellin (a tuberization inhibitor) to the basal medium to suppress spontaneous tuberization. 2. Improve aseptic and handling techniques: Use separate, clearly labeled media batches and exercise care during explant transfer. |
| Browning of explants or medium. | 1. Oxidation of phenolic compounds: Wounding of the explants during preparation can lead to the release and oxidation of phenolic compounds, which are toxic to the tissues. | 1. Use antioxidants: Add antioxidants like ascorbic acid or citric acid to the rinsing water or the culture medium. 2. Minimize explant damage: Handle explants gently during preparation. 3. Frequent subculturing: Transfer explants to fresh medium if browning occurs. |
| Microbial contamination. | 1. Inadequate aseptic technique: Non-sterile instruments, working area, or explants. | 1. Strict aseptic technique: Work in a laminar flow hood, sterilize all instruments and media properly, and ensure thorough surface sterilization of the initial plant material. |
| Hyperhydricity (vitrification) of explants. | 1. High humidity in culture vessels: Can lead to water-soaked, translucent tissues. 2. Inappropriate gelling agent concentration. | 1. Improve vessel ventilation: Use culture vessels with gas-permeable lids. 2. Adjust agar (B569324) concentration: Increase the concentration of the gelling agent to reduce water availability in the medium. |
Data Presentation
Table 1: Effect of Sucrose Concentration on In Vitro Microtuberization of Potato
| Sucrose Concentration (%) | Days to Tuber Initiation | Number of Microtubers per Explant | Average Microtuber Weight (mg) |
| 1 | > 35 | 0.2 | < 50 |
| 3 | 25 - 30 | 1.1 | 100 - 150 |
| 5 | 18 - 22 | 2.5 | 200 - 250 |
| 8 | 10 - 15 | 3.8 | 350 - 400 |
| (Data are illustrative and compiled from multiple sources to show general trends.[5][6]) |
Table 2: Illustrative Dose-Response of this compound (TAG) on Microtuber Induction
| TAG Concentration (M) | Tuberization Frequency (%) | Average Number of Microtubers per Explant |
| 0 (Control) | 5 - 10 | 0.1 |
| 1 x 10-8 | 40 - 50 | 0.8 |
| 5 x 10-8 | 70 - 80 | 1.5 |
| 1 x 10-7 | 90 - 100 | 2.2 |
| 5 x 10-7 | 95 - 100 | 2.5 |
| (This table is an illustrative example based on the known high potency of TAG and related jasmonates.[4]) |
Experimental Protocols
Detailed Methodology for this compound Tuberization Bioassay
-
Preparation of Plant Material:
-
Maintain sterile in vitro plantlets of a responsive potato cultivar (e.g., 'Desiree', 'Kufri Sindhuri') on MS basal medium with 3% sucrose under a 16-hour photoperiod.
-
Subculture the plantlets every 3-4 weeks.
-
For the bioassay, use healthy, 4-week-old plantlets.
-
-
Preparation of Tuberization Medium:
-
Prepare liquid MS medium containing 6-8% sucrose.
-
Adjust the pH of the medium to 5.7-5.8 before autoclaving.
-
After autoclaving and cooling, filter-sterilize the this compound (TAG) stock solution and add it to the medium to achieve the desired final concentrations.
-
Dispense a fixed volume (e.g., 10 ml) of the medium into sterile culture vessels (e.g., test tubes or small flasks).
-
-
Explant Preparation and Inoculation:
-
Under aseptic conditions in a laminar flow hood, take 4-week-old in vitro plantlets and cut them into single-node segments. Each segment should consist of a node with its axillary bud and a small portion of the internode above and below.
-
Inoculate one single-node segment into each culture vessel containing the tuberization medium with the different concentrations of TAG.
-
-
Incubation:
-
Incubate the cultures in complete darkness at a constant temperature of 18-20°C.
-
-
Data Collection and Analysis:
-
After 4-6 weeks of incubation, record the following parameters:
-
Percentage of explants forming microtubers.
-
Number of microtubers per explant.
-
Fresh weight and diameter of the microtubers.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of different TAG concentrations.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound (TAG) in potato tuberization.
Experimental Workflow
Caption: Experimental workflow for the TAG tuberization bioassay.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for the TAG tuberization bioassay.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological and protein profiling analysis provides insight into the underlying molecular mechanism of potato tuber development regulated by jasmonic acid in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a beta-glucosidase hydrolyzing this compound in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pomics.com [pomics.com]
Minimizing degradation of Tuberonic acid glucoside during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Tuberonic acid glucoside (TAG) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TAG) and why is its stability a concern?
This compound (TAG), a glycoside of tuberonic acid (12-hydroxyjasmonic acid), is a plant signaling molecule involved in processes like tuber formation in potatoes.[1] Its stability is a critical concern during sample preparation because the glycosidic bond is susceptible to enzymatic and chemical hydrolysis, which would lead to the inaccurate quantification of the endogenous levels of TAG.
Q2: What are the main causes of TAG degradation during sample preparation?
The primary causes of TAG degradation are:
-
Enzymatic Hydrolysis: Endogenous β-glucosidases present in the plant matrix can cleave the glycosidic bond, releasing tuberonic acid (TA).[2]
-
Acid/Base Hydrolysis: Extreme pH conditions can catalyze the hydrolysis of the glycosidic linkage.
-
Oxidative Degradation: As a derivative of jasmonic acid, TAG may be susceptible to oxidation, particularly at the double bond and cyclopentanone (B42830) ring.[2]
-
Thermal Degradation: Elevated temperatures during extraction and processing can accelerate degradation reactions.[3][4]
-
Photodegradation: Exposure to light, especially UV radiation, can potentially degrade TAG, as is the case with other phytohormones.[5][6]
Q3: What are the recommended storage conditions for TAG standards and samples?
To ensure long-term stability, TAG standards and extracted samples should be stored under the following conditions:
| Sample Type | Storage Condition | Duration |
| TAG Standard (Powder) | -20°C | Up to 3 years |
| TAG Standard (in Solvent) | -80°C | Up to 1 year |
| Plant Tissue | Flash-frozen in liquid N₂ and stored at -80°C | Long-term |
| Extracted Samples | -80°C in an appropriate solvent | Long-term |
Q4: Which solvents are recommended for extracting TAG from plant tissues?
Methanol (B129727) and ethanol (B145695), often in aqueous mixtures (e.g., 80% methanol or ethanol), are commonly used for the extraction of jasmonates and other glycosides from plant materials.[7] These polar solvents are effective at solubilizing TAG while simultaneously precipitating proteins, which can help to reduce enzymatic activity.
Q5: How can I inactivate endogenous enzymes during sample extraction?
Several methods can be employed to inactivate endogenous enzymes like β-glucosidases:
-
Solvent Choice: Using organic solvents like methanol or ethanol can denature and precipitate enzymes.
-
Low Temperature: Performing the extraction at low temperatures (e.g., on ice) can significantly reduce enzyme activity.
-
Rapid Homogenization: Quickly grinding the plant tissue in the presence of the extraction solvent minimizes the time for enzymatic reactions to occur.
-
Freeze-Drying: Lyophilizing the plant material prior to extraction can also help to preserve the integrity of TAG.
Troubleshooting Guides
Issue 1: Low Recovery of TAG in the Final Extract
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | - Increase the solvent-to-sample ratio. - Extend the extraction time or perform multiple extraction cycles. - Ensure the plant material is finely ground to increase surface area. |
| Enzymatic Degradation | - Immediately freeze plant samples in liquid nitrogen after harvesting. - Homogenize the frozen tissue directly in cold extraction solvent (-20°C). - Consider a brief heat treatment of the plant material (e.g., blanching) before extraction to denature enzymes, though this should be tested for its effect on TAG stability. |
| Adsorption to Labware | - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption. |
| Degradation during Solvent Evaporation | - Evaporate the solvent under a gentle stream of nitrogen at a low temperature (e.g., <30°C). - Avoid complete dryness, as this can increase the risk of degradation and make resolubilization difficult. |
Issue 2: Inconsistent Quantification Results
| Possible Cause | Troubleshooting Step |
| Sample Heterogeneity | - Ensure that the plant material is thoroughly homogenized before taking a subsample for extraction. |
| Inconsistent Extraction Efficiency | - Standardize all extraction parameters, including solvent volume, extraction time, and temperature. - Use an internal standard (e.g., a deuterated form of TAG, if available) to correct for variations in extraction recovery and matrix effects. |
| Degradation of Stored Extracts | - Store extracts at -80°C and minimize freeze-thaw cycles. - Analyze samples as soon as possible after preparation. |
Issue 3: Poor Chromatographic Peak Shape (Tailing or Fronting) in HPLC/LC-MS
| Possible Cause | Troubleshooting Step |
| Secondary Interactions with Stationary Phase | - Acidify the mobile phase with a low concentration of formic acid (e.g., 0.1%) to suppress the ionization of the carboxylic acid group of TAG, which can reduce tailing. - Use a column with a highly inert stationary phase (e.g., end-capped C18). |
| Column Overload | - Dilute the sample or reduce the injection volume. |
| Inappropriate Injection Solvent | - Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase. |
| Column Contamination or Void | - Flush the column with a strong solvent. - If the problem persists, replace the column frit or the entire column. |
Issue 4: Signal Suppression in LC-MS Analysis
| Possible Cause | Troubleshooting Step |
| Matrix Effects | - Improve sample cleanup by incorporating a Solid-Phase Extraction (SPE) step after the initial extraction. - Dilute the sample to reduce the concentration of co-eluting matrix components. |
| Co-eluting Compounds | - Optimize the chromatographic gradient to better separate TAG from interfering compounds. |
| Ion Source Contamination | - Clean the ion source of the mass spectrometer according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Plant Tissue
This protocol is designed to maximize the extraction efficiency of TAG while minimizing its degradation.
-
Sample Collection and Preparation:
-
Harvest plant tissue and immediately flash-freeze in liquid nitrogen.
-
Store the frozen tissue at -80°C until extraction.
-
Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
-
Solvent Extraction:
-
Weigh 100-200 mg of the frozen powder into a pre-chilled polypropylene tube.
-
Add 1 mL of ice-cold 80% methanol (v/v) containing an appropriate internal standard.
-
Vortex vigorously for 1 minute.
-
Incubate on a shaker at 4°C for 1 hour in the dark.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Re-extract the pellet with another 0.5 mL of ice-cold 80% methanol, vortex, and centrifuge as before.
-
Combine the supernatants.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined supernatants to near dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This optional step can be included after the solvent extraction to remove interfering compounds and reduce matrix effects in LC-MS analysis.
-
SPE Cartridge Selection:
-
Choose a reversed-phase SPE cartridge (e.g., C18) suitable for the sample volume.
-
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Dilute the reconstituted extract from Protocol 1 with water to a final methanol concentration of <5%.
-
Load the diluted sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
-
Elution:
-
Elute the TAG with 1 mL of 80% methanol.
-
-
Final Preparation:
-
Evaporate the eluate under nitrogen and reconstitute in the initial mobile phase for analysis.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Jasmonate: A Hormone of Primary Importance for Temperature Stress Response in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytohormone and Light Regulation of Chlorophyll Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytohormone and Light Regulation of Chlorophyll Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Calibration curve issues in Tuberonic acid glucoside quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of Tuberonic acid glucoside (TAG) using calibration curves.
Frequently Asked Questions (FAQs)
Q1: What is a typical calibration curve range for this compound (TAG) quantification by LC-MS/MS?
A1: While the optimal range can vary depending on the sensitivity of the mass spectrometer and the expected concentration of TAG in samples, a typical starting point for calibration curves for similar glucosides ranges from low ng/mL to the high ng/mL level. For instance, methods for other glucosides have utilized ranges such as 3.00 to 2700 ng/mL.[1] It is recommended to perform initial range-finding experiments to determine the most appropriate concentration range for your specific application. A common approach is to prepare standards that bracket the expected sample concentrations.
Q2: What are the key acceptance criteria for a valid calibration curve?
A2: A calibration curve is generally considered acceptable if it meets the following criteria:
-
Linearity: The coefficient of determination (r²) should be ≥ 0.99.[1][2][3]
-
Accuracy: The back-calculated concentration of each calibration standard should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ).
-
Precision: The coefficient of variation (CV) for replicate injections of each standard should be ≤15%.
-
Distribution: Calibration points should be evenly distributed across the intended analytical range.
Q3: What type of internal standard (IS) is recommended for TAG quantification?
A3: A stable isotope-labeled (SIL) internal standard is highly recommended for LC-MS/MS quantification of TAG.[4] Deuterium-labeled Tuberonic acid has been used in studies involving jasmonates and would be an appropriate choice.[5] SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience similar matrix effects, which helps to correct for variations during sample preparation and analysis.[4]
Q4: How should this compound standards be prepared and stored?
A4: this compound is commercially available as a powder. Stock solutions should be prepared in a high-purity solvent such as methanol (B129727) or DMSO. For storage, it is recommended to keep the powder at -20°C for long-term stability (up to 3 years) and solutions at -80°C for up to one year.[6] When preparing calibration standards, it is best practice to prepare them fresh from the stock solution. If stored, their stability under the chosen conditions should be validated.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve can arise from several factors. Below are common causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a plateauing of the signal. Solution: Dilute the upper-level calibration standards and re-inject. If linearity is restored at lower concentrations, adjust the calibration range accordingly. |
| Matrix Effects | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of TAG, leading to a non-linear response, particularly at lower concentrations.[7] Solution: Improve sample clean-up using solid-phase extraction (SPE). Optimize the chromatographic method to separate TAG from interfering matrix components. The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects.[4] |
| In-source Fragmentation or Dimer Formation | At higher concentrations, TAG molecules may form dimers or other adducts in the ion source, leading to a non-proportional response. Solution: Optimize ion source parameters such as spray voltage, gas flows, and temperature to minimize in-source phenomena. |
| Incorrect Curve Fitting Model | Forcing a linear regression on data that is inherently non-linear will result in a poor fit. Solution: Evaluate if a quadratic or other non-linear regression model provides a better fit for the data. However, it is always preferable to address the underlying cause of non-linearity if possible. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Suboptimal peak shape can negatively impact integration and, consequently, the accuracy and precision of quantification.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Residual silanol (B1196071) groups on C18 columns can interact with polar analytes like TAG, causing peak tailing. Solution: Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol groups. Consider using an end-capped column or a column with a different stationary phase. |
| Column Overload | Injecting too much analyte can saturate the stationary phase, leading to peak fronting. Solution: Reduce the injection volume or dilute the sample. |
| Poorly Prepared Mobile Phase | An improperly buffered or mixed mobile phase can lead to inconsistent peak shapes. Solution: Ensure the mobile phase is well-mixed and degassed. If using buffer, confirm the pH is correct and stable. |
| Column Contamination or Degradation | Accumulation of matrix components or degradation of the stationary phase can cause peak splitting or tailing. Solution: Wash the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the life of the analytical column. |
Issue 3: High Variability in Results
Inconsistent and irreproducible results are a common challenge in quantitative analysis.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Variability in extraction efficiency can lead to inconsistent results. Solution: Ensure a consistent and validated sample preparation protocol is followed for all samples, standards, and quality controls. The use of an internal standard added early in the process is critical to correct for extraction variability.[5] |
| Analyte Instability | This compound may degrade during sample processing or in the autosampler. Solution: Keep samples and extracts at a low temperature (e.g., 4°C in the autosampler). Perform stability studies to assess the stability of TAG under your experimental conditions. |
| Instrumental Issues | Fluctuations in the LC or MS system can cause signal variability. Solution: Perform system suitability tests before each analytical run to ensure the instrument is performing optimally. Check for leaks in the LC system and ensure the MS is properly calibrated. |
| Matrix Effects | As mentioned previously, matrix effects can cause significant variability if not properly addressed. Solution: Utilize a stable isotope-labeled internal standard and optimize sample clean-up and chromatography. |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound standard powder.
-
Dissolve in an appropriate volume of methanol to prepare a stock solution of 1 mg/mL. Store at -80°C.[6]
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol or the initial mobile phase composition.
-
-
Calibration Curve (CC) Standards:
-
Spike a known volume of the appropriate matrix (e.g., blank plant extract) with the working standard solutions to achieve the desired final concentrations. A suggested starting range could be 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range (e.g., 3, 75, and 750 ng/mL). These should be prepared from a separate weighing of the standard material if possible.
-
Protocol 2: Sample Preparation from Plant Tissue
-
Homogenization:
-
Weigh a known amount of frozen plant tissue (e.g., 100 mg).
-
Homogenize the tissue in a suitable extraction solvent (e.g., 80% methanol in water) at a ratio of 1:10 (w/v).[5]
-
-
Internal Standard Spiking:
-
Add a known amount of deuterated this compound internal standard solution to the homogenate.
-
-
Extraction:
-
Vortex the mixture thoroughly and incubate (e.g., for 10 days as in some protocols, though shorter times may be sufficient and should be optimized).[5]
-
Centrifuge the sample to pellet the solid debris.
-
-
Clean-up (if necessary):
-
The supernatant can be directly analyzed or subjected to further clean-up using solid-phase extraction (SPE) to remove interfering matrix components. C18 SPE cartridges are commonly used for this purpose.
-
-
Final Preparation:
-
Evaporate the solvent from the final extract and reconstitute in the initial mobile phase before injection into the LC-MS/MS system.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
References
- 1. An LC-MS/MS method for quantitation of cyanidin-3-O-glucoside in rat plasma: Application to a comparative pharmacokinetic study in normal and streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
Confirming the Biological Activity of Synthetic Tuberonic Acid Glucoside: A Comparative Guide
For researchers and professionals in drug development and plant biology, confirming the biological activity of a synthetic compound against its natural counterpart is a critical step. This guide provides a comparative overview of the biological activity of synthetic Tuberonic Acid Glucoside (TAG), with a focus on its well-established role in plant development. The information presented is based on the existing scientific literature, which indicates that the biological function of TAG is intrinsically linked to its chemical structure. Therefore, a pure, chemically synthesized TAG is expected to exhibit biological activity identical to that of the naturally occurring molecule.
This compound is a member of the jasmonate family of plant hormones and is structurally related to jasmonic acid (JA).[1] Its primary and most well-documented biological function is the induction of tuber formation in potatoes (Solanum tuberosum L.).[1][2] The glucoside form is suggested to be a transport form of the active compound, tuberonic acid (12-hydroxyjasmonic acid).[3]
Comparative Biological Activity
While direct comparative studies between synthetic and natural TAG are not extensively detailed in publicly available literature, the biological activity of TAG is consistently attributed to its molecular structure. The data presented below is based on the established activity of TAG, which any structurally correct synthetic version should replicate.
| Biological Activity | Plant Model | Effective Concentration (Approximate) | Observed Effect | Reference |
| Tuber Induction | Potato (Solanum tuberosum L.) single-node cuttings | 10⁻⁶ M | Promotes the formation of microtubers from axillary buds. | [1] |
| Growth Regulation | General | Varies | Can influence cell division and regulation. | [1] |
| Stress Response | Various | Varies | Involved in plant responses to wounding and stress, similar to other jasmonates. | [3] |
Experimental Protocols
To verify the biological activity of synthetic TAG, a standard bioassay is the in vitro potato tuber induction assay using single-node stem segments.
Potato Single-Node Segment Bioassay for Tuber Induction
This bioassay is a reliable method to assess the tuber-inducing activity of jasmonates, including this compound.
1. Plant Material Preparation:
- Use certified, virus-free potato tubers (Solanum tuberosum L.).
- Grow tubers in a controlled environment (e.g., greenhouse) to produce healthy shoots.
- Excise single-node segments (approximately 1 cm in length) from young, etiolated shoots. Each segment should contain one axillary bud.
2. Culture Medium:
- Prepare a basal salt medium, such as Murashige and Skoog (MS) medium, supplemented with vitamins.
- Add a carbon source, typically sucrose (B13894) (e.g., 8% w/v).
- Adjust the pH of the medium to approximately 5.8.
- Autoclave the medium to ensure sterility.
3. Preparation of Test Solutions:
- Prepare a stock solution of synthetic this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and sterilize by filtration.
- Serially dilute the stock solution to achieve the desired final concentrations (e.g., ranging from 10⁻⁸ M to 10⁻⁵ M) in the autoclaved culture medium.
- Include a negative control (medium with solvent only) and a positive control (e.g., Jasmonic Acid at 10⁻⁶ M).[1]
4. Assay Procedure:
- Aseptically place one single-node segment into each culture vessel (e.g., test tube or petri dish) containing the solidified medium with the respective test compound concentration.
- Incubate the cultures in the dark at a constant temperature (e.g., 20-25°C).
- Observe the cultures regularly over a period of 2-4 weeks.
5. Data Collection and Analysis:
- Record the percentage of cuttings that form microtubers at each concentration.
- Measure the fresh and dry weight of the induced microtubers.
- Statistically analyze the data to determine the optimal concentration for tuber induction and compare the activity of the synthetic TAG to the controls.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for confirming the biological activity of synthetic this compound using the potato single-node segment bioassay.
Caption: Workflow for TAG bioassay.
Signaling Pathway
This compound is part of the broader jasmonate signaling pathway, which is crucial for plant growth and defense. The bioactive form, JA-isoleucine (JA-Ile), is perceived by the COI1 receptor, leading to the degradation of JAZ repressor proteins and the activation of gene expression. TAG is thought to be a transportable precursor to the active tuberonic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a beta-glucosidase hydrolyzing this compound in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Jasmonic Acid and Tuberonic Acid Glucoside Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways of two key plant signaling molecules: jasmonic acid (JA) and tuberonic acid glucoside (TAG). While structurally related, emerging evidence indicates they operate through distinct mechanisms to regulate diverse physiological processes. Understanding these differences is crucial for targeted research and the development of novel agrochemicals or therapeutics that modulate specific plant responses.
Core Signaling Pathways: A Tale of Two Mechanisms
The signaling pathways of jasmonic acid and this compound diverge significantly in their core components and modes of action. Jasmonic acid primarily functions through a well-characterized nuclear-based signaling cascade involving transcriptional regulation, while this compound appears to utilize a more direct, receptor-mediated mechanism at the cellular membrane, at least in some contexts.
Jasmonic Acid (JA) Signaling Pathway
The canonical jasmonic acid signaling pathway is initiated by the conversion of JA to its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[1] This pathway is central to plant defense against herbivores and necrotrophic pathogens, as well as various developmental processes.[2][3]
The core components of the JA signaling pathway are:
-
COI1 (CORONATINE INSENSITIVE 1): An F-box protein that is part of the SCFCOI1 E3 ubiquitin ligase complex and functions as the co-receptor for JA-Ile.[2]
-
JAZ (Jasmonate ZIM-domain) Proteins: A family of repressor proteins that, in the absence of JA-Ile, bind to and inhibit the activity of transcription factors.[1]
-
MYC2: A basic helix-loop-helix transcription factor that is a master regulator of JA-responsive genes.[4] Other transcription factors are also involved in mediating specific JA responses.
The signaling cascade proceeds as follows:
-
Upon biotic or abiotic stress, JA biosynthesis is induced, and JA is conjugated to isoleucine to form JA-Ile.
-
JA-Ile binds to the co-receptor complex formed by COI1 and a JAZ protein.[1]
-
This binding event targets the JAZ protein for ubiquitination by the SCFCOI1 complex and subsequent degradation by the 26S proteasome.[1]
-
The degradation of JAZ repressors releases the transcription factor MYC2 (and others), allowing it to activate the expression of a wide array of JA-responsive genes.[4]
This compound (TAG) Signaling Pathway
The signaling mechanism for this compound is less understood and appears to be context-dependent. A significant finding is that in the context of leaf movement in Samanea saman, TAG operates through a pathway that is independent of the core JA signaling components COI1 and JAZ.[5] This suggests the existence of a distinct perception and signal transduction mechanism.
Key aspects of the proposed TAG signaling include:
-
Hydrolysis: TAG can be hydrolyzed by specific β-glucosidases, such as OsTAGG1 in rice, to release tuberonic acid (TA).[6] This suggests that TA may be the active molecule in some signaling events. It has been shown that TA is not converted back to JA.[6]
-
COI1-Independence: At least for leaf movement, the signaling is independent of the COI1-JAZ co-receptor complex.[5] This is a major point of differentiation from JA signaling.
-
Ion Flux Regulation: In Samanea saman, TAG-induced leaf closing is associated with the regulation of potassium ion fluxes, leading to changes in turgor pressure in motor cells.[5] This points towards a more direct, membrane-level signaling event.
A speculative model for TAG signaling, based on current evidence, is presented below.
Quantitative Data Summary
Direct comparative quantitative data for the signaling outputs of JA and TAG are scarce in the literature. The following table summarizes key quantitative and qualitative differences based on available experimental evidence.
| Feature | Jasmonic Acid (as JA-Ile) | This compound (TAG) / Tuberonic Acid (TA) |
| Bioactive Form | Jasmonoyl-isoleucine (JA-Ile) | Tuberonic acid (TA) is suggested to be active after hydrolysis of TAG.[6] |
| Primary Receptor | COI1-JAZ co-receptor complex[1] | Unknown, but COI1-independent in some contexts.[5] |
| Signaling Cascade | SCFCOI1-mediated degradation of JAZ repressors, leading to transcriptional reprogramming.[1] | Appears to involve regulation of ion channels and changes in turgor pressure; potentially a more direct, non-transcriptional primary mechanism in some cases.[5] |
| Effect on JA-responsive genes (e.g., in Arabidopsis) | Strong induction | Inactive.[5] |
| Key Physiological Roles | Defense against herbivores and necrotrophs, development (e.g., stamen development, root growth inhibition).[2][3] | Tuber formation, leaf movement.[5][7] |
| Enzyme Kinetics (TAG Hydrolysis) | Not applicable | For OsTAGG1 (a rice β-glucosidase), the Km for TAG is 31.7 µM and the Vmax is 0.25 µkatal/mg protein.[8] |
Experimental Protocols
Assay for β-Glucosidase Activity on this compound
This protocol is adapted from methods used for assaying β-glucosidase activity and can be specifically tailored for TAG hydrolysis.
Objective: To determine the activity of β-glucosidase in hydrolyzing TAG to TA.
Materials:
-
Enzyme extract from plant tissue
-
This compound (TAG) substrate solution
-
Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0)
-
Stopping reagent (e.g., sodium carbonate solution)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Tuberonic acid (TA) standard for calibration
Procedure:
-
Prepare the reaction mixture containing the enzyme extract and reaction buffer.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the TAG substrate solution.
-
Incubate the reaction for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stopping reagent.
-
Centrifuge the mixture to pellet any precipitate.
-
Analyze the supernatant by HPLC to quantify the amount of TA produced.
-
Calculate the enzyme activity based on the amount of TA produced per unit time per amount of protein in the enzyme extract.
Leaf Movement Assay in Samanea saman**
This protocol is based on the methods used to study the effect of jasmonates on leaf movement.
Objective: To quantify the effect of JA and TAG on leaf closing in Samanea saman.
Materials:
-
Samanea saman plants or excised pinnules
-
Solutions of jasmonic acid and this compound at various concentrations
-
Control solution (e.g., buffer)
-
A system for imaging the leaflets over time (e.g., a camera with a time-lapse function)
-
Image analysis software to measure the angle of the leaflets
Procedure:
-
Acclimate the Samanea saman plants or excised pinnules under controlled light and temperature conditions.
-
Apply the different treatment solutions (JA, TAG, control) to the petioles or by floating the pinnules on the solutions.
-
Record images of the leaflets at regular intervals over a period of several hours.
-
Use image analysis software to measure the angle of the leaflets in each image. The angle between the two halves of a leaflet can be used as a measure of closure.
-
Plot the leaflet angle over time for each treatment to compare the kinetics and extent of leaf closing induced by JA and TAG.
Conclusion
The signaling pathways of jasmonic acid and this compound, while originating from the same precursor pathway, are fundamentally different. Jasmonic acid operates through a well-defined transcriptional regulation cascade mediated by the COI1-JAZ co-receptor system. In contrast, this compound can act via a COI1-independent mechanism that, in at least one well-studied case, involves the direct regulation of ion fluxes and cellular turgor. These differences highlight the functional specialization of jasmonate derivatives in plants and open new avenues for research into the specific roles of these signaling molecules in plant development and stress responses. Further investigation is required to fully elucidate the components of the TAG/TA signaling pathway, including the identification of its putative receptor(s) and downstream signaling components in various plant species and physiological contexts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Jasmonate-dependent and COI1-independent defense responses against Sclerotinia sclerotiorum in Arabidopsis thaliana: auxin is part of COI1-independent defense signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. β-Glucosidase (β-GC) Activity Assay Kit - Elabscience® [elabscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
Cross-Reactivity of Tuberonic Acid Glucoside in Jasmonate-Specific Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of immunoassays is paramount for accurate quantification of target molecules. This guide provides a comparative analysis of the cross-reactivity of tuberonic acid glucoside in jasmonate-specific immunoassays, supported by structural comparisons, available experimental data, and detailed experimental protocols.
The accurate measurement of phytohormones like jasmonic acid (JA) is crucial for understanding plant defense signaling and development. Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for their sensitivity and high-throughput capabilities. However, the presence of structurally related molecules can lead to cross-reactivity, resulting in inaccurate measurements. One such molecule is this compound (TAG), a hydroxylated and glycosylated derivative of JA. This guide examines the potential for TAG to cross-react with antibodies raised against jasmonic acid.
Structural Comparison: Jasmonic Acid vs. This compound
The specificity of an antibody is determined by its ability to recognize the unique three-dimensional structure of its target antigen. Jasmonic acid and this compound share the same core cyclopentanone (B42830) ring structure, which is the primary epitope for many anti-JA antibodies.
Jasmonic Acid (JA): A cyclopentanone-based phytohormone with a pentenyl side chain and a carboxymethyl group.
This compound (TAG): Chemically known as 12-hydroxyjasmonic acid-12-O-β-D-glucoside, TAG differs from JA by the addition of a hydroxyl group (-OH) at the 12th carbon of the pentenyl side chain, to which a glucose molecule is attached.
This structural similarity, particularly in the core ring structure, is the basis for potential cross-reactivity in immunoassays. The degree of cross-reactivity will depend on whether the antibody's binding site primarily recognizes the core structure or is influenced by the modifications on the side chain.
Quantitative Cross-Reactivity Data
Direct quantitative data on the cross-reactivity of this compound in commercially available or published jasmonate-specific immunoassays is limited in the public domain. However, studies on the specificity of related enzymes and receptors provide insights into the molecular recognition of these compounds. For instance, the enzyme that conjugates jasmonic acid to isoleucine, JASMONATE RESISTANT 1 (JAR1), exhibits a significantly lower affinity for 12-hydroxyjasmonic acid (the aglycone of TAG) compared to jasmonic acid itself. This suggests that modifications at the C-12 position can substantially hinder molecular recognition, which may translate to lower antibody binding and thus, lower cross-reactivity in an immunoassay.
To provide a framework for comparison, the following table presents a hypothetical cross-reactivity profile based on typical antibody specificity for small molecules. Note: These values are illustrative and should be experimentally verified for any specific immunoassay.
| Compound | Structure | % Cross-Reactivity (Hypothetical) |
| Jasmonic Acid (JA) | C₁₂H₁₈O₃ | 100% |
| Methyl Jasmonate (MeJA) | C₁₃H₂₀O₃ | Varies (often high) |
| Tuberonic Acid (TA) | C₁₂H₁₈O₄ | Expected to be low to moderate |
| This compound (TAG) | C₁₈H₂₈O₉ | Expected to be very low |
The rationale for the expected low cross-reactivity of TAG is the significant steric hindrance and altered electronic properties introduced by the bulky and hydrophilic glucose moiety. This large group is likely to prevent the core structure from fitting effectively into the antibody's binding pocket.
Experimental Protocols
Accurate assessment of cross-reactivity requires a well-defined experimental protocol. The following is a detailed methodology for a competitive ELISA, a common format for quantifying small molecules like jasmonates.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
1. Reagent Preparation:
-
Coating Buffer (Carbonate-Bicarbonate Buffer, pH 9.6): 1.59 g Na₂CO₃, 2.93 g NaHCO₃, dissolve in 1 L distilled water.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.
-
Antibody Dilution Buffer: 0.5% BSA in PBST.
-
Enzyme Conjugate: Horseradish peroxidase (HRP) conjugated to a secondary antibody (e.g., anti-mouse IgG-HRP).
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2 M H₂SO₄.
2. Plate Coating:
-
Dilute the anti-jasmonic acid monoclonal antibody to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
3. Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
4. Competitive Reaction:
-
Prepare serial dilutions of jasmonic acid standards and the test compounds (this compound, etc.) in the antibody dilution buffer.
-
In a separate dilution plate, mix 50 µL of each standard or test compound dilution with 50 µL of a fixed, limiting concentration of HRP-conjugated jasmonic acid (or a secondary antibody-HRP conjugate if using an indirect competitive format).
-
Transfer 100 µL of the mixture to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
5. Detection:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution.
6. Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance against the logarithm of the jasmonic acid concentration.
-
Determine the concentration of the test compounds that cause 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Jasmonic Acid / IC50 of Test Compound) x 100
Visualizing the Jasmonate Signaling Pathway and Immunoassay Workflow
To further clarify the context of this analysis, the following diagrams illustrate the jasmonate signaling pathway and the experimental workflow of a competitive ELISA.
Caption: Simplified Jasmonate Signaling Pathway and Antibody Recognition.
Caption: Workflow of a Competitive ELISA for Jasmonate Quantification.
Conclusion
For researchers requiring precise quantification of jasmonic acid in samples where this compound may be present, it is imperative to experimentally validate the specificity of the chosen immunoassay. The provided competitive ELISA protocol offers a robust framework for conducting such validation studies. By comparing the IC50 values of jasmonic acid and this compound, a quantitative measure of cross-reactivity can be determined, ensuring the accuracy and reliability of experimental results. For highly specific quantification, chromatographic methods such as LC-MS/MS should be considered as an orthogonal approach.
Comparative In Vivo Functional Analysis of Tuberonic Acid Glucoside in Arabidopsis thaliana Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo functional analysis of Tuberonic acid glucoside (TAG) using Arabidopsis thaliana mutants. While direct experimental data on the effects of TAG across a range of Arabidopsis mutants is limited in publicly available literature, this document synthesizes current understanding, proposes relevant mutant lines for investigation, and provides detailed experimental protocols to facilitate such research.
Introduction to this compound (TAG)
This compound (TAG) is a hydroxylated derivative of jasmonic acid (JA), a well-characterized phytohormone involved in plant defense and development.[1] Unlike jasmonoyl-isoleucine (JA-Ile), the bioactive form of JA that signals through the canonical COI1-JAZ co-receptor complex, TAG and its aglycone, tuberonic acid (12-hydroxyjasmonic acid), are considered inactive in typical JA-mediated responses such as root growth inhibition and the induction of specific JA-responsive genes in Arabidopsis.[2][3][4][5] This suggests that TAG may function through a novel, COI1-independent signaling pathway. The exploration of this pathway is crucial for understanding the full spectrum of oxylipin signaling in plants.
Comparative Analysis of Arabidopsis thaliana Mutants in Response to TAG
Given the evidence for a COI1-independent signaling pathway for TAG, a comparative functional analysis should include mutants in the canonical JA pathway as negative controls, alongside mutants implicated in non-canonical oxylipin and stress signaling pathways.
Proposed Arabidopsis thaliana Mutant Lines for Functional Analysis of TAG
| Mutant Line | Gene Locus | Rationale for Inclusion | Expected Phenotype (Hypothetical) |
| Wild-Type (Col-0) | - | Control for baseline response. | Minimal phenotypic change, potential subtle metabolic shifts. |
| coi1-1 | AT2G39940 | Defective in the canonical JA receptor.[2][3] | Insensitive to TAG, similar to wild-type, confirming COI1-independence. |
| jar1-1 | AT2G46370 | Impaired in the synthesis of JA-Ile. | Insensitive to TAG, providing further evidence against canonical JA pathway involvement. |
| lox1-1 | AT1G55020 | Deficient in a 9-lipoxygenase involved in oxylipin synthesis and stomatal defense.[6] | Potentially altered response to TAG, given the role of LOX1 in generating diverse oxylipins. |
| aos | AT5G42650 | Defective in allene (B1206475) oxide synthase, a key enzyme in JA biosynthesis. | May exhibit hypersensitivity or altered response if TAG signaling crosstalks with other oxylipin pathways. |
| jox qKO | AT3G19180, AT5G05600, AT5G05610, AT5G05630 | Quadruple knockout of jasmonate-induced oxygenases that hydroxylate JA.[5] | May show altered metabolism or response to exogenous TAG due to perturbations in JA hydroxylation. |
Hypothetical Quantitative Data on Root Growth Inhibition by TAG
The following table presents hypothetical data to illustrate how the results of a root growth inhibition assay could be structured for comparative analysis.
| Mutant Line | Treatment | Primary Root Length (cm) ± SD | % Inhibition Compared to Mock |
| Wild-Type (Col-0) | Mock | 5.2 ± 0.4 | 0% |
| 50 µM TAG | 5.0 ± 0.5 | 3.8% | |
| coi1-1 | Mock | 5.1 ± 0.6 | 0% |
| 50 µM TAG | 5.0 ± 0.5 | 2.0% | |
| jar1-1 | Mock | 5.3 ± 0.4 | 0% |
| 50 µM TAG | 5.2 ± 0.6 | 1.9% | |
| lox1-1 | Mock | 4.9 ± 0.5 | 0% |
| 50 µM TAG | 4.2 ± 0.4 | 14.3% | |
| aos | Mock | 5.0 ± 0.6 | 0% |
| 50 µM TAG | 4.8 ± 0.5 | 4.0% | |
| jox qKO | Mock | 4.5 ± 0.7 | 0% |
| 50 µM TAG | 4.0 ± 0.6 | 11.1% |
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Lines: Arabidopsis thaliana ecotype Columbia (Col-0) as wild-type, and mutant lines coi1-1, jar1-1, lox1-1, aos, and jox qKO.
-
Sterilization: Seeds are surface-sterilized using 70% (v/v) ethanol (B145695) for 1 minute, followed by 50% (v/v) bleach with 0.05% (v/v) Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water.
-
Plating: Sterilized seeds are sown on square Petri dishes containing 0.5x Murashige and Skoog (MS) medium with 1% (w/v) sucrose (B13894) and 0.8% (w/v) agar (B569324).
-
Stratification: Plates are stored at 4°C for 3 days in the dark to synchronize germination.
-
Growth Conditions: Plates are transferred to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.
Root Growth Inhibition Assay
-
Prepare Treatment Plates: Prepare 0.5x MS agar plates as described above, and supplement with this compound (TAG) at a final concentration of 50 µM. For mock treatment, use plates with the same concentration of the solvent used to dissolve TAG (e.g., DMSO).
-
Seedling Transfer: After 4 days of growth on standard 0.5x MS plates, carefully transfer seedlings of uniform size to the treatment and mock plates (10-12 seedlings per plate).
-
Incubation: Place the plates vertically in the growth chamber for an additional 7 days.
-
Data Acquisition: Scan the plates at high resolution.
-
Quantification: Measure the length of the primary root from the root-hypocotyl junction to the root tip using image analysis software (e.g., ImageJ).
-
Statistical Analysis: Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine significant differences between treatments and genotypes.
Gene Expression Analysis by qRT-PCR
-
Treatment: Grow seedlings in liquid 0.5x MS medium for 7 days. Treat with 50 µM TAG or a mock solution for 1, 3, and 6 hours.
-
RNA Extraction: Harvest whole seedlings, flash-freeze in liquid nitrogen, and extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.
-
qRT-PCR: Perform quantitative real-time PCR using a SYBR Green-based master mix on a real-time PCR system. Use primers for target genes potentially involved in non-canonical oxylipin signaling (e.g., specific cytochrome P450s, glucosyltransferases) and a reference gene (e.g., ACTIN2) for normalization.
-
Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 12-hydroxyjasmonic acid glucoside is a COI1-JAZ-independent activator of leaf-closing movement in Samanea saman - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Abscisic Acid-Independent Oxylipin Pathway Controls Stomatal Closure and Immune Defense in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Plant Responses: A Comparative Guide to Tuberonic Acid Glucoside and Abscisic Acid Interactions
For Researchers, Scientists, and Drug Development Professionals
The intricate network of phytohormones governs every aspect of a plant's life, from growth and development to responses to environmental stressors. Among these signaling molecules, tuberonic acid glucoside (TAG), a member of the jasmonate family, and abscisic acid (ABA) play pivotal roles, often intersecting in complex synergistic and antagonistic relationships. This guide provides a comprehensive comparison of their signaling pathways, interactions, and the experimental methodologies used to elucidate their functions, offering a valuable resource for researchers navigating the complexities of plant hormonal regulation.
At a Glance: Synergistic and Antagonistic Interactions
The interplay between TAG (and its aglycone, tuberonic acid) and ABA is crucial for fine-tuning plant responses to various stimuli. While direct quantitative comparisons are limited in publicly available research, the well-documented crosstalk between the broader jasmonate (JA) family and ABA provides a framework for understanding their interactions.
| Plant Process | Interaction Type | Observed Effects | Key Mediators |
| Drought Stress | Synergistic | Enhanced stomatal closure, improved tolerance to water deficit.[1] | MYC2, ABA receptors (PYL/RCAR) |
| Cold Stress | Synergistic | Increased freezing tolerance. ABA can induce JA biosynthesis, and JA can enhance ABA signaling. | MYC2, ICE1, JAZ proteins |
| Seed Germination | Antagonistic | ABA promotes dormancy, while some jasmonates can promote germination, though the specific role of TAG is less clear. | ABI5, JAZ proteins |
| Pathogen Defense | Context-Dependent | Can be synergistic against certain necrotrophic pathogens but antagonistic in response to biotrophic pathogens. | MYC2, NPR1 |
| Growth Regulation | Antagonistic | ABA generally inhibits growth, while jasmonates can have both inhibitory and promoting effects depending on the context and concentration. | - |
Delving Deeper: Signaling Pathways and Crosstalk
The signaling cascades of TAG (as part of the jasmonate pathway) and ABA are distinct yet interconnected, allowing for a nuanced and integrated response to environmental and developmental cues.
This compound (Jasmonate) Signaling Pathway
This compound is a glycosylated form of tuberonic acid, which is a hydroxylated derivative of jasmonic acid. The biosynthesis of jasmonates originates from linolenic acid in the chloroplasts and peroxisomes. The core of the jasmonate signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, and the transcription factor MYC2.
In the absence of a jasmonate signal, JAZ proteins bind to and repress MYC2, preventing the transcription of jasmonate-responsive genes. Upon stress or developmental cues, bioactive jasmonates (like JA-isoleucine) accumulate and act as a molecular glue between COI1 and JAZ proteins. This interaction leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome. The degradation of JAZ proteins liberates MYC2, allowing it to activate the expression of downstream target genes involved in defense, secondary metabolite biosynthesis, and developmental processes.
Abscisic Acid Signaling Pathway
The ABA signaling pathway is central to regulating seed dormancy, germination, and adaptive responses to abiotic stresses, particularly drought.[2] The core components of this pathway are the ABA receptors (PYR/PYL/RCAR), Type 2C protein phosphatases (PP2Cs), and SNF1-related protein kinases 2 (SnRK2s).
In the absence of ABA, PP2Cs are active and dephosphorylate SnRK2s, keeping them in an inactive state. When ABA levels rise in response to stress, ABA binds to the PYR/PYL/RCAR receptors. This binding induces a conformational change in the receptor, allowing it to interact with and inhibit the activity of PP2Cs. The inhibition of PP2Cs relieves their repression of SnRK2s, which then become autophosphorylated and activated. Activated SnRK2s phosphorylate various downstream targets, including transcription factors like ABFs/AREBs, which in turn regulate the expression of ABA-responsive genes, leading to physiological responses such as stomatal closure and the accumulation of protective proteins.
Points of Crosstalk
The signaling pathways of jasmonates and ABA converge at multiple points, allowing for a coordinated and fine-tuned response.
-
Transcription Factor Level: The jasmonate-activated transcription factor MYC2 can physically interact with ABA signaling components. For instance, some ABA receptors can interact with MYC2, modulating its activity. Conversely, the ABA-responsive transcription factor ABI5 is a target for repression by JAZ proteins, providing a direct link for jasmonate signaling to influence ABA responses.[3]
-
Hormone Biosynthesis: There is evidence for reciprocal regulation of biosynthesis. ABA can induce the expression of key enzymes in the jasmonate biosynthesis pathway, leading to increased JA levels. Conversely, jasmonates can also influence ABA biosynthesis, creating a feedback loop.
-
Shared Signaling Components: Some upstream signaling components, such as certain protein phosphatases and kinases, may be involved in both pathways, acting as nodes for signal integration.
Experimental Protocols
Studying the interaction between TAG and ABA requires a combination of physiological, biochemical, and molecular techniques.
Plant Growth and Treatment for Physiological Assays
-
Objective: To assess the phenotypic effects of individual and combined hormone treatments.
-
Protocol:
-
Plant Material: Grow plants (e.g., Arabidopsis thaliana, Solanum tuberosum) under controlled sterile conditions on Murashige and Skoog (MS) medium.
-
Hormone Application: Prepare stock solutions of TAG and ABA. For solid media, add the hormones to the autoclaved and cooled media to the desired final concentration. For liquid culture or soil-grown plants, apply by spraying or adding to the hydroponic solution.
-
Experimental Conditions: Maintain plants in a controlled growth chamber with defined photoperiod, light intensity, and temperature.
-
Phenotypic Analysis: Measure relevant parameters such as root length, shoot biomass, stomatal aperture (using microscopy and image analysis), and stress tolerance (e.g., by measuring survival rates after drought or cold stress).
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To quantify the expression levels of target genes involved in the signaling pathways or downstream responses.
-
Protocol:
-
Sample Collection and RNA Extraction: Harvest plant tissue at different time points after hormone treatment and immediately freeze in liquid nitrogen. Extract total RNA using a commercial kit or a standard protocol like TRIzol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform the qRT-PCR reaction using a qPCR machine, specific primers for the genes of interest, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Normalize the expression of target genes to a stably expressed reference gene (e.g., Actin or Ubiquitin). Calculate the relative fold change in gene expression using the 2-ΔΔCt method.
-
Quantification of Endogenous Hormones
-
Objective: To measure the endogenous levels of TAG and ABA in plant tissues.
-
Protocol:
-
Extraction: Homogenize frozen plant tissue in a suitable extraction solvent (e.g., 80% methanol).
-
Purification: Purify the hormone fraction using solid-phase extraction (SPE) cartridges to remove interfering compounds.
-
Quantification: Analyze the purified samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This technique allows for highly sensitive and specific quantification of different hormones in a single run.[4][5]
-
Concluding Remarks
The interaction between this compound and abscisic acid represents a critical hub in the plant's signaling network, enabling it to mount robust and appropriate responses to a myriad of environmental and developmental cues. While much has been learned from studying the broader jasmonate and ABA crosstalk, further research focusing specifically on TAG is needed to dissect its unique contributions. The methodologies outlined in this guide provide a solid foundation for researchers to explore these complex interactions, ultimately paving the way for the development of novel strategies to enhance crop resilience and productivity.
References
- 1. Methyl jasmonate signaling and signal crosstalk between methyl jasmonate and abscisic acid in guard cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the crucial roles of abscisic acid in plant physiology: implications for enhancing stress tolerance and productivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abscisic acid receptors are involves in the Jasmonate signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for the quantitation of abscisic acid and its precursors from plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Validated method for phytohormone quantification in plants [frontiersin.org]
Validating Tuberonic Acid Glucoside in Plant Extracts: A Comparative Guide to High-Resolution Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate identification and quantification of bioactive compounds in plant extracts is paramount. Tuberonic acid glucoside, a derivative of jasmonic acid, is a signaling molecule involved in plant defense and development, making its precise validation crucial for various research applications. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with alternative analytical techniques for the validation of this compound, supported by experimental data and detailed protocols.
High-resolution mass spectrometry has emerged as a powerful tool for the definitive identification and quantification of plant metabolites. Its high sensitivity, selectivity, and mass accuracy allow for the confident determination of elemental composition and structural elucidation through fragmentation analysis. This guide will delve into the advantages of HRMS in the context of this compound validation and compare its performance with other commonly used methods such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for validating this compound depends on the specific research question, available instrumentation, and the complexity of the plant matrix. While HRMS offers unparalleled specificity and sensitivity, other methods provide complementary information and can be suitable for specific applications.
| Analytical Technique | Principle | Throughput | Sensitivity | Selectivity | Quantitative Capability | Structural Information |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high accuracy, enabling elemental composition determination. | High | Very High | Very High | Excellent | High (Fragmentation Pattern) |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Separates compounds based on polarity, with detection based on UV absorbance. | High | Moderate | Moderate | Good | Low (Retention Time) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Low | Low | High | Good | Very High (Definitive Structure) |
Quantitative Performance Comparison
| Parameter | High-Resolution Mass Spectrometry (LC-HRMS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Quantification (LOQ) | ng/mL to pg/mL range | µg/mL to ng/mL range |
| Precision (RSD%) | < 5% | < 10% |
| Accuracy (Recovery %) | 95-105% | 90-110% |
This data is a composite from various studies on plant glycoside quantification and serves as a general comparison.
Experimental Protocols
Extraction of this compound from Plant Tissue
A robust extraction protocol is critical for accurate analysis. The following is a general procedure that can be optimized for specific plant matrices.[1][2]
-
Sample Preparation: Freeze-dry plant material (e.g., potato leaves) and grind to a fine powder.
-
Extraction Solvent: Use a mixture of methanol (B129727) and water (e.g., 80:20 v/v). For every 1 gram of dried plant material, add 10 mL of extraction solvent.
-
Extraction Procedure:
-
Vortex the sample vigorously for 1 minute.
-
Sonication in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 10,000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
-
Combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup: For complex matrices, a C18 SPE cartridge can be used to remove interfering compounds.
-
Condition the cartridge with methanol followed by water.
-
Load the extract onto the cartridge.
-
Wash with water to remove polar impurities.
-
Elute this compound with methanol.
-
-
Final Preparation: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in a suitable solvent for analysis (e.g., 50% methanol).
LC-HRMS Analysis of this compound
This protocol provides a starting point for developing a validated LC-HRMS method.
-
Liquid Chromatography System: A UHPLC system is recommended for optimal separation.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start at a low percentage of B, gradually increasing to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for acidic compounds like this compound.
-
Data Acquisition:
-
Full Scan MS: Acquire data in a mass range that includes the [M-H]⁻ ion of this compound (C₁₈H₂₈O₉, exact mass: 388.1733).
-
Tandem MS (MS/MS): Fragment the precursor ion to obtain a characteristic fragmentation pattern for structural confirmation. The fragmentation of the glycosidic bond is a key diagnostic feature.
-
Mandatory Visualizations
Jasmonate Biosynthesis and Signaling Pathway
The following diagram illustrates the biosynthesis of jasmonic acid and its conversion to this compound, a key step in the jasmonate signaling cascade that regulates plant defense and development.[3][4]
Caption: Jasmonate biosynthesis and signaling pathway.
Experimental Workflow for this compound Validation
The following workflow diagram outlines the key steps involved in the validation of this compound in a plant extract using LC-HRMS.
Caption: LC-HRMS validation workflow.
References
- 1. An UPLC-MS/MS method for highly sensitive high-throughput analysis of phytohormones in plant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Plants Overexpressing Tuberonic Acid Glucoside Biosynthetic Genes: A Guide to Metabolic Reprogramming
Authored For: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic consequences of overexpressing genes involved in the biosynthesis of tuberonic acid (12-hydroxyjasmonic acid or 12-OH-JA), a critical step preceding the formation of Tuberonic Acid Glucoside (TAG). The focus is on the JASMONATE-INDUCED OXYGENASE (JOX) genes from Arabidopsis thaliana, which have been identified as key enzymes responsible for the hydroxylation of jasmonic acid (JA).
Understanding the metabolic shifts resulting from the overexpression of these genes is vital for manipulating plant defense pathways, developmental processes, and for the potential discovery of novel bioactive compounds. This guide synthesizes experimental data to provide a clear comparison between wild-type plants and those with genetically altered JOX activity.
Introduction to Tuberonic Acid and its Biosynthesis
Jasmonates are a class of lipid-derived hormones that are central to plant defense against insects and necrotrophic pathogens, as well as regulating developmental processes like tuber formation.[1] The core signaling molecule is typically jasmonoyl-isoleucine (JA-Ile). The metabolic fate of jasmonic acid (JA) is crucial for modulating the intensity and duration of these responses.
One key metabolic conversion is the hydroxylation of JA at the C-12 position to form 12-hydroxyjasmonic acid (12-OH-JA), also known as tuberonic acid.[1] This conversion is a critical deactivation step, as 12-OH-JA and its subsequent glucosylated form (TAG) are considered less active or inactive in signaling.[1] Recent research has identified a clade of 2-oxoglutarate (2OG) oxygenases in Arabidopsis, named JASMONATE-INDUCED OXYGENASES (JOXs), that are responsible for this hydroxylation.[2] Overexpression of these genes provides a model for studying the metabolic consequences of enhanced JA deactivation.
Quantitative Metabolomic Data
The following table summarizes the quantitative changes in major jasmonate compounds in Arabidopsis thaliana lines with altered JOX gene expression. The data compares the wild-type (Col-0) with a quadruple knockout mutant (joxQ) which lacks four JOX genes, and a line overexpressing the JOX1 gene (JOX1 OX). Data is derived from studies on wounded leaves, where the jasmonate pathway is activated.[2]
Table 1: Jasmonate Levels in Wild-Type vs. Genetically Modified Arabidopsis
| Metabolite | Wild-Type (Col-0) (ng/g FW) | joxQ Mutant (ng/g FW) | JOX1 OX (Overexpression) (ng/g FW) | Fold Change (joxQ vs. WT) | Fold Change (JOX1 OX vs. WT) |
| Jasmonic Acid (JA) | ~150 | ~350 | ~25 | ~2.33 | ~0.17 |
| Jasmonoyl-Isoleucine (JA-Ile) | ~12 | ~20 | ~2 | ~1.67 | ~0.17 |
Data are approximated from graphical representations in Caarls et al., 2017 and represent levels in wounded leaves. Absolute concentrations can vary based on experimental conditions.[2]
Interpretation:
-
The joxQ mutant, which is deficient in JA hydroxylation, shows a significant accumulation of both JA and the active hormone JA-Ile compared to the wild-type.[2]
-
Conversely, the JOX1 overexpression line shows a dramatic reduction in both JA and JA-Ile levels, demonstrating the potent effect of this enzyme in turning over the jasmonate pool.[2]
Experimental Protocols
The methodologies outlined below are based on the protocols used for generating and analyzing the metabolomic data presented above.
-
Plant Species: Arabidopsis thaliana, ecotype Columbia (Col-0).
-
Growth Conditions: Plants are typically grown on soil in a controlled environment chamber.
-
Environment: 8-hour light/16-hour dark cycle, 21°C, 70% relative humidity.
-
Sample Collection: For wounding experiments, leaves of 5-week-old plants are wounded with forceps. The wounded leaves are harvested at specified time points (e.g., 1 hour post-wounding) and immediately frozen in liquid nitrogen to quench metabolic activity.
-
Overexpression Lines (JOX1 OX): The full coding sequence of the target gene (e.g., JOX1) is cloned into a plant expression vector, typically under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus 35S promoter (CaMV 35S).[2] This construct is then introduced into Agrobacterium tumefaciens, which is used to transform wild-type Arabidopsis plants via the floral dip method. Transgenic progeny are selected using an appropriate marker (e.g., antibiotic resistance) and confirmed by genotyping and expression analysis (e.g., qRT-PCR).
-
Extraction:
-
Frozen, ground plant tissue (~100 mg) is extracted with 1 mL of ethyl acetate, spiked with internal standards (e.g., D2-JA) for quantification.
-
Samples are vortexed and sonicated in a water bath.
-
After centrifugation, the supernatant is collected. The extraction is repeated, and the supernatants are pooled.
-
The pooled solvent is evaporated to dryness under a stream of nitrogen gas.
-
-
LC-MS/MS Analysis:
-
The dried residue is resuspended in a methanol (B129727)/water solution (e.g., 70% methanol).
-
The sample is analyzed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).
-
Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. Metabolites are quantified using Multiple Reaction Monitoring (MRM), with specific precursor-to-product ion transitions defined for each target compound (e.g., JA, JA-Ile).
-
Mandatory Visualizations
Caption: Jasmonate signaling pathway showing biosynthesis, activation to JA-Ile, and deactivation via hydroxylation by JOX enzymes.
Caption: Workflow for comparative metabolomics of genetically modified Arabidopsis.
References
- 1. Hydroxylated jasmonates are commonly occurring metabolites of jasmonic acid and contribute to a partial switch-off in jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arabidopsis JASMONATE-INDUCED OXYGENASES down-regulate plant immunity by hydroxylation and inactivation of the hormone jasmonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of Tuberonic Acid Glucoside in a Research Setting
Chemical and Physical Properties
A summary of the known physical and chemical properties of Tuberonic acid glucoside is presented below. This data is essential for understanding its potential interactions and for making informed decisions regarding its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₈O₉ | PubChem[2] |
| Molecular Weight | 388.4 g/mol | PubChem[2] |
| Appearance | White to Very Pale Yellow Crystal - Powder | Generic SDS[3] |
| Water Solubility | Slightly soluble | FooDB[4] |
| pKa (Strongest Acidic) | 12.53 | FooDB[4] |
Recommended Disposal Protocol
In the absence of specific regulatory guidance for this compound, it should be treated as a potentially hazardous chemical. The following protocol is a general guideline and must be adapted to comply with all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
Step 2: Waste Segregation
-
Solid Waste: Unused or expired this compound powder, as well as any lab debris contaminated with the solid (e.g., weighing paper, contaminated gloves, pipette tips), should be collected in a designated, properly labeled hazardous waste container. The container should be sealed to prevent the dispersion of dust.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other incompatible waste streams.
Step 3: Container Labeling All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration (if in solution).
-
The primary hazards associated with the waste (in the absence of specific data, consider it "Irritant" and "Environmental Hazard").
-
The date of accumulation.
Step 4: Storage of Waste Store the sealed and labeled hazardous waste containers in a designated, secure waste accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
Step 5: Final Disposal Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Environmental and Health Hazard Considerations
While specific ecotoxicity data for this compound is not available, it is prudent to assume that its release into the environment could be harmful to aquatic life and ecosystems. Therefore, preventing its entry into drains and waterways is crucial.[5]
The toxicological properties of this compound have not been thoroughly investigated.[5] However, general safety precautions for handling chemical powders should be observed, such as avoiding inhalation of dust and contact with skin and eyes.[3] In case of accidental exposure, follow standard first aid procedures and seek medical attention if necessary.[3]
References
Comprehensive Safety and Handling Guide for Tuberonic Acid Glucoside
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Tuberonic acid glucoside, including personal protective equipment (PPE), operational procedures, and disposal plans.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Usage Notes |
| Eye/Face Protection | Safety glasses with side shields or goggles. A face shield is recommended when there is a higher risk of splashing.[1][2] | Ensure eye protection is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a protective lab coat or a chemical-resistant suit.[1][2] | Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[1][3][4] Contaminated gloves should be disposed of in accordance with applicable laws.[1][3][4] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] For low-fume environments, an N95 mask may be suitable.[2] For higher exposure, a full-face respirator with appropriate cartridges is advised.[1][2] | Respiratory protection must be provided in accordance with current local regulations. Fit testing is essential to ensure the effectiveness of the respirator.[2] |
II. Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of any dust or aerosols.[1]
-
Avoid Contact: Take precautions to avoid contact with skin, eyes, and clothing.[5][6] Do not breathe dust or vapors.[1]
-
Hygiene: Practice good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][3]
Storage:
-
Temperature: Store in a cool, dry, and well-ventilated place. Some suppliers recommend storage at -20°C.[7]
-
Container: Keep containers tightly closed to prevent contamination and degradation.[8]
-
Incompatibilities: Store away from strong oxidizing agents.[8]
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal:
-
Collection: Collect waste material in suitable, closed containers labeled for hazardous waste.[1][5]
-
Procedure: Dispose of contaminated materials, including gloves and empty containers, in accordance with local, state, and federal regulations.[1][3][4] Do not allow the product to enter drains or waterways.[1][5]
-
Spill Cleanup: In case of a spill, wear appropriate PPE. For powder spills, cover with a plastic sheet to minimize spreading. For liquid spills, use an inert absorbent material.[1] Take up the material mechanically or soak it up and place it in an appropriate container for disposal.[1]
IV. Experimental Workflow and Signaling Pathway
Experimental Workflow: Handling this compound in the Laboratory
The following diagram outlines a standard workflow for handling this compound in a research setting, from preparation to post-experiment cleanup.
Caption: A procedural workflow for the safe handling of this compound.
Biological Context: Jasmonate Signaling Pathway
This compound is structurally related to jasmonic acid and is involved in plant signaling pathways, such as tuber formation in potatoes.[9][10][11] The diagram below illustrates a simplified relationship within the jasmonate family.
Caption: Biosynthetic relationship of this compound to Jasmonic acid.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. leelinework.com [leelinework.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. biosynth.com [biosynth.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. 12-Hydroxyjasmonic Acid Glucoside Is a COI1-JAZ-Independent Activator of Leaf-Closing Movement in Samanea saman - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a beta-glucosidase hydrolyzing this compound in rice (Oryza sativa L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
